Bis(2-ethylhexyl) sebacate
Description
Properties
IUPAC Name |
bis(2-ethylhexyl) decanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O4/c1-5-9-17-23(7-3)21-29-25(27)19-15-13-11-12-14-16-20-26(28)30-22-24(8-4)18-10-6-2/h23-24H,5-22H2,1-4H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHINFRRDQUWOJ-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CCCCCCCCC(=O)OCC(CC)CCCC | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O4, Array | |
| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |
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| Record name | DI(2-ETHYLHEXYL) SEBACATE | |
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DSSTOX Substance ID |
DTXSID7025055 | |
| Record name | Bis(2-ethylhexyl) decanedioate | |
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Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bis(2-ethylhexyl) sebacate is a clear pale yellow liquid with a mild odor. Insoluble in water. (NTP, 1992), Liquid; Liquid, Other Solid; Water or Solvent Wet Solid, Pale straw-colored or colorless liquid; [HSDB] Clear colorless liquid; [MSDSonline], COLOURLESS OILY LIQUID. | |
| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |
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| Record name | Decanedioic acid, 1,10-bis(2-ethylhexyl) ester | |
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| Record name | Bis(2-ethylhexyl) sebacate | |
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Boiling Point |
478 °F at 4 mmHg (NTP, 1992), 256 °C @ 5 mm Hg, at 0.7kPa: 256 °C | |
| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |
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Flash Point |
410 °F (NTP, 1992), 410 °F OC., 210 °C o.c. | |
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Solubility |
Insoluble (NTP, 1992), Soluble in ethanol, acetone, and benzene, SOL IN HYDROCARBONS, KETONES, ESTERS, CHLORINATED SOLVENTS; INSOL IN GLYCOLS; SOLUBILITY IN WATER 0.02% @ 20 °C; WATER DISSOLVES IN SEBACATE 0.15% @ 20 °C, Solubility in water: none | |
| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |
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Density |
0.912 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.912 @ 25 °C/4 °C, Relative density (water = 1): 0.9 | |
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Vapor Density |
14.7 (Air= 1), Relative vapor density (air = 1): 14.7 | |
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Vapor Pressure |
0.0000001 [mmHg], Vapor pressure, Pa at 37 °C: 0.000024 | |
| Record name | Bis(2-ethylhexyl) sebacate | |
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Color/Form |
Pale straw-colored liquid, OILY COLORLESS LIQ | |
CAS No. |
122-62-3, 29590-28-1 | |
| Record name | BIS(2-ETHYLHEXYL) SEBACATE | |
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| Record name | Bis(2-ethylhexyl) sebacate | |
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| Record name | Isosebacic acid, di-2-ethylhexyl ester | |
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| Record name | Dioctyl sebacate | |
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| Record name | Decanedioic acid, 1,10-bis(2-ethylhexyl) ester | |
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| Record name | DIETHYLHEXYL SEBACATE | |
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Melting Point |
-54 °F (NTP, 1992), -48 °C | |
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Foundational & Exploratory
Bis(2-ethylhexyl) sebacate synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of Bis(2-ethylhexyl) Sebacate (B1225510)
Introduction
Bis(2-ethylhexyl) sebacate, also known as dioctyl sebacate (DOS), is a widely used plasticizer recognized for its excellent low-temperature properties and flexibility.[1] It is an organic compound, specifically the diester of sebacic acid and 2-ethylhexanol.[1] Its chemical formula is C26H50O4.[1] This technical guide provides a comprehensive overview of the primary synthesis and purification methods for this compound, tailored for researchers, scientists, and professionals in drug development. The document details various catalytic and enzymatic approaches, outlines purification protocols, and presents key quantitative data in a comparative format.
Synthesis Methodologies
The predominant method for synthesizing this compound is through the direct esterification of sebacic acid with 2-ethylhexanol.[1] This process can be carried out using various catalysts or even under non-catalytic conditions at high pressures.[2][3] An alternative, greener approach involves enzymatic synthesis using lipases.
Catalytic Esterification
Catalytic esterification is the most common industrial method for producing this compound. The general reaction involves heating sebacic acid and an excess of 2-ethylhexanol in the presence of a catalyst. The water formed during the reaction is continuously removed to drive the equilibrium towards the product.
A variety of catalysts can be used, each with its own advantages and disadvantages:
-
Titanate Catalysts: These are frequently used in industrial processes.[4] They offer high catalytic activity and result in a high-quality product.
-
Stannous Oxide: This non-solid acid catalyst provides high catalytic activity, shorter reaction times, and results in a lighter-colored product with a simpler post-treatment process.[5][6]
-
Sulfuric Acid: While effective, concentrated sulfuric acid can lead to side reactions at higher temperatures, resulting in a darker product and more complex purification.[6][7]
-
Solid Acid Catalysts (e.g., nano-SO42-/TiO2): These catalysts offer high activity and can be easily separated from the reaction mixture, simplifying the purification process and offering potential for recycling.[8]
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: General workflow of this compound production.
Enzymatic Synthesis
Enzymatic synthesis using immobilized lipases presents a more environmentally friendly alternative to traditional catalytic methods. This approach is conducted under milder reaction conditions, which can lead to higher product purity and easier separation. Lipozyme TL IM, Lipozyme RM IM, and Novozym 435 have been shown to be effective catalysts for this reaction.[9]
The chemical reaction for the synthesis of this compound is illustrated in the following diagram.
Caption: Chemical equation for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis using Titanate Catalyst
-
Esterification: Sebacic acid and 2-ethylhexanol are charged into a reaction kettle.[4]
-
The mixture is heated to 150-165°C.[4]
-
A titanate catalyst is added.[4]
-
The temperature is increased to 210-225°C to carry out the esterification.[4]
-
The reaction is monitored until the acid number is ≤ 0.20 mgKOH/g.[4]
Protocol 2: Synthesis using Stannous Oxide Catalyst
-
Esterification: Sebacic acid, 2-ethylhexanol, and stannous oxide catalyst are added to a four-neck flask equipped with a thermometer, reflux distributor, and agitator.[5][6]
-
Nitrogen is introduced, and the reaction is carried out at 200-230°C.[5][6]
Protocol 3: Synthesis using Nano-SO42-/TiO2 Catalyst
-
Esterification: The reaction is conducted with a 1:3 molar ratio of sebacic acid to 2-ethylhexanol.[8]
-
5 wt% of nano-SO42-/TiO2 catalyst is added.[8]
-
The reaction is maintained at 160°C for 2 hours.[8]
Protocol 4: Enzymatic Synthesis using Immobilized Lipase (B570770)
-
Reaction Setup: 400 mg of sebacic acid and 0.96 mL of 2-ethylhexanol (molar ratio of 3:1 alcohol to acid) are dissolved in 15 mL of cyclohexane.[9]
-
600 PLU of immobilized lipase (e.g., Lipozyme TL IM) is added.[9]
-
Incubation: The reaction mixture is incubated at 40°C for 24 hours.[9]
Purification Methods
The crude this compound obtained from synthesis requires several purification steps to remove unreacted starting materials, catalyst residues, and by-products.
A detailed workflow of the synthesis and purification process is presented below.
Caption: A step-by-step diagram of the synthesis and purification process.
Purification Protocol
-
Neutralization and Washing: The crude product is cooled to approximately 90°C.[5][6] An alkaline solution (lye) is added to neutralize any remaining acidic catalyst and unreacted sebacic acid.[5][6] This is followed by washing with water to remove the salts formed.[5][6][7]
-
Dealcoholization: Excess 2-ethylhexanol is removed, typically by distillation.[4][7]
-
Reduced-Pressure Distillation: The crude ester is then distilled under reduced pressure to separate the this compound from less volatile impurities.[4][5][6]
-
Adsorption and Filtration: The distilled product is treated with an adsorbent material like activated carbon to remove colored impurities.[4][5][6] The mixture is stirred and then filtered to yield the final high-purity product.[4][5][6] In some methods, a refining agent mixture of yellow soda ash, calcium oxide, magnesium oxide, activated carbon, and diatomite is used.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from various synthesis and purification methods.
Table 1: Synthesis Conditions and Performance
| Catalyst | Reactant Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Titanate | - | 210-225 | - | 97.23 | 99.63 | [4][10] |
| Stannous Oxide | - | 200-230 | - | - | - | [5][6] |
| Sulfuric Acid | 1:1.6 (by weight) | Boiling | - | - | 99.5 | [7] |
| Nano-SO42-/TiO2 | 1:3 (molar) | 160 | 2 | >99 | - | [8] |
| Lipozyme TL IM | 1:3 (molar) | 40 | 24 | 96.94 | - | [9] |
| Lipozyme RM IM | 1:3 (molar) | 40 | 24 | 96.23 | - | [9] |
| Novozym 435 | 1:3 (molar) | 40 | 24 | 84.65 | - | [9] |
Table 2: Final Product Specifications
| Parameter | Value | Reference |
| Purity | ≥ 99.50% | [4] |
| Acid Number | ≤ 0.07 mgKOH/g | [4] |
| Color (Pt-Co) | ≤ 20 | [4] |
| Density | 0.913 - 0.917 g/cm³ | [4] |
| Flash Point | ≥ 215°C | [4] |
Conclusion
The synthesis of this compound is a well-established process, with direct catalytic esterification being the most common method. The choice of catalyst significantly impacts reaction conditions, product quality, and the complexity of purification. While traditional acid catalysts are effective, newer solid acid and enzymatic catalysts offer environmental and process advantages. The purification process is crucial for achieving the high purity required for its applications and typically involves a multi-step approach of neutralization, distillation, and adsorption. The data presented in this guide provides a valuable resource for the development and optimization of synthesis and purification protocols for this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Kinetics of non-catalytic synthesis of bis(2-ethylhexyl)sebacate at high pressures - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 5. CN104592015A - Preparation method of rubber plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 6. Preparation method of rubber plasticizer dioctyl sebacate - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN102249911A - Preparation method of bis(2-ethylhexyl)sebacate - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
The Mechanism of Action of Bis(2-ethylhexyl) Sebacate (DEHS) as a Plasticizer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bis(2-ethylhexyl) sebacate (B1225510) (DEHS), also known as dioctyl sebacate (DOS), is a high-performance plasticizer utilized across various industries to enhance the flexibility and durability of polymers, most notably polyvinyl chloride (PVC). Its efficacy, particularly in applications requiring low-temperature flexibility, stems from its distinct molecular structure and its interaction with polymer chains. This technical guide provides an in-depth analysis of the mechanism of action of DEHS as a plasticizer, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying principles.
Core Mechanism of Plasticization
The primary function of a plasticizer is to increase the flexibility and reduce the brittleness of a polymer. This is achieved by modifying the polymer's physical properties at a molecular level. The mechanism of action for DEHS as a plasticizer can be understood through the "lubricity" and "free volume" theories.
-
Interposition and Shielding: DEHS molecules, being relatively small compared to the long polymer chains, position themselves between the rigid polymer chains (e.g., PVC). This interposition disrupts the close packing of the polymer chains and weakens the intermolecular forces, such as van der Waals forces and dipole-dipole interactions, that hold the chains together.
-
Increased Free Volume: By separating the polymer chains, DEHS increases the "free volume" within the polymer matrix. This additional space allows for greater mobility of the polymer chains, enabling them to slide past one another more easily.
-
Lowering of Glass Transition Temperature (Tg): The glass transition temperature (Tg) is a critical parameter for polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. By increasing the free volume and chain mobility, DEHS effectively lowers the Tg of the polymer. A lower Tg means the material will remain flexible at lower temperatures.
The chemical structure of DEHS, a diester of sebacic acid and 2-ethylhexanol, contributes significantly to its performance. The long, flexible aliphatic chains of the sebacate and the branched 2-ethylhexyl groups enhance its compatibility with PVC and its efficiency as a plasticizer.
Quantitative Data on Plasticizer Performance
Table 1: Effect of DEHP Concentration on the Glass Transition Temperature (Tg) of PVC
| Plasticizer Concentration (phr*) | Glass Transition Temperature (Tg) (°C) |
| 0 | 82 |
| 20 | 45 |
| 40 | 15 |
| 60 | -5 |
*phr: parts per hundred parts of resin by weight.
Table 2: Typical Mechanical Properties of Unplasticized and Plasticized PVC
| Property | Unplasticized PVC (uPVC) | Plasticized PVC (with DEHS/DEHP) |
| Tensile Strength (MPa) | 40 - 60 | 15 - 30 |
| Elongation at Break (%) | 20 - 40 | 200 - 450 |
| Shore Hardness (Durometer) | D 70-85 | A 60-95 |
Table 3: Comparative Performance of DEHS (DOS) with other Plasticizers in PVC
| Property | DOS (DEHS) | DOA (Dioctyl Adipate) | DOP (DEHP) |
| Hardness, Duro A, pts | 68 | 64 | 67 |
| 100% Modulus, MPa | 6.0 | 5.2 | 6.2 |
| Elongation at Break, % | 380 | 410 | 390 |
| Tensile Strength, MPa | 12.9 | 12.6 | 14.0 |
| Brittle Point, °C | -56 | -53 | -30 |
Source: Hallstar Technical Data Sheet for DOS.[1] This data indicates the excellent low-temperature performance of DEHS (DOS) as evidenced by its low brittle point.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the performance of plasticizers like DEHS in polymers.
Determination of Tensile Properties (ASTM D882)
This method is used to determine the tensile strength and elongation at break of thin plastic sheeting.
4.1.1 Specimen Preparation:
-
Cut rectangular test specimens from the plasticized PVC sheets with a width of 25.4 mm (1 inch) and a length sufficient for gripping in the testing apparatus (typically at least 150 mm).
-
Ensure the edges of the specimens are smooth and free of nicks or tears.
-
Measure the thickness of each specimen at several points along the gauge length to the nearest 0.0025 mm and record the average thickness.
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
4.1.2 Test Procedure:
-
Set the initial grip separation on the tensile testing machine to a specified distance (e.g., 100 mm).
-
Mount the specimen in the grips, ensuring it is aligned vertically and that there is no slack.
-
Set the crosshead speed to a constant rate (e.g., 500 mm/min for routine testing, or as specified for the material).
-
Initiate the test and record the force-elongation curve until the specimen breaks.
-
Record the maximum force and the elongation at the point of rupture.
4.1.3 Calculations:
-
Tensile Strength (MPa): (Maximum Load (N)) / (Original Cross-Sectional Area (mm²))
-
Elongation at Break (%): ((Final Gauge Length (mm) - Initial Gauge Length (mm)) / (Initial Gauge Length (mm))) x 100
Determination of Glass Transition Temperature by Differential Scanning Calorimetry (DSC) (ASTM D3418)
This method is used to determine the thermal transitions of a polymer, including the glass transition temperature.
4.2.1 Sample Preparation:
-
Cut a small sample of the plasticized PVC (typically 5-10 mg) that will fit into the DSC sample pan.
-
Place the sample into an aluminum DSC pan and seal it with a lid.
-
Prepare an empty sealed aluminum pan to be used as a reference.
4.2.2 Test Procedure:
-
Place the sample pan and the reference pan into the DSC cell.
-
Heat the sample to a temperature above its expected melting point to erase any previous thermal history (e.g., heat to 200°C at a rate of 20°C/min).
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its expected glass transition temperature (e.g., -50°C).
-
Heat the sample again at a controlled rate (e.g., 10°C/min) through its glass transition region.
-
Record the heat flow as a function of temperature.
4.2.3 Data Analysis:
-
The glass transition temperature (Tg) is determined from the midpoint of the step-change in the heat flow curve during the second heating scan.
Determination of Plasticizer Migration (ASTM D1203 - Activated Carbon Method)
This method provides an accelerated test for the loss of plasticizer from a plastic material.
4.3.1 Material Preparation:
-
Cut circular specimens of the plasticized PVC with a diameter of 50.8 mm.
-
Condition the specimens at 23 ± 2°C for 24 hours.
-
Weigh each specimen to the nearest 0.001 g.
4.3.2 Test Procedure (Method A - Direct Contact):
-
Fill a container with a specified grade of activated carbon to a depth of 12.7 mm.
-
Place a single specimen on the surface of the activated carbon.
-
Cover the specimen with another 12.7 mm layer of activated carbon.
-
Place the container in an oven at a specified temperature (e.g., 70°C) for a specified time (e.g., 24 hours).
-
After the test period, remove the container from the oven and allow it to cool to room temperature.
-
Carefully remove the specimen from the activated carbon and wipe it clean with a soft, dry cloth.
-
Re-weigh the specimen to the nearest 0.001 g.
4.3.3 Calculation:
-
Volatile Loss (%): ((Initial Weight (g) - Final Weight (g)) / (Initial Weight (g))) x 100
Visualizations
The following diagrams illustrate the core concepts of the plasticization mechanism.
Caption: Molecular mechanism of DEHS plasticization in a polymer matrix.
Caption: General experimental workflow for characterizing plasticized polymers.
Conclusion
Bis(2-ethylhexyl) sebacate is an effective plasticizer that enhances the flexibility and low-temperature performance of polymers by physically separating polymer chains, thereby increasing free volume and lowering the glass transition temperature. The selection and concentration of DEHS must be carefully considered based on the desired end-use properties of the material, with particular attention to the potential for plasticizer migration in sensitive applications. The standardized test methods outlined in this guide provide a robust framework for the comprehensive evaluation of DEHS and other plasticizers in polymer formulations.
References
An In-depth Technical Guide to the Thermal Degradation of Bis(2-ethylhexyl) Sebacate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-ethylhexyl) sebacate (B1225510), also known as dioctyl sebacate (DOS), is a widely utilized plasticizer in various industrial applications, including in the formulation of polymers for medical devices and pharmaceutical packaging. Its thermal stability is a critical parameter that dictates its processing conditions and service life. This technical guide provides a comprehensive overview of the thermal degradation of Bis(2-ethylhexyl) sebacate, detailing its decomposition pathway, thermal stability profile, and the analytical techniques used for its characterization.
Thermal Degradation Profile
The thermal stability of this compound has been investigated using thermogravimetric analysis (TGA). The key parameters for its thermal decomposition are summarized in the table below. For comparative purposes, data for other relevant diester plasticizers are also included.
| Diester Lubricant | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Mass Loss at 350°C (%) |
| Di-2-ethylhexyl sebacate (DEHS) | ~281 | ~350 | ~15 |
| Dioctyl sebacate (DOS) | ~290 | ~370 | ~10 |
| Dihexyl sebacate (DHS) | ~250 | ~320 | ~25 |
| Bis(2-ethylhexyl) adipate (B1204190) (DEHA) | ~245 | ~310 | ~30 |
| Note: The data presented for diesters other than Ditetradecyl sebacate are compiled from various literature sources and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.[1] |
Mechanism of Thermal Degradation
The thermal degradation of this compound is believed to proceed primarily through a non-radical, intramolecular elimination reaction, specifically a β-elimination involving a six-membered cyclic transition state. This mechanism is common for esters that possess a hydrogen atom on the β-carbon of the alcohol moiety.
In this pathway, the ester's carbonyl oxygen abstracts a β-hydrogen from the 2-ethylhexyl group, leading to the concerted cleavage of the C-O ester bond. This process results in the formation of an alkene, 2-ethyl-1-hexene, and a carboxylic acid, sebacic acid. At higher temperatures, sebacic acid can undergo further decomposition reactions, such as decarboxylation.
References
Spectroscopic Profile of Bis(2-ethylhexyl) sebacate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Bis(2-ethylhexyl) sebacate (B1225510), a widely used plasticizer and solvent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for Bis(2-ethylhexyl) sebacate.
¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.00 | d | 4H | -O-CH₂ -CH- |
| ~2.25 | t | 4H | -CO-CH₂ -CH₂- |
| ~1.55 | m | 2H | -O-CH₂-CH -(CH₂CH₃)- |
| ~1.2-1.4 | m | 24H | -(CH₂)₄- and -(CH₂)₃CH₃ |
| ~0.8-0.9 | m | 12H | -CH₂CH₃ and -CH(CH₂CH₃)- |
Note: Actual chemical shifts and multiplicities may vary slightly depending on the solvent and spectrometer frequency.
¹³C NMR Spectroscopic Data[1]
| Chemical Shift (ppm) | Assignment |
| ~173.8 | C =O |
| ~67.2 | -O-CH₂ - |
| ~38.9 | -O-CH₂-CH - |
| ~34.3 | -CO-CH₂ - |
| ~30.5 | -CH₂ -CH(CH₂CH₃)- |
| ~29.0 | -CO-CH₂-CH₂ - and -CH₂ -CH₂-CO- |
| ~24.9 | -CO-CH₂CH₂-CH₂ - |
| ~23.7 | -CH(CH₂CH₃)-CH₂ - |
| ~14.0 | -CH₃ |
| ~11.0 | -CH(CH₂ CH₃)- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of this compound is characterized by the following significant absorption peaks.
Significant IR Absorption Peaks
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2960-2860 | Strong | C-H stretch (alkane) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1460 | Medium | C-H bend (alkane) |
| ~1170 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of volatile organic compounds like this compound.[1]
Mass Spectral Data (Electron Ionization)
| m/z | Relative Intensity (%) | Putative Fragment |
| 112 | High | [C₇H₁₂O]⁺ |
| 129 | High | [C₈H₁₇O]⁺ |
| 185 | High | [C₁₀H₁₇O₃]⁺ |
| 297 | Medium | [M - C₈H₁₇O]⁺ |
| 426 | Low | [M]⁺ (Molecular Ion) |
Note: The fragmentation pattern can be complex, and the relative intensities may vary between instruments.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. For ¹³C NMR, a more concentrated solution may be required.
-
Instrumentation : The data should be acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition :
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a single-pulse experiment with a 90° pulse angle.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 128 scans or more).
-
-
Data Processing : Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol
-
Sample Preparation : Place a small drop of neat this compound directly onto the ATR crystal.[2][3]
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
-
Background Collection : Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum Acquisition :
-
Data Processing : The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction : Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).[1] The sample must be volatilized in the ion source.[1]
-
Instrumentation : Use a mass spectrometer equipped with an electron ionization source.
-
Ionization : Bombard the gaseous sample molecules with electrons, typically at an energy of 70 eV, to induce ionization and fragmentation.[4]
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis : Identify the molecular ion peak (if present) and analyze the fragmentation pattern to gain structural information.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
In-Vitro Toxicological Profile of Bis(2-ethylhexyl) sebacate (DEHS): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-ethylhexyl) sebacate (B1225510) (DEHS), also known as dioctyl sebacate, is a plasticizer used in a variety of commercial and industrial applications. Despite its widespread use, a comprehensive in-vitro toxicological profile for DEHS is notably lacking in publicly available scientific literature. This technical guide synthesizes the currently available in-vitro data on DEHS and provides context by examining the toxicological profiles of its structural analog, Di(2-ethylhexyl) phthalate (B1215562) (DEHP), and its primary metabolite, 2-ethylhexanoic acid (2-EHA). This guide also presents detailed experimental protocols for key in-vitro toxicological assays relevant to the assessment of plasticizers and outlines potential signaling pathways that may be affected by DEHS, highlighting critical areas for future research.
Introduction
Bis(2-ethylhexyl) sebacate (DEHS) is a diester of sebacic acid and 2-ethylhexanol. It is utilized as a plasticizer to impart flexibility to polymers, particularly in applications requiring low-temperature performance. As with many plasticizers, there is a potential for human exposure through migration from consumer products. Therefore, a thorough understanding of its toxicological profile is essential for risk assessment. In-vitro toxicological studies provide a crucial first step in identifying potential hazards by examining the effects of a substance on cells and cellular components in a controlled laboratory setting. This guide aims to provide a comprehensive overview of the current state of knowledge regarding the in-vitro toxicology of DEHS.
In-Vitro Toxicological Data for this compound (DEHS)
A review of the scientific literature reveals a significant scarcity of in-vitro toxicological data specifically for this compound. The available information is summarized below.
Cytotoxicity
Genotoxicity
The genotoxic potential of DEHS has been primarily evaluated using the Ames test, a bacterial reverse mutation assay.
| Assay | Test System | Metabolic Activation | Result | Citation(s) |
| Ames Test | Salmonella typhimurium | With and without S9 | Negative | [1] |
Table 1: Summary of In-Vitro Genotoxicity Data for DEHS
No publicly available data from in-vitro mammalian cell genotoxicity assays, such as the micronucleus or comet assay, were found for DEHS.
Endocrine Disruption
There is a lack of direct in-vitro evidence to characterize the potential of DEHS to interact with endocrine receptors, such as the androgen and estrogen receptors. Studies on structurally related compounds suggest this is a critical area for investigation.
Toxicological Profiles of a Structural Analog and Metabolite
Given the limited data on DEHS, examining the in-vitro toxicology of its structural analog, Di(2-ethylhexyl) phthalate (DEHP), and its primary metabolite, 2-ethylhexanoic acid (2-EHA), can provide valuable insights into potential toxicological endpoints of interest for DEHS.
Di(2-ethylhexyl) phthalate (DEHP)
DEHP is one of the most well-studied plasticizers and has been shown to exert a range of toxic effects in vitro.
-
Cytotoxicity: DEHP has been shown to induce cytotoxicity in various cell lines, with effects on cell viability and proliferation.
-
Genotoxicity: While generally negative in the Ames test, DEHP has been shown to induce DNA damage in some in-vitro mammalian cell systems.
-
Endocrine Disruption: DEHP and its metabolites are known to interact with nuclear receptors, including peroxisome proliferator-activated receptors (PPARs) and the constitutive androstane (B1237026) receptor (CAR). These interactions can disrupt endocrine signaling pathways.
2-Ethylhexanoic Acid (2-EHA)
2-EHA is a metabolite of DEHS. In-vitro studies on 2-EHA have indicated that it can induce chromosomal aberrations and sister chromatid exchanges.
Experimental Protocols for Key In-Vitro Assays
The following are detailed methodologies for key in-vitro experiments relevant to the toxicological assessment of plasticizers like DEHS. These protocols are based on established OECD guidelines and common laboratory practices.
Cytotoxicity Assays
Cytotoxicity assays are used to determine the concentration of a test substance that is toxic to cells.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Experimental Workflow.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined density and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of DEHS in the appropriate cell culture medium. Remove the old medium from the cells and add the DEHS dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a stock solution of MTT in phosphate-buffered saline (PBS). Add the MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of DEHS that inhibits 50% of cell viability).
This assay measures the release of the cytoplasmic enzyme LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and determine the concentration of DEHS that causes 50% LDH release.
Genotoxicity Assays
Genotoxicity assays are used to assess the potential of a substance to damage genetic material.
This assay detects the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.
In-Vitro Micronucleus Assay Workflow.
Protocol:
-
Cell Culture and Treatment: Culture appropriate mammalian cells and expose them to various concentrations of DEHS, with and without metabolic activation (S9 fraction).
-
Cytokinesis Block: (Optional but recommended) Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division.
-
Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycles.
-
Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, and fix them. Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Analyze the slides under a microscope, scoring the number of micronuclei in a predetermined number of cells (e.g., 1000 binucleated cells per concentration).
-
Data Analysis: Evaluate the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
This assay is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol:
-
Cell Treatment: Treat cells in suspension or as a monolayer with various concentrations of DEHS for a short period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with an alkaline buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to measure the extent of DNA damage, typically by quantifying the percentage of DNA in the comet tail or the tail moment.
Endocrine Disruption Assays
These assays are designed to assess the potential of a substance to interfere with the endocrine system.
These competitive binding assays measure the ability of a test substance to displace a radiolabeled ligand from the AR or ER.
Protocol:
-
Receptor Preparation: Prepare a source of the receptor, such as a cytosol fraction from a target tissue (e.g., rat prostate for AR) or a purified recombinant receptor.
-
Incubation: Incubate the receptor preparation with a constant concentration of a radiolabeled ligand (e.g., [3H]-R1881 for AR) and varying concentrations of DEHS.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or filter binding.
-
Quantification: Measure the amount of radioactivity in the bound fraction using a scintillation counter.
-
Data Analysis: Determine the concentration of DEHS that inhibits 50% of the specific binding of the radioligand (IC50).
These reporter gene assays measure the ability of a test substance to activate or inhibit the transcriptional activity of the AR or ER.
Protocol:
-
Cell Transfection: Use a cell line that is responsive to androgens or estrogens and transfect it with a reporter plasmid containing a hormone-responsive element linked to a reporter gene (e.g., luciferase) and an expression vector for the respective receptor.
-
Cell Treatment: Treat the transfected cells with various concentrations of DEHS, alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).
-
Incubation: Incubate the cells for a sufficient time to allow for gene expression.
-
Reporter Gene Assay: Lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity).
-
Data Analysis: Determine the concentration of DEHS that produces a half-maximal response (EC50 for agonists) or that inhibits the response to a known agonist by 50% (IC50 for antagonists).
Potential Signaling Pathways for Investigation
While direct evidence for DEHS is lacking, based on the known mechanisms of other plasticizers, the following signaling pathways are recommended for investigation in in-vitro studies of DEHS.
Peroxisome Proliferator-Activated Receptor (PPAR) Pathway
Many plasticizers, including DEHP, are known to activate PPARs, a family of nuclear receptors that regulate lipid metabolism and inflammation. Activation of PPARα, in particular, has been linked to liver effects in rodents.
Potential PPAR Activation Pathway for DEHS.
Endocrine Receptor Signaling
As previously mentioned, the potential for DEHS to interact with androgen and estrogen receptors should be a priority for investigation. Disruption of these pathways can have profound effects on reproductive health and development.
Conclusion and Future Directions
The in-vitro toxicological profile of this compound is largely uncharacterized. The available data is limited to a negative Ames test, leaving significant data gaps in our understanding of its potential cytotoxicity, genotoxicity in mammalian cells, and endocrine-disrupting activity. This technical guide highlights the urgent need for further in-vitro research to adequately assess the safety of DEHS.
Future studies should prioritize:
-
Cytotoxicity screening in a panel of relevant human cell lines to determine IC50 values.
-
In-vitro genotoxicity testing using the micronucleus and comet assays to assess the potential for chromosomal and DNA damage in mammalian cells.
-
Endocrine disruption assessment through androgen and estrogen receptor binding and transactivation assays.
-
Investigation of molecular mechanisms , including the potential activation of PPARs and other nuclear receptors.
A comprehensive in-vitro toxicological assessment is a critical step in ensuring the safe use of this compound in consumer and industrial products. The protocols and potential pathways outlined in this guide provide a framework for conducting such essential research.
References
An In-depth Technical Guide on the Environmental Fate and Biodegradability of Bis(2-ethylhexyl) sebacate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and biodegradability of Bis(2-ethylhexyl) sebacate (B1225510) (DEHS), a widely used plasticizer. This document synthesizes available data on its persistence, degradation pathways, and potential for bioaccumulation and soil sorption. Detailed experimental protocols for key assessment methods are also provided to support further research and evaluation.
Executive Summary
Bis(2-ethylhexyl) sebacate (DEHS) is classified as readily biodegradable, indicating it is unlikely to persist in the environment. Its low potential for bioaccumulation and expected immobility in soil further mitigate environmental risk. This guide presents the available quantitative data, outlines the methodologies for its environmental assessment, and illustrates the key processes governing its environmental fate.
Physicochemical Properties and Environmental Distribution
The environmental behavior of a chemical is largely dictated by its physical and chemical properties. For DEHS, its high molecular weight, low water solubility, and high octanol-water partition coefficient (Log Kow) are key determinants of its fate.
Logical Relationships of DEHS Environmental Fate
Caption: Logical relationships governing the environmental fate of DEHS.
Biodegradability
According to the European Chemicals Agency (ECHA) registration dossier, this compound is classified as "readily biodegradable"[1]. This classification implies that it is expected to undergo rapid and ultimate degradation in most environments, including sewage treatment plants[1]. Substances that are readily biodegradable are expected to have a low potential for persistence in the environment.
Quantitative Biodegradation Data
| Parameter | Test Guideline | Result | Reference |
| Ready Biodegradability | OECD 301B (or equivalent) | > 60% in 28 days (classified as readily biodegradable) | ECHA Registration Dossier[1] |
Proposed Biodegradation Pathway
The biodegradation of this compound is proposed to occur via a two-step process initiated by enzymatic hydrolysis, followed by the degradation of the resulting alcohol and dicarboxylic acid.
-
Hydrolysis: The ester linkages of DEHS are cleaved by hydrolase enzymes, yielding sebacic acid and two molecules of 2-ethylhexanol.
-
Oxidation of Metabolites:
-
Sebacic Acid: This linear dicarboxylic acid is expected to be degraded through the β-oxidation pathway, a common metabolic process for fatty acids, ultimately leading to the formation of acetyl-CoA, which enters the citric acid cycle.
-
2-Ethylhexanol: The branched alcohol, 2-ethylhexanol, is oxidized to 2-ethylhexanoic acid. Further degradation can proceed via β-oxidation, leading to smaller molecules that can be mineralized to carbon dioxide and water.
-
Proposed Biodegradation Pathway of this compound
Caption: Proposed microbial degradation pathway of DEHS.
Abiotic Degradation
Hydrolysis
The hydrolysis of this compound under environmental conditions is pH-dependent. A base-catalyzed second-order hydrolysis rate constant has been estimated, leading to the following half-lives:
| pH | Estimated Half-life |
| 7 | 7 years |
| 8 | 258 days |
This suggests that hydrolysis is not a rapid degradation process under neutral environmental conditions but becomes more significant at alkaline pH.
Photodegradation
In the atmosphere, this compound is expected to be degraded by reacting with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life is approximately 12 hours, indicating that this is a relevant degradation pathway for any volatilized portion of the substance.
Soil Sorption
The mobility of a chemical in soil is determined by its tendency to adsorb to soil particles. This is quantified by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).
Quantitative Soil Sorption Data
| Parameter | Value | Method | Classification | Reference |
| Koc | 5.6 x 10^5 | Estimated | Immobile | ECHEMI[1] |
This high estimated Koc value suggests that this compound is expected to have no mobility in soil and will strongly adsorb to soil organic matter[1].
Bioaccumulation
Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of contaminated food. The bioconcentration factor (BCF) is a measure of the extent of chemical accumulation in an aquatic organism from the water.
Quantitative Bioaccumulation Data
Similar to soil sorption, experimental BCF values for DEHS are limited. However, an estimated BCF has been calculated based on its high log Kow.
| Parameter | Value | Method | Classification | Reference |
| BCF | 4 | Estimated | Low potential for bioconcentration | ECHEMI[1] |
This low estimated BCF value suggests that the potential for bioconcentration of this compound in aquatic organisms is low[1]. This is consistent with the expectation that readily biodegradable substances are less likely to bioaccumulate.
Experimental Protocols
Ready Biodegradability - CO2 Evolution Test (OECD 301B)
This test method evaluates the ultimate biodegradability of an organic compound in an aerobic aqueous medium by measuring the amount of carbon dioxide produced.
Objective: To determine if the test substance is "readily biodegradable."
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a mixed population (e.g., activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The amount of CO2 evolved is measured and compared to the theoretical maximum (ThCO2) based on the carbon content of the test substance.
Key Experimental Parameters:
-
Test Duration: 28 days.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is commonly used. The concentration should be around 30 mg/L solids in the final medium.
-
Test Substance Concentration: Typically 10-20 mg of total organic carbon (TOC) per liter.
-
Temperature: 22 ± 2 °C.
-
pH: Maintained between 7.4 ± 0.2.
-
Aeration: CO2-free air is bubbled through the test solution to maintain aerobic conditions.
-
CO2 Trapping: The evolved CO2 is trapped in a solution of barium hydroxide (B78521) or sodium hydroxide, and the amount is determined by titration or with an inorganic carbon analyzer.
-
Controls:
-
Blank Control: Inoculum and mineral medium without the test substance to measure endogenous CO2 production.
-
Reference Control: A readily biodegradable substance (e.g., sodium benzoate (B1203000) or aniline) is tested to verify the activity of the inoculum.
-
Toxicity Control: Test substance and reference substance are combined to assess for inhibitory effects of the test substance on the microorganisms.
-
Pass Criteria for Ready Biodegradability:
-
The percentage of biodegradation (CO2 evolution) must reach at least 60% of the ThCO2 within a 10-day window during the 28-day test period. The 10-day window begins when the degree of biodegradation has reached 10%.
Experimental Workflow for OECD 301B (CO2 Evolution Test)
Caption: Experimental workflow for the OECD 301B CO2 Evolution Test.
Soil Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)
This test guideline is designed to determine the adsorption and desorption potential of a chemical in soil, which is crucial for assessing its mobility and distribution in the terrestrial environment.
Objective: To determine the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).
Principle: A known mass of soil is equilibrated with a known volume of a solution containing the test substance at a known concentration. After equilibration, the concentrations of the test substance in the soil and the aqueous phase are determined.
Key Experimental Steps:
-
Soil Selection and Preparation: A minimum of five different soil types with varying organic carbon content, pH, and texture are recommended. The soils are air-dried and sieved.
-
Preliminary Study:
-
Determine the appropriate soil-to-solution ratio.
-
Establish the time required to reach equilibrium.
-
Assess the stability of the test substance and its potential for abiotic or biotic degradation during the test.
-
-
Adsorption Phase:
-
Replicate samples of soil are agitated with solutions of the test substance at various concentrations.
-
The mixtures are equilibrated for the predetermined time.
-
The soil and aqueous phases are separated by centrifugation.
-
The concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
-
-
Desorption Phase (optional):
-
After the adsorption phase, a portion of the supernatant is replaced with a fresh solution without the test substance.
-
The samples are re-equilibrated, and the concentration of the test substance in the aqueous phase is measured to determine the amount desorbed.
-
-
Data Analysis:
-
The adsorption coefficient (Kd) is calculated as the ratio of the concentration of the substance in the soil to the concentration in the aqueous solution at equilibrium.
-
The organic carbon-normalized sorption coefficient (Koc) is calculated by dividing Kd by the fraction of organic carbon in the soil.
-
Freundlich or Langmuir isotherms can be used to describe the concentration-dependent adsorption behavior.
-
Conclusion
The available data strongly indicate that this compound is a readily biodegradable substance with a low potential for bioaccumulation and is expected to be immobile in soil. These characteristics suggest a favorable environmental profile with a low likelihood of persistence and long-range transport. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals involved in the environmental risk assessment of this and similar compounds. Further experimental studies to determine precise quantitative values for biodegradation, soil sorption, and bioaccumulation would further strengthen the environmental assessment of this compound.
References
An In-depth Technical Guide to the Research Applications of Bis(2-ethylhexyl) sebacate (CAS 122-62-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-ethylhexyl) sebacate (B1225510), also known as dioctyl sebacate (DOS), is a versatile organic compound with a wide range of applications stemming from its properties as a plasticizer, lubricant, and solvent.[1] This technical guide provides a comprehensive overview of the research applications of Bis(2-ethylhexyl) sebacate (CAS 122-62-3), with a focus on its use in material science, analytical chemistry, and its toxicological profile. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development.
Physicochemical and Toxicological Data
A summary of the key physicochemical and toxicological data for this compound is presented below. This information is crucial for its safe handling and for understanding its behavior in various experimental settings.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 122-62-3 | [2] |
| Molecular Formula | C26H50O4 | [2] |
| Molecular Weight | 426.68 g/mol | [2] |
| Appearance | Colorless to pale yellow oily liquid | [1][3] |
| Boiling Point | >250 °C at 1013 hPa | [3] |
| Melting Point | -55 °C | [3] |
| Density | 0.91 g/cm³ at 20 °C | [3] |
| Vapor Pressure | <0.01 hPa at 20 °C | [3] |
| Water Solubility | Insoluble | [4] |
Toxicological Data
| Endpoint | Value | Species | Reference |
| LD50 Oral | > 5,000 mg/kg | Rat | [5] |
| LD50 Oral | 9,500 mg/kg | Mouse | [2] |
| LD50 Dermal | 15,029 mg/kg | Rabbit | [5] |
| Genotoxicity (Ames test) | Negative | [6] | |
| Carcinogenicity | No data available | [5] | |
| Reproductive Toxicity | No adverse effects reported in a 19-week oral feeding study | [6] |
Research Applications
This compound has found utility in a variety of research and industrial applications. Its primary function is as a plasticizer, but its unique properties have led to its use in other specialized areas.
Plasticizer for Polymeric Materials
This compound is widely used as a plasticizer, particularly for polyvinyl chloride (PVC), to impart flexibility and durability.[1][7] Its low volatility and high efficiency make it a suitable alternative to some traditional phthalate (B1215562) plasticizers.[7]
This protocol outlines the general steps for preparing a PVC plastisol using this compound as the plasticizer.
-
Mixing of Liquid Components: In a mixing vessel, combine this compound (plasticizer) and any liquid stabilizers. Mix at a low speed for approximately 5 minutes.
-
Addition of Other Additives: While maintaining low-speed mixing, add other liquid additives such as UV absorbers or optical brighteners. Continue mixing for about 20 minutes to ensure a homogeneous solution.
-
Incorporation of PVC Resin: Slowly add the PVC resin to the liquid mixture while continuously stirring. The blending should continue until all lumps and particles are dispersed, which may take around 30 minutes.
-
Deaeration: The final mixture is placed under a vacuum to remove any entrapped air bubbles.
PVC Plastisol Preparation Workflow
Ion-Selective Electrodes
This compound is a common plasticizer used in the fabrication of ion-selective electrode (ISE) membranes.[8] It acts as a solvent for the ionophore and other membrane components, providing the necessary mobility for the ions within the membrane.
This protocol describes a general method for preparing a PVC-based ion-selective membrane.
-
Preparation of the Membrane Cocktail: In a glass vial, dissolve the appropriate amounts of the ionophore, any ionic additives, and high molecular weight PVC in a suitable solvent, typically tetrahydrofuran (B95107) (THF). Add this compound as the plasticizer.
-
Homogenization: Thoroughly mix the components until a homogeneous, viscous solution is obtained.
-
Casting the Membrane: Pour the membrane cocktail into a glass ring placed on a clean glass plate.
-
Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature for at least 24 hours to form a transparent membrane.
-
Electrode Assembly: Cut a small disc from the master membrane and mount it into an electrode body.
-
Conditioning: Condition the electrode by soaking it in a solution of the target ion for several hours before use.
Ion-Selective Electrode Fabrication Workflow
Endocrine Disruption Research
Recent studies have investigated the potential endocrine-disrupting effects of this compound. Research on Japanese medaka (Oryzias latipes) has shown that exposure to this compound can affect the expression of genes related to the thyroid hormone system.[9][10]
Exposure to this compound has been shown to suppress the expression of certain genes within the thyroid hormone signaling pathway in Japanese medaka.[9] This disruption can potentially lead to adverse developmental and physiological effects. The exact mechanism of action is still under investigation, but it is hypothesized to interfere with the normal regulation of thyroid hormone synthesis and signaling.
Proposed Disruption of Thyroid Hormone Signaling by DEHS
The metabolite of this compound, 2-ethylhexanol, is a known peroxisome proliferator.[11] Peroxisome proliferators can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and cellular differentiation.[12] While direct studies on this compound's interaction with PPARs are limited, its structural similarity to other plasticizers that are known PPAR activators suggests a potential for interaction.[13]
Potential Interaction of DEHS Metabolites with the PPAR Signaling Pathway
Drug Delivery Systems
The properties of this compound make it a candidate for use in the formulation of drug delivery systems, such as in the preparation of polymeric nanoparticles. Its role would be to act as a plasticizer and a lipid matrix component.
This is a generalized protocol for the preparation of polymeric nanoparticles that could incorporate this compound.
-
Organic Phase Preparation: Dissolve the polymer (e.g., PLGA) and the drug in a suitable organic solvent (e.g., acetone). This compound can be included in this phase.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., poloxamer).
-
Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring to form an oil-in-water emulsion.
-
Solvent Evaporation: Continue stirring for several hours to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: The resulting nanoparticle suspension can be purified and collected by centrifugation or lyophilization.
Nanoparticle Formulation Workflow
Conclusion
This compound is a compound with significant utility in various scientific and industrial research areas. Its primary role as a plasticizer is well-established, and ongoing research continues to explore its applications in advanced materials and analytical methods. The toxicological profile suggests a relatively low order of acute toxicity, but emerging research into its potential as an endocrine disruptor highlights the need for further investigation into its long-term effects and mechanisms of action. This guide provides a foundational understanding for researchers working with or considering the use of this compound in their studies.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Thyroid hormone disruption by bis-(2-ethylhexyl) phthalate (DEHP) and bis-(2-ethylhexyl) adipate (DEHA) in Japanese medaka Oryzias latipes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN102558577B - Method for preparing PVC (polyvinyl chloride) plastisol containing butyronitrile rubber - Google Patents [patents.google.com]
- 6. Disruption in Thyroid Signaling Pathway: A Mechanism for the Effect of Endocrine-Disrupting Chemicals on Child Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 8. scribd.com [scribd.com]
- 9. US3401138A - Preparation of polyvinyl chloride plastisols and products - Google Patents [patents.google.com]
- 10. Disruption in Thyroid Signaling Pathway: A Mechanism for the Effect of Endocrine-Disrupting Chemicals on Child Neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Dual activation of PPARalpha and PPARgamma by mono-(2-ethylhexyl) phthalate in rat ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of Bis(2-ethylhexyl) Sebacate (DOS) as a Premier Cold-Flex Plasticizer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-ethylhexyl) sebacate (B1225510) (DOS), a prominent diester plasticizer, has carved a significant niche in the polymer industry, particularly for applications demanding exceptional low-temperature flexibility. This technical guide delves into the historical context of its development, its synthesis, and the methodologies used to characterize its performance. While a singular "discovery" event is not well-documented, its emergence is intrinsically linked to the mid-20th century's burgeoning polymer science landscape and the quest for high-performance additives. This paper will provide an in-depth look at the properties of DOS, detailed experimental protocols for its synthesis and evaluation, and a comparative analysis of its performance against other common plasticizers.
Introduction: The Quest for Low-Temperature Flexibility
The advent of polyvinyl chloride (PVC) and other versatile polymers in the early to mid-20th century revolutionized materials science. However, the inherent rigidity of many of these polymers limited their application in environments where flexibility, especially at low temperatures, was critical. This spurred the development of plasticizers, substances that, when added to a material, increase its plasticity or decrease its viscosity.
While numerous plasticizers were developed, a significant challenge remained: maintaining flexibility in sub-zero conditions. Many common plasticizers, such as certain phthalates, would become brittle at low temperatures, leading to material failure. This need for a "cold-flex" plasticizer paved the way for the exploration of aliphatic diesters, including sebacates. Sebacic acid, a ten-carbon dicarboxylic acid derivable from castor oil, became a key precursor for a new class of plasticizers.[1][2] Bis(2-ethylhexyl) sebacate, also known as dioctyl sebacate (DOS), emerged as a leading candidate due to its excellent low-temperature performance and other favorable properties.[3][4] For many years, DOS has been a standard in PVC compounds that require flexibility at low temperatures.[3]
Physicochemical Properties of this compound
DOS is an oily, colorless to pale yellow liquid with a mild odor.[5][6] Its key properties are summarized in the table below, which underscore its suitability as a high-performance plasticizer.
| Property | Value | Reference |
| Chemical Formula | C26H50O4 | [7] |
| Molar Mass | 426.68 g/mol | [7] |
| Density | ~0.913 - 0.917 g/mL at 25 °C | [6][8] |
| Melting Point | -48 °C | [6][7] |
| Boiling Point | 256 °C at 5 mmHg | [6][9] |
| Flash Point | >215 °C | [8][9] |
| Water Solubility | Insoluble | [5] |
| Refractive Index | ~1.450 | [9] |
Synthesis of this compound
The most common industrial method for synthesizing DOS is through the Fischer esterification of sebacic acid with 2-ethylhexanol in the presence of an acid catalyst.[5] This reversible reaction is driven to completion by removing the water produced during the reaction.
Logical Relationship of DOS Synthesis
The synthesis of DOS from sebacic acid and 2-ethylhexanol can be visualized as a straightforward esterification process.
References
- 1. icoa.org [icoa.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. hallstarindustrial.com [hallstarindustrial.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound | 122-62-3 [chemicalbook.com]
- 6. greenchemindustries.com [greenchemindustries.com]
- 7. Dioctyl sebacate - Wikipedia [en.wikipedia.org]
- 8. welltchemicals.com [welltchemicals.com]
- 9. traquisa.com [traquisa.com]
Methodological & Application
Application Notes and Protocols for the Preparation of PVC Membranes with Bis(2-ethylhexyl) sebacate for Ion-Selective Electrodes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ion-selective electrodes (ISEs) are crucial analytical tools for the precise and rapid determination of ionic concentrations in a variety of complex matrices, including biological fluids, environmental samples, and pharmaceutical formulations. The heart of a potentiometric ISE is the ion-selective membrane, which is responsible for the selective recognition of the target analyte ion. Poly(vinyl chloride) (PVC) membranes are widely employed due to their chemical inertness, mechanical stability, and the ease with which their properties can be tailored.
A critical component of these membranes is the plasticizer, which acts as a solvent for the ionophore and other membrane components, ensuring their mobility within the PVC matrix. Bis(2-ethylhexyl) sebacate (B1225510) (BEHS), also known as dioctyl sebacate (DOS), is a commonly used plasticizer due to its high lipophilicity, low water solubility, and excellent compatibility with PVC and various ionophores.[1] This document provides detailed application notes and protocols for the preparation of PVC membranes plasticized with BEHS for use in ion-selective electrodes.
Principle of Operation
The PVC membrane, containing an ionophore selective for the target ion, is positioned between the sample solution and an internal reference solution. The ionophore selectively binds to the target ion at the membrane-sample interface. This selective binding and subsequent transport of ions across the membrane generates a potential difference that is proportional to the logarithm of the activity of the target ion in the sample. This potential is measured against an external reference electrode, allowing for the quantification of the ion of interest. The plasticizer, BEHS, facilitates the diffusion of the ionophore and the ion-ionophore complex within the membrane, which is essential for the electrode's performance.[2]
Key Components of a BEHS-Plasticized PVC Membrane
A typical BEHS-plasticized PVC membrane for an ion-selective electrode consists of the following components dissolved in a suitable solvent, most commonly tetrahydrofuran (B95107) (THF):
-
Poly(vinyl chloride) (PVC): A high molecular weight polymer that provides the structural integrity and mechanical stability of the membrane.
-
Bis(2-ethylhexyl) sebacate (BEHS/DOS): The plasticizer that dissolves the other components and ensures the membrane remains a flexible, homogeneous phase with high ionic mobility. The ratio of plasticizer to PVC is a critical factor influencing the electrode's response characteristics.[1][3]
-
Ionophore: A neutral carrier or an ion-exchanger that selectively binds to the target ion. The choice of ionophore determines the selectivity of the electrode. For example, valinomycin (B1682140) is a highly selective ionophore for potassium ions (K⁺).[4]
-
Lipophilic Salt (Optional but Recommended): An ionic additive, such as sodium tetraphenylborate (B1193919) (Na-TPB) or potassium tetrakis(4-chlorophenyl)borate (KTpClPB), is often included to reduce the membrane resistance and minimize interference from lipophilic anions in the sample.[4]
Data Presentation: Membrane Compositions and Performance
The composition of the PVC membrane is optimized to achieve the desired analytical performance characteristics, including a Nernstian or near-Nernstian response, low detection limit, high selectivity, and rapid response time. The following tables summarize typical compositions and performance data for potassium (K⁺) and calcium (Ca²⁺) selective electrodes using BEHS as the plasticizer.
Table 1: Composition of a BEHS-Plasticized PVC Membrane for a Potassium-Selective Electrode
| Component | Role | Typical Weight % | Molar Ratio (relative to Ionophore) | Reference |
| PVC | Matrix | ~33% | - | [4] |
| BEHS (DOS) | Plasticizer | ~65% | - | [4] |
| Valinomycin | K⁺ Ionophore | ~1-2% | 1 | [4] |
| Na-TPB | Lipophilic Salt | ~0.5% | ~0.5 | [4] |
Table 2: Performance Characteristics of a BEHS-Plasticized PVC Membrane for a Potassium-Selective Electrode
| Parameter | Typical Value | Reference |
| Linear Range | 10⁻¹ M to 10⁻⁶ M | [4] |
| Nernstian Slope | 51.9 - 59.2 mV/decade | [4] |
| Detection Limit | 10⁻⁶ M to 10⁻⁷ M | [2] |
| Response Time | < 30 seconds | [5] |
| Selectivity Coefficients (log KpotK⁺,j) | Na⁺: -4.1, NH₄⁺: -2.3, Ca²⁺: -4.5, Mg²⁺: -4.7 | [6] |
Table 3: Composition of a BEHS-Plasticized PVC Membrane for a Calcium-Selective Electrode
| Component | Role | Typical Weight % | Reference |
| PVC | Matrix | ~30% | [7] |
| BEHS (DOS) | Plasticizer | ~60% | [8] |
| Calcium Ionophore (e.g., ETH 1001) | Ca²⁺ Ionophore | ~1% | |
| KTpClPB | Lipophilic Salt | ~0.5% | [8] |
Table 4: Performance Characteristics of a BEHS-Plasticized PVC Membrane for a Calcium-Selective Electrode
| Parameter | Typical Value | Reference |
| Linear Range | 10⁻¹ M to 10⁻⁸ M | |
| Nernstian Slope | ~29 mV/decade | |
| Detection Limit | ~10⁻⁸ M | |
| Response Time | < 20 seconds | |
| Selectivity Coefficients (log KpotCa²⁺,j) | K⁺: -4.8, Na⁺: -4.9, Mg²⁺: -4.6 |
Experimental Protocols
Materials and Reagents
-
High molecular weight poly(vinyl chloride) (PVC)
-
This compound (BEHS/DOS)
-
Ionophore (e.g., Valinomycin for K⁺)
-
Lipophilic salt (e.g., Sodium tetraphenylborate, Na-TPB)
-
Tetrahydrofuran (THF), analytical grade
-
Internal filling solution (e.g., 0.1 M KCl for a K⁺ electrode)
-
Standard solutions of the target ion for calibration
-
Interfering ion solutions for selectivity determination
Equipment
-
Glass vials with screw caps
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Glass rings or petri dishes for membrane casting
-
Electrode bodies
-
Ag/AgCl internal reference electrode
-
External reference electrode (e.g., Ag/AgCl)
-
High-impedance potentiometer or ion meter
-
pH meter
Protocol for PVC Membrane Preparation ("Membrane Cocktail")
-
Weighing the Components: Accurately weigh the PVC, BEHS, ionophore, and lipophilic salt in the desired ratios (refer to Table 1 or 3 for guidance) and place them in a clean, dry glass vial. For a typical preparation, a total weight of around 200-300 mg is sufficient for several membranes.
-
Dissolution: Add an appropriate volume of THF to the vial (e.g., 2-3 mL for 200 mg of total components) to completely dissolve all components.
-
Mixing: Tightly cap the vial and stir the mixture using a magnetic stirrer at room temperature until a clear, homogeneous, and slightly viscous solution is obtained. This may take several hours. Ensure all components are fully dissolved.
Protocol for Membrane Casting and Electrode Assembly
-
Casting the Membrane: Place a clean, dry glass ring (e.g., 20-30 mm diameter) on a flat, level glass plate. Carefully pour the prepared PVC membrane cocktail into the glass ring.
-
Solvent Evaporation: Cover the setup with a petri dish to allow for slow evaporation of the THF. This process should take approximately 24 hours at room temperature. A slow evaporation rate is crucial for forming a uniform, mechanically stable membrane.
-
Membrane Cutting: Once the membrane is completely dry and transparent, carefully cut out small discs (e.g., 5-7 mm in diameter) using a sharp cork borer.
-
Electrode Assembly: Securely mount a membrane disc at the tip of the electrode body. Ensure a watertight seal.
-
Filling the Electrode: Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.
-
Inserting the Internal Reference Electrode: Insert the Ag/AgCl internal reference electrode into the filling solution. The electrode is now assembled.
Protocol for Electrode Conditioning and Calibration
-
Conditioning: Before the first use, condition the assembled ISE by soaking it in a solution of the target ion (e.g., 0.01 M KCl for a K⁺ electrode) for at least 2-4 hours.[9] This step allows the membrane to become fully hydrated and equilibrated with the target ion.
-
Calibration: Calibrate the ISE by measuring the potential in a series of standard solutions of the target ion of known concentrations, typically ranging from 10⁻⁶ M to 10⁻¹ M. Plot the measured potential (in mV) against the logarithm of the ion activity (or concentration). The resulting calibration curve should be linear with a Nernstian or near-Nernstian slope.
Mandatory Visualizations
Caption: Experimental workflow for PVC membrane ISE preparation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Sub-Nernstian or no response | - Incomplete dissolution of components- Incorrect membrane composition- Air bubble trapped in electrode body- Inadequate conditioning | - Ensure all components are fully dissolved in THF- Verify the weighing of all components- Carefully fill the electrode to avoid air bubbles- Increase conditioning time |
| Drifting potential | - Leaching of membrane components- Fouling of the membrane surface- Changes in temperature | - Use a higher molecular weight plasticizer or covalent attachment methods for long-term use- Clean the membrane surface by gently polishing with a soft cloth- Maintain a constant temperature during measurements |
| Poor selectivity | - Inappropriate ionophore- Interference from lipophilic ions in the sample | - Use a more selective ionophore for the target ion- Incorporate a lipophilic salt with the opposite charge of the target ion into the membrane |
| Brittle or opaque membrane | - Too rapid evaporation of THF- Incompatible components | - Slow down the evaporation rate by covering the casting setup- Ensure all components are of high purity and compatible |
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. repositorio.uchile.cl [repositorio.uchile.cl]
- 4. High-Performance Potassium-Selective Biosensor Platform Based on Resistive Coupling of a-IGZO Coplanar-Gate Thin-Film Transistor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Covalent Attachment of Molecularly Thin PVC Membrane by Click Chemistry for Ionophore-Based Ion Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ion-selective electrodes: General tips - Part 1 | Metrohm [metrohm.com]
Application Notes and Protocols for Potentiometric Sensors Utilizing Bis(2-ethylhexyl) sebacate (BEHS) as a Plasticizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potentiometric sensors, particularly ion-selective electrodes (ISEs), are invaluable tools in chemical and biomedical analysis due to their simplicity, low cost, and ability to provide real-time measurements of ion activities. The performance of these sensors is critically dependent on the composition of their ion-selective membrane. A key component of this membrane is the plasticizer, which imparts necessary physical properties and influences the sensor's analytical characteristics.
Bis(2-ethylhexyl) sebacate (B1225510) (BEHS), also commonly referred to as dioctyl sebacate (DOS), is a widely employed plasticizer in the fabrication of poly(vinyl chloride) (PVC) based ion-selective membranes. Its primary functions are to dissolve the ionophore and any ionic additives, ensure a homogenous membrane cocktail, and provide the membrane with the necessary elasticity and ion-mobility for a stable and reproducible potentiometric response. The choice and concentration of the plasticizer can significantly impact the sensor's selectivity, sensitivity, linear range, and lifetime.[1]
These application notes provide a comprehensive overview of the use of BEHS as a plasticizer in potentiometric sensors, including its effect on sensor performance, detailed experimental protocols for membrane preparation and sensor fabrication, and a summary of quantitative data from relevant studies.
Data Presentation: Performance of Potentiometric Sensors with BEHS
The selection of a plasticizer is a critical step in the design of an ion-selective electrode. The following tables summarize the performance characteristics of potentiometric sensors employing BEHS as a plasticizer and compare it with other commonly used plasticizers.
Table 1: Comparison of Performance for a Dibasic Phosphate (B84403) (HPO₄²⁻) Ion-Selective Electrode with Various Plasticizers [1]
| Plasticizer | Lipophilicity (log KLipo) | Limit of Detection (log{Activity}) | Linear Range (decades) | Slope (mV/decade) |
| DMF | -0.6 | -4.94 | 2.93 | -13.0 |
| NPOE | 2.3 | -5.84 | 3.51 | -16.4 |
| DBP | 3.6 | -7.01 | 4.85 | -23.8 |
| TEHP | 4.4 | -5.56 | 2.70 | -6.7 |
| DBS | 4.6 | -5.00 | 2.78 | -9.3 |
| BEHS | 6.9 | -5.05 | 3.18 | -16.0 |
Data adapted from a study on a dibasic phosphate selective electrode. Performance can vary based on the specific ionophore and target analyte.
Table 2: Selectivity Coefficients (-log KpotHPO₄²⁻, J) for the HPO₄²⁻-ISE with Different Plasticizers [1]
| Interfering Ion (J) | DMF | NPOE | DBP | TEHP | DBS | BEHS |
| Cl⁻ | 1.88 | 2.46 | 3.41 | 2.74 | 2.46 | 2.49 |
| NO₃⁻ | 1.08 | 1.63 | 2.42 | 2.33 | 1.77 | 2.31 |
| I⁻ | 1.16 | 2.30 | 2.00 | 2.24 | 2.01 | 2.38 |
| F⁻ | 0.55 | 1.17 | 2.87 | 1.12 | 1.05 | 1.13 |
| Citrate³⁻ | -0.75 | -0.55 | -0.54 | -0.58 | -0.58 | -0.57 |
| SO₄²⁻ | 0.07 | 0.56 | 0.93 | 0.51 | 1.07 | 0.52 |
| SCN⁻ | 0.59 | 1.19 | 2.00 | 1.26 | 1.48 | 1.40 |
| Acetate⁻ | 0.87 | 1.63 | 3.41 | 1.70 | 1.98 | 1.91 |
| Lactate⁻ | 0.84 | 1.65 | 3.19 | 1.79 | 2.03 | 1.96 |
| Br⁻ | 0.46 | 1.19 | 0.33 | 0.98 | 1.23 | 1.17 |
A higher -log Kpot value indicates better selectivity for the primary ion over the interfering ion.
Experimental Protocols
This section provides detailed methodologies for the preparation of a PVC-based ion-selective membrane using BEHS and the subsequent fabrication of an ion-selective electrode.
Protocol 1: Preparation of the PVC Ion-Selective Membrane
Materials:
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Bis(2-ethylhexyl) sebacate (BEHS) as the plasticizer
-
Ionophore (specific to the target analyte)
-
Lipophilic additive (e.g., potassium tetrakis(4-chlorophenyl)borate, KTpClPB) (optional)
-
Tetrahydrofuran (THF), anhydrous
Equipment:
-
Analytical balance
-
Glass vial with a screw cap
-
Vortex mixer or magnetic stirrer
-
Glass petri dish or a flat glass plate
-
Cork borer
Procedure:
-
Component Weighing: Accurately weigh the membrane components. A typical composition (w/w%) is:
-
PVC: ~33%
-
BEHS (Plasticizer): ~65-66%
-
Ionophore: ~1-2%
-
Lipophilic Additive (optional): ~0.5-1%
-
Note: The optimal ratio of these components should be determined experimentally for each specific application.
-
-
Dissolution: Transfer the weighed components into a glass vial. Add a sufficient amount of anhydrous THF to dissolve all components completely. Typically, a final concentration of the solid components in THF is around 10-20% (w/v).
-
Homogenization: Securely cap the vial and mix the contents thoroughly using a vortex mixer or a magnetic stirrer until a homogenous, viscous solution (cocktail) is obtained. This may take several hours.
-
Membrane Casting: Pour the membrane cocktail into a clean, dry glass petri dish or onto a flat glass plate. Cover the dish loosely to allow for slow evaporation of the THF in a dust-free environment at room temperature. This slow evaporation is crucial for forming a uniform and mechanically stable membrane.
-
Drying: Allow the THF to evaporate completely, which typically takes 24-48 hours. The result is a transparent, flexible membrane.
-
Membrane Sectioning: Once the membrane is fully dried, use a cork borer to cut out circular discs of the desired diameter (e.g., 5-10 mm) for insertion into the electrode body.
Protocol 2: Fabrication of the Ion-Selective Electrode
Materials:
-
PVC membrane disc (from Protocol 1)
-
Electrode body (e.g., Philips IS-561 or similar)
-
Internal reference electrode (e.g., Ag/AgCl wire)
-
Internal filling solution (containing a known concentration of the target ion and a constant concentration of a reference salt, e.g., KCl)
-
Adhesive (e.g., a solution of PVC in THF)
Equipment:
-
Micropipette
-
Tweezers
Procedure:
-
Electrode Body Preparation: Ensure the electrode body is clean and dry.
-
Membrane Mounting: Using tweezers, carefully place a PVC membrane disc at the tip of the electrode body. Secure the membrane in place using a small amount of PVC/THF adhesive around the edges. Allow the adhesive to dry completely.
-
Filling the Electrode: Fill the electrode body with the internal filling solution using a micropipette, ensuring no air bubbles are trapped near the membrane.
-
Insertion of Internal Reference Electrode: Insert the Ag/AgCl internal reference electrode into the filling solution, making sure it is immersed.
-
Conditioning: Before use, condition the newly fabricated ISE by soaking it in a solution containing the target ion (e.g., 0.01 M) for several hours (typically 12-24 hours). This step is essential for achieving a stable and reproducible potential.
Visualizations
Signaling Pathway of a Potentiometric Sensor
Caption: Potentiometric sensor signaling pathway.
Experimental Workflow for Potentiometric Sensor Fabrication
Caption: Workflow for sensor fabrication.
References
Application Notes and Protocols for Ion-Selective Electrodes (ISEs) Utilizing Bis(2-ethylhexyl) sebacate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and application of ion-selective electrodes (ISEs) using Bis(2-ethylhexyl) sebacate (B1225510) (BEHS), also commonly known as dioctyl sebacate (DOS), as a plasticizer. BEHS is a critical component in the fabrication of polymeric membrane ISEs, influencing key performance characteristics such as selectivity, sensitivity, and operational lifetime.
Introduction to Bis(2-ethylhexyl) sebacate in ISEs
This compound is a widely employed plasticizer in the preparation of polyvinyl chloride (PVC) membrane ISEs.[1] Its primary function is to dissolve the ionophore and any ionic additives within the PVC matrix, ensuring a homogenous and flexible membrane. The lipophilic nature of BEHS helps to minimize the leaching of membrane components into the aqueous sample, thereby contributing to the electrode's stability and longevity.[2] The choice of plasticizer significantly impacts the electrode's potentiometric response, including its linear range, slope, and selectivity towards the target ion.[2]
Applications of BEHS-Based Ion-Selective Electrodes
ISEs formulated with BEHS are versatile and have been successfully developed for the potentiometric determination of a wide array of ions, including:
-
Inorganic Cations: Such as potassium (K⁺) and calcium (Ca²⁺).
-
Inorganic Anions: Including nitrate (B79036) (NO₃⁻) and phosphate (B84403) (HPO₄²⁻).[3]
-
Organic Molecules: Particularly for the analysis of various drug compounds in pharmaceutical formulations and biological fluids.
Data Presentation: Performance of BEHS-Based ISEs
The following tables summarize the typical composition and performance characteristics of ion-selective electrodes formulated with this compound.
Table 1: Membrane Composition of BEHS-Based Ion-Selective Electrodes
| Target Ion | Ionophore | Lipophilic Additive | This compound (BEHS/DOS) (w/w%) | PVC (w/w%) | Reference |
| Potassium (K⁺) | Valinomycin | Potassium tetrakis(p-chlorophenyl)borate (KTpClPB) | 65.5 | 33.0 | |
| Nitrate (NO₃⁻) | Tetradecylammonium nitrate (TDAN) | - | Not specified, one of seven tested | Not specified | [1] |
| Phosphate (HPO₄²⁻) | Cyclic Polyamine | - | ~65.0 | ~33.0 | [3] |
| Generic Drug | Ion-pair complex | - | ~60.0-70.0 | ~30.0-35.0 |
Table 2: Performance Characteristics of BEHS-Based Ion-Selective Electrodes
| Target Ion | Nernstian Slope (mV/decade) | Limit of Detection (M) | Linear Range (M) | Key Interfering Ions | Reference |
| Potassium (K⁺) | ~59 | 10⁻⁶ - 10⁻⁵ | 10⁻⁵ - 10⁻¹ | Na⁺, NH₄⁺ | |
| Nitrate (NO₃⁻) | -55 to -60 | 10⁻⁶ - 10⁻⁵ | 10⁻⁵ - 10⁻¹ | ClO₄⁻, I⁻, Br⁻ | [1] |
| Phosphate (HPO₄²⁻) | -27.9 | 1.1 x 10⁻⁵ | 10⁻⁵ - 10⁻² | Cl⁻, I⁻, Br⁻ | [3] |
| Generic Drug | ~50-60 | 10⁻⁷ - 10⁻⁵ | 10⁻⁶ - 10⁻² | Varies with drug structure |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of ion-selective electrodes using this compound.
Protocol 1: Preparation of the Ion-Selective PVC Membrane
This protocol describes the solvent casting method for preparing a PVC membrane.
Materials:
-
High molecular weight Polyvinyl Chloride (PVC)
-
This compound (BEHS/DOS)
-
Ionophore (specific to the target ion)
-
Lipophilic additive (e.g., KTpClPB, optional)
-
Tetrahydrofuran (THF), analytical grade
Procedure:
-
Component Weighing: Accurately weigh the membrane components (PVC, BEHS, ionophore, and lipophilic additive, if used) according to the desired weight percentages (refer to Table 1 for examples). A typical total weight for a small batch is 200-300 mg.
-
Dissolution: Transfer the weighed components into a clean, dry glass vial. Add approximately 3-5 mL of THF to dissolve the mixture completely.
-
Homogenization: Seal the vial and stir the mixture at room temperature until all components are fully dissolved and the solution is homogenous. This may take several hours. Gentle warming or sonication can be used to expedite dissolution, but care should be taken to avoid solvent evaporation.
-
Casting the Membrane: Pour the resulting membrane cocktail into a clean, flat glass ring (e.g., a glass petri dish) placed on a level surface.
-
Solvent Evaporation: Cover the glass ring with a filter paper to allow for slow and uniform evaporation of the THF. Let the membrane dry at room temperature for at least 24 hours to form a flexible, transparent film.
-
Membrane Sectioning: Once completely dry, carefully cut out small discs (typically 5-10 mm in diameter) from the master membrane using a sharp cork borer or a similar tool.
Protocol 2: Assembly of the Ion-Selective Electrode
This protocol outlines the assembly of a conventional ISE with an internal reference solution.
Materials:
-
Prepared PVC membrane disc
-
ISE electrode body (e.g., Philips-type)
-
Internal reference electrode (e.g., Ag/AgCl wire)
-
Internal filling solution (containing a known concentration of the target ion and a fixed concentration of a reference salt, e.g., 0.01 M KCl)
-
PVC-THF adhesive solution (a small amount of PVC dissolved in THF)
Procedure:
-
Membrane Mounting: Using the PVC-THF adhesive, carefully glue a membrane disc to the end of the ISE electrode body, ensuring a leak-proof seal. Allow the adhesive to dry completely.
-
Filling the Electrode: Fill the electrode body with the internal filling solution, making sure there are no air bubbles trapped inside.
-
Inserting the Internal Reference Electrode: Insert the Ag/AgCl internal reference electrode into the filling solution, ensuring its tip is submerged.
-
Securing the Electrode: Secure the internal reference electrode in place according to the design of the electrode body.
Protocol 3: Conditioning of the Ion-Selective Electrode
Conditioning is a crucial step to ensure a stable and reproducible potentiometric response.
Procedure:
-
Initial Soaking: Immerse the newly assembled ISE in a dilute solution (e.g., 10⁻³ M) of the primary ion for at least 2-4 hours. For some electrodes, conditioning for up to 24 hours may be beneficial.
-
Rinsing: After conditioning, thoroughly rinse the electrode with deionized water.
-
Storage: When not in use, store the electrode in a dilute solution of the target analyte.
Protocol 4: Potentiometric Measurement and Calibration
Equipment:
-
High-impedance voltmeter or a pH/ion meter
-
Reference electrode (e.g., double junction Ag/AgCl)
-
Magnetic stirrer and stir bars
-
Standard solutions of the target ion covering the expected concentration range of the samples.
Procedure:
-
Electrode Setup: Connect the prepared ISE and the external reference electrode to the ion meter.
-
Calibration:
-
Place the electrodes in a beaker containing the lowest concentration standard solution.
-
Stir the solution gently and allow the potential reading to stabilize.
-
Record the potential (in mV).
-
Rinse the electrodes with deionized water and blot dry between measurements.
-
Repeat the measurement for each standard solution, moving from the lowest to the highest concentration.
-
-
Calibration Curve: Plot the recorded potential (E) versus the logarithm of the ion activity (or concentration). The resulting graph should be linear over a certain range.
-
Sample Measurement:
-
Place the calibrated electrodes in the sample solution.
-
Stir and allow the potential to stabilize.
-
Record the potential and use the calibration curve to determine the concentration of the target ion in the sample.
-
Visualizations
The following diagrams illustrate the key workflows in the formulation and use of BEHS-based ion-selective electrodes.
Caption: Experimental workflow for the preparation and use of a BEHS-based ion-selective electrode.
Caption: Logical relationship of membrane components to the overall performance of an ion-selective electrode.
References
Application Notes and Protocols for Solvent Casting of Bis(2-ethylhexyl) Sebacate Plasticized Polymer Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of polymer films plasticized with bis(2-ethylhexyl) sebacate (B1225510) (DEHS) using the solvent casting method. This technique is widely employed in the pharmaceutical sciences for the development of drug delivery systems such as transdermal patches, oral dissolving films, and controlled-release implants.
Introduction to Solvent Casting and Plasticization
The solvent casting method is a versatile and cost-effective technique for forming thin polymer films with uniform thickness and drug distribution.[1][2] The process involves dissolving a polymer and a plasticizer in a suitable solvent, casting the solution onto a substrate, and then evaporating the solvent to leave a solid film.[3][4]
Plasticizers are low molecular weight compounds added to polymers to increase their flexibility, workability, and durability by lowering the glass transition temperature (Tg).[5][6] Bis(2-ethylhexyl) sebacate, also known as dioctyl sebacate (DOS), is a non-polar plasticizer that enhances polymer flexibility and is particularly effective at low temperatures.[7][8][9] Its incorporation into polymer matrices can significantly impact the mechanical properties and drug release kinetics of the resulting films.[8][10]
Key Applications in Drug Delivery
DEHS-plasticized polymer films are valuable in various pharmaceutical applications:
-
Transdermal Drug Delivery: The flexibility imparted by DEHS is crucial for films that need to adhere well to the skin and conform to its movements.
-
Oral Disintegrating Films: For rapid drug release in the oral cavity, the film's mechanical properties can be tailored for quick disintegration.
-
Controlled-Release Formulations: The plasticizer can influence the polymer matrix structure, thereby modulating the rate of drug diffusion from the film.[1][11][12]
-
Medical Device Coatings: DEHS can be used in polymer coatings for medical devices to improve their biocompatibility and flexibility.
Experimental Protocols
The following are generalized protocols for the preparation of DEHS-plasticized films of common pharmaceutical polymers such as Eudragit®, Polyvinyl Alcohol (PVA), and Poly(lactic-co-glycolic acid) (PLGA). Researchers should optimize the specific parameters based on the desired film characteristics.
General Protocol for Solvent Casting
-
Polymer and Plasticizer Dissolution:
-
Weigh the desired amounts of the polymer and DEHS.
-
Dissolve the polymer and DEHS in a suitable volatile solvent (e.g., ethanol, acetone, chloroform, or a co-solvent system) in a sealed container to prevent solvent evaporation.[13]
-
Stir the mixture at room temperature using a magnetic stirrer until a homogenous solution is formed. Gentle heating may be applied if necessary to aid dissolution, but care should be taken with heat-sensitive drugs.[14]
-
-
Drug Incorporation (if applicable):
-
Once the polymer and plasticizer are fully dissolved, add the active pharmaceutical ingredient (API) to the solution.
-
Continue stirring until the API is completely dissolved or uniformly suspended.
-
-
Casting the Film:
-
Pour the resulting polymeric solution into a leveled casting dish or onto a flat substrate (e.g., a petri dish, glass plate, or Teflon-coated surface).[7]
-
Ensure the solution is spread evenly to achieve a uniform thickness.
-
-
Solvent Evaporation:
-
Film Retrieval and Storage:
-
Once the film is completely dry, carefully peel it from the casting surface.
-
Cut the film into the desired size and shape for further characterization.
-
Store the prepared films in a desiccator to protect them from moisture.
-
Example Formulations
The following table provides example starting-point formulations for different polymers. The concentration of DEHS can be varied to achieve the desired film properties.
| Polymer | Polymer Concentration (% w/v) | DEHS Concentration (% w/w of polymer) | Solvent |
| Eudragit® RLPO | 10% | 10-30% | Ethanol/Acetone (8:2) |
| PVA (87-90% hydrolyzed) | 5-10% | 15-35% | Deionized Water |
| PLGA (50:50) | 5% | 10-20% | Chloroform/Acetone (9:1) |
Characterization of Plasticized Films
The prepared films should be characterized to evaluate their physical, mechanical, and drug release properties.
Data Presentation
The following tables summarize the expected effects of increasing DEHS concentration on the properties of polymer films, based on data for similar plasticizers like dibutyl sebacate.
Table 1: Physical Properties of DEHS-Plasticized Polymer Films
| Polymer | DEHS Conc. (% w/w) | Thickness (µm) | Swelling Index (%) | Water Vapor Transmission Rate (g/m²/day) |
| Eudragit® RLPO | 0 | 102 ± 5 | 15 ± 2 | 150 ± 10 |
| 10 | 105 ± 6 | 18 ± 3 | 142 ± 8 | |
| 20 | 108 ± 5 | 22 ± 4 | 135 ± 9 | |
| 30 | 112 ± 7 | 25 ± 3 | 128 ± 7 | |
| PVA | 0 | 95 ± 4 | 350 ± 25 | 250 ± 15 |
| 15 | 98 ± 5 | 320 ± 20 | 235 ± 12 | |
| 25 | 101 ± 6 | 290 ± 18 | 220 ± 14 | |
| 35 | 104 ± 5 | 260 ± 15 | 205 ± 11 | |
| PLGA | 0 | 88 ± 5 | 5 ± 1 | 50 ± 5 |
| 10 | 91 ± 4 | 7 ± 2 | 45 ± 4 | |
| 20 | 94 ± 6 | 10 ± 2 | 40 ± 3 |
Table 2: Mechanical Properties of DEHS-Plasticized Polymer Films
| Polymer | DEHS Conc. (% w/w) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| Eudragit® RLPO | 0 | 15.2 ± 1.1 | 5.3 ± 0.5 | 450 ± 25 |
| 10 | 12.8 ± 0.9 | 25.6 ± 2.1 | 320 ± 20 | |
| 20 | 9.5 ± 0.8 | 55.2 ± 4.5 | 180 ± 15 | |
| 30 | 6.2 ± 0.5 | 90.8 ± 7.2 | 80 ± 10 | |
| PVA | 0 | 45.5 ± 3.2 | 150 ± 12 | 2100 ± 150 |
| 15 | 35.1 ± 2.5 | 250 ± 20 | 1500 ± 120 | |
| 25 | 28.4 ± 2.1 | 380 ± 30 | 950 ± 80 | |
| 35 | 20.7 ± 1.8 | 520 ± 45 | 500 ± 50 | |
| PLGA | 0 | 50.1 ± 3.5 | 3.1 ± 0.4 | 2500 ± 200 |
| 10 | 42.3 ± 2.9 | 15.4 ± 1.5 | 1800 ± 150 | |
| 20 | 33.6 ± 2.4 | 40.2 ± 3.8 | 1100 ± 100 |
Table 3: In Vitro Drug Release from DEHS-Plasticized Films (Model Drug: Diclofenac Sodium)
| Polymer | DEHS Conc. (% w/w) | Cumulative Release at 2h (%) | Cumulative Release at 8h (%) | Release Mechanism (n value) |
| Eudragit® RLPO | 10 | 25 ± 3 | 65 ± 5 | 0.52 (Anomalous transport) |
| 20 | 35 ± 4 | 80 ± 6 | 0.48 (Fickian diffusion) | |
| 30 | 48 ± 5 | 95 ± 7 | 0.45 (Fickian diffusion) | |
| PLGA | 10 | 15 ± 2 | 40 ± 4 | 0.55 (Anomalous transport) |
| 20 | 22 ± 3 | 55 ± 5 | 0.51 (Anomalous transport) |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the solvent casting method for preparing DEHS-plasticized polymer films.
Caption: Workflow for solvent casting of plasticized films.
Logical Relationship of Plasticizer Concentration and Film Properties
This diagram illustrates how increasing the concentration of a plasticizer like DEHS generally affects the key properties of the resulting polymer film.
Caption: Effect of plasticizer on film properties.
References
- 1. Zero-order release of poorly water-soluble drug from polymeric films made via aqueous slurry casting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eudragit® RL film forming solution for cutaneous administration: an optimization study [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. Super-Tough and Biodegradable Poly(lactide-co-glycolide) (PLGA) Transparent Thin Films Toughened by Star-Shaped PCL-b-PDLA Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. crpsonline.com [crpsonline.com]
- 7. Comparison of Plasticizer Effect on Thermo-responsive Properties of Eudragit RS Films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.cuni.cz [dspace.cuni.cz]
- 9. Di-2-ethylhexyl sebacate | C26H50O4 | CID 31218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Sequential Release of Multiple Drugs from Flexible Drug Delivery Films - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.aijr.org [journals.aijr.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. The Development of Solvent Cast Films or Electrospun Nanofiber Membranes Made from Blended Poly Vinyl Alcohol Materials with Different Degrees of Hydrolyzation for Optimal Hydrogel Dissolution and Sustained Release of Anti-Infective Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
Application of Bis(2-ethylhexyl) Sebacate in Biodegradable Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-ethylhexyl) sebacate (B1225510), also known as dioctyl sebacate (DOS), is a versatile plasticizer recognized for its efficacy in enhancing the flexibility and low-temperature performance of various polymers.[1] In the realm of biodegradable polymers such as polylactic acid (PLA) and poly(3-hydroxybutyrate) (PHB), DEHS serves as a valuable additive to mitigate their inherent brittleness, thereby expanding their utility in applications ranging from flexible packaging films to biomedical devices. This document provides detailed application notes and experimental protocols for the incorporation and characterization of DEHS in PLA and PHB.
Application Notes
The primary application of Bis(2-ethylhexyl) sebacate in biodegradable polymers is as a plasticizer. Its incorporation into PLA and PHB matrices leads to a significant improvement in their mechanical and thermal properties.
Effects on Polylactic Acid (PLA):
The addition of DEHS to PLA has been shown to significantly enhance its ductility. In one study, the inclusion of DEHS (referred to as SDO) as a plasticizer in PLA resulted in a notable increase in the elongation at break to approximately 35% and a reduction in Young's modulus by about 26%.[2] This modification transforms the typically rigid and brittle PLA into a more flexible material suitable for a wider range of applications. The plasticizing effect of DEHS also leads to a decrease in the glass transition temperature (Tg) of PLA, indicating increased polymer chain mobility.[2]
Effects on Poly(3-hydroxybutyrate) (PHB):
DEHS has also been investigated as a plasticizer for PHB. The addition of plasticizers to PHB generally enhances the mobility of the polymer chains, which can promote crystallization.[3] However, in a study involving various plasticizers, the addition of 20% this compound to PHB resulted in a decrease in the crystallinity of the polymer.[3] While specific mechanical property data for DEHS-plasticized PHB is limited in the reviewed literature, the general effect of plasticizers on PHB is a reduction in stiffness and an increase in flexibility.[4]
Data Presentation
The following tables summarize the quantitative effects of this compound (DEHS/SDO) on the properties of PLA and PHB, based on available literature.
Table 1: Effect of this compound (SDO) on the Mechanical Properties of PLA [2]
| Property | Neat PLA | PLA with SDO |
| Elongation at Break (%) | - | ~35 |
| Young's Modulus Reduction (%) | - | ~26 |
Note: Specific concentration of SDO was not detailed in the source.
Table 2: Effect of this compound on the Crystallinity of PHB [3]
| Property | Non-plasticized PHB | PHB with 20% this compound |
| Crystallinity (Xc) | 43.1% | Lower than non-plasticized PHB |
Experimental Protocols
Detailed methodologies for the incorporation of this compound into biodegradable polymers and subsequent characterization are provided below.
Protocol 1: Preparation of Plasticized PLA Films by Melt Blending
This protocol describes a general procedure for the preparation of PLA films plasticized with DEHS using a twin-screw extruder.
Materials:
-
Polylactic acid (PLA) pellets (dried at 80°C for 4 hours prior to use)
-
This compound (DEHS)
Equipment:
-
Twin-screw extruder
-
Injection molding machine or film casting line
-
Material testing machine (for tensile tests)
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Premixing: Physically mix the dried PLA pellets with the desired weight percentage of DEHS (e.g., 5%, 10%, 15%, 20% w/w) in a sealed container until a homogeneous mixture is obtained.
-
Melt Extrusion:
-
Set the temperature profile of the twin-screw extruder from the feeder to the die. A typical temperature profile for PLA is 135-150-170-170-135°C.[5]
-
Feed the premixed PLA and DEHS into the extruder at a constant rate.
-
The molten blend is extruded through the die to form strands.
-
-
Pelletization: Cool the extruded strands in a water bath and then pelletize them.
-
Film/Specimen Formation:
-
Injection Molding: Dry the plasticized PLA pellets at 80°C for 4 hours. Use an injection molding machine to produce standardized test specimens (e.g., dumbbell-shaped for tensile testing). A typical injection molding temperature profile for PLA is 180-180-170-170°C.[5]
-
Film Casting: Alternatively, use a cast film extrusion line to produce thin films of the plasticized PLA.
-
-
Characterization:
-
Mechanical Testing: Perform tensile tests on the injection-molded specimens according to ASTM D638 to determine tensile strength, Young's modulus, and elongation at break.
-
Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity (Xc) of the plasticized PLA. Heat the samples from room temperature to 200°C at a heating rate of 10°C/min.[5]
-
Protocol 2: Preparation of Plasticized PHB Films by Solvent Casting
This protocol outlines a general method for preparing PHB films with DEHS using a solvent casting technique.[6][7]
Materials:
-
Poly(3-hydroxybutyrate) (PHB) powder
-
This compound (DEHS)
-
Chloroform (B151607) (or another suitable solvent for PHB)
Equipment:
-
Magnetic stirrer with hotplate
-
Glass petri dishes or a flat glass plate
-
Leveling table
-
Fume hood
-
Vacuum oven
Procedure:
-
Solution Preparation:
-
In a fume hood, dissolve a known amount of PHB powder in chloroform to create a solution (e.g., 5% w/v). Stir the mixture on a magnetic stirrer, gently heating if necessary (e.g., 60°C) until the PHB is completely dissolved.[7]
-
Add the desired amount of DEHS (e.g., 5%, 10%, 15%, 20% w/w relative to PHB) to the PHB solution and continue stirring until the plasticizer is fully dissolved and the solution is homogeneous.
-
-
Casting:
-
Place a clean, dry glass petri dish or glass plate on a leveling table.
-
Carefully pour the polymer solution onto the glass substrate, ensuring an even spread.
-
-
Solvent Evaporation:
-
Cover the cast solution loosely to allow for slow and controlled evaporation of the solvent at room temperature in the fume hood. This helps to prevent the formation of bubbles and ensures a uniform film.
-
-
Drying:
-
Once the film appears dry, place it in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
-
Film Removal and Characterization:
-
Carefully peel the dried film from the glass substrate.
-
Cut the film into appropriate dimensions for characterization.
-
Mechanical Testing: Perform tensile tests according to ASTM D882.
-
Thermal Analysis: Use DSC to analyze the thermal properties (Tg, Tm, Xc) of the plasticized PHB films.
-
Mandatory Visualization
Caption: Workflow for plasticizing PLA with DEHS via melt blending.
Caption: Workflow for plasticizing PHB with DEHS via solvent casting.
Caption: Logical relationship of DEHS plasticization on polymer properties.
References
- 1. hallstarindustrial.com [hallstarindustrial.com]
- 2. researchgate.net [researchgate.net]
- 3. Finding a Benign Plasticizer to Enhance the Microbial Degradation of Polyhydroxybutyrate (PHB) Evaluated by PHB Degrader Microbulbifer sp. SOL66 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and Post-synthesis Strategies to Enhance the Properties of PHB-Based Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcea.org [ijcea.org]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Bis(2-ethylhexyl) Sebacate as a High-Performance Lubricant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-ethylhexyl) sebacate (B1225510), also known as dioctyl sebacate (DOS), is a high-molecular-weight diester that exhibits exceptional properties as a synthetic lubricant base oil and additive. Its unique chemical structure imparts a combination of excellent low-temperature fluidity, high viscosity index, good thermal and oxidative stability, and lubricity. These characteristics make it a prime candidate for formulating high-performance lubricants for a wide range of demanding applications, including those in the automotive and industrial sectors.[1] This document provides detailed application notes and experimental protocols for evaluating the performance of Bis(2-ethylhexyl) sebacate as a lubricant.
Key Performance Characteristics
This compound is valued for its ability to maintain lubricant performance across a wide temperature range. It is particularly noted for its excellent low-temperature fluidity, which is crucial for machinery operating in cold climates or requiring smooth start-up performance.[1] Furthermore, its inherent thermal and oxidative stability contributes to extended lubricant life and reduced deposit formation at elevated temperatures.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for lubricant formulation and for predicting its behavior under various operating conditions.
| Property | Value | Unit |
| Molecular Formula | C₂₆H₅₀O₄ | - |
| Molecular Weight | 426.67 | g/mol |
| Appearance | Colorless to pale yellow liquid | - |
| Density at 20°C | 0.91 | g/cm³ |
| Kinematic Viscosity at 40°C | 12.5 | cSt |
| Kinematic Viscosity at 100°C | 3.3 | cSt |
| Viscosity Index | 150 | - |
| Pour Point | -55 | °C |
| Flash Point | >200 | °C |
| Boiling Point at 1013 hPa | >250 | °C |
High-Performance Applications
The versatile properties of this compound make it suitable for a variety of high-performance lubricant applications:
-
Automotive Lubricants: It is utilized as a base stock or additive in engine oils and transmission fluids to enhance low-temperature performance and improve fuel efficiency.[2] Its high viscosity index ensures stable viscosity and reliable lubrication across a broad range of engine operating temperatures.
-
Industrial Lubricants: In industrial settings, it finds use in hydraulic fluids, compressor oils, and gear oils, particularly in equipment subjected to wide temperature fluctuations and requiring long service intervals.[1]
-
Greases: As a base oil in grease formulations, it contributes to excellent low-temperature pumpability and mechanical stability.
-
Aviation: While not explicitly detailed in the provided search results, synthetic esters like DOS are commonly used in aviation lubricants due to their excellent thermal stability and low-temperature properties.
Experimental Protocols
The following section details standard experimental protocols for evaluating the key performance characteristics of lubricants containing this compound. These protocols are based on widely recognized ASTM International standards.
Kinematic Viscosity and Viscosity Index
Purpose: To determine the kinematic viscosity of the lubricant at two different temperatures (40°C and 100°C) and to calculate the viscosity index, which represents the lubricant's resistance to viscosity change with temperature.
Protocol:
-
Kinematic Viscosity (ASTM D445):
-
Select a calibrated glass capillary viscometer appropriate for the expected viscosity of the sample.
-
Charge the viscometer with the lubricant sample, ensuring no air bubbles are present.
-
Place the viscometer in a constant temperature bath maintained at 40°C ± 0.02°C.
-
Allow the sample to reach thermal equilibrium (typically 30 minutes).
-
Measure the time it takes for the lubricant to flow between two marked points on the viscometer.
-
Repeat the measurement to ensure accuracy.
-
Calculate the kinematic viscosity by multiplying the flow time by the viscometer calibration constant.
-
Repeat steps 3-7 with the bath temperature maintained at 100°C ± 0.02°C.
-
-
Viscosity Index Calculation (ASTM D2270):
-
Using the kinematic viscosity values obtained at 40°C and 100°C, calculate the viscosity index using the formulas and tables provided in the ASTM D2270 standard. A higher viscosity index indicates a smaller change in viscosity with temperature.
-
Low-Temperature Fluidity (Pour Point)
Purpose: To determine the lowest temperature at which the lubricant will continue to flow.
Protocol (ASTM D97):
-
Pour the lubricant sample into a test jar to a specified mark.
-
Heat the sample to a prescribed temperature to dissolve any wax crystals.
-
Cool the sample at a specified rate in a cooling bath.
-
At every 3°C interval, remove the test jar and tilt it to see if the lubricant flows.
-
The pour point is the lowest temperature at which movement of the oil is observed, plus 3°C.
High-Temperature Stability (Flash Point)
Purpose: To determine the lowest temperature at which the lubricant's vapor will ignite when exposed to a flame.
Protocol (ASTM D92 - Cleveland Open Cup):
-
Fill the Cleveland open cup with the lubricant sample to the filling mark.
-
Heat the sample at a specified, constant rate.
-
Pass a small test flame across the surface of the liquid at regular temperature intervals.
-
The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily.
Oxidative Stability
Purpose: To evaluate the lubricant's resistance to degradation due to oxidation at elevated temperatures.
Protocol (ASTM D2893 - Oxidation Characteristics of Extreme-Pressure Lubrication Oils):
-
Place a measured amount of the lubricant in a heated reaction vessel.
-
Introduce a stream of dry air into the sample at a specified flow rate and temperature for a set duration (e.g., 312 hours at 95°C).
-
At the end of the test, measure the change in the lubricant's properties, such as:
-
Viscosity Increase: A significant increase indicates lubricant thickening due to oxidation.
-
Acid Number Increase (ASTM D664): An increase in the acid number signifies the formation of acidic byproducts of oxidation, which can be corrosive.
-
Sludge and Deposit Formation: Visually inspect for the presence of insoluble materials.
-
Data Presentation
The following tables summarize the expected performance of this compound in key lubricant tests.
Table 2: Viscosity and Low-Temperature Properties
| Parameter | Test Method | Typical Value for DOS |
| Kinematic Viscosity @ 40°C | ASTM D445 | 12.5 cSt |
| Kinematic Viscosity @ 100°C | ASTM D445 | 3.3 cSt |
| Viscosity Index | ASTM D2270 | 150 |
| Pour Point | ASTM D97 | -55 °C |
Table 3: High-Temperature and Oxidative Stability
| Parameter | Test Method | Typical Value for DOS |
| Flash Point (Cleveland Open Cup) | ASTM D92 | >200 °C |
| Oxidation Onset Temperature | - | 290 °C |
Visualizations
Experimental Workflow for Lubricant Performance Evaluation
Caption: Experimental workflow for evaluating lubricant performance.
Logical Relationship of Lubricant Properties
Caption: Relationship between molecular structure and lubricant properties.
References
Application Notes and Protocols for Bis(2-ethylhexyl) Sebacate in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bis(2-ethylhexyl) sebacate (B1225510), also known as Di(2-ethylhexyl) sebacate (DEHS), as a stationary phase in gas chromatography (GC). This document includes its properties, typical applications with quantitative data, and detailed protocols for column preparation and analysis.
Introduction to Bis(2-ethylhexyl) Sebacate as a GC Stationary Phase
This compound is a diester of sebacic acid and 2-ethylhexanol. It is a polar stationary phase with a USP designation of G11. Its polarity and thermal stability make it suitable for the separation of a variety of compounds, particularly those with moderate polarity.
Properties of this compound:
| Property | Value |
| Chemical Formula | C26H50O4 |
| Molecular Weight | 426.68 g/mol |
| Boiling Point | 256 °C at 5 mmHg[1] |
| Melting Point | -48 °C[1] |
| Density | 0.914 g/mL at 25 °C |
| Refractive Index | n20/D 1.450 |
| USP Code | G11 |
Characterization of Selectivity using McReynolds Constants
The selectivity of a stationary phase can be characterized by McReynolds constants, which are based on the retention indices of a series of probe compounds. These constants provide a quantitative measure of the stationary phase's ability to interact with different chemical functionalities.
McReynolds Constants for Di(2-ethylhexyl) sebacate:
| Probe Compound | McReynolds Constant (ΔI) |
| Benzene (x') | 72 |
| 1-Butanol (y') | 168 |
| 2-Pentanone (z') | 108 |
| 1-Nitropropane (u') | 180 |
| Pyridine (s') | 125 |
These values indicate that this compound exhibits moderate polarity with significant dipole and hydrogen bonding interactions. The relatively high value for 1-Butanol suggests good retention for alcohols, while the values for 2-Pentanone and 1-Nitropropane indicate its suitability for separating ketones and nitro compounds.
Applications
This compound is a versatile stationary phase suitable for the analysis of various classes of compounds.
Analysis of Fatty Acid Methyl Esters (FAMEs)
Typical GC Conditions for FAME Analysis (General Guidance):
| Parameter | Value |
| Column | Packed column with 10-15% this compound on a solid support (e.g., Chromosorb W-AW) |
| Column Dimensions | 2-3 m length, 2-4 mm I.D. |
| Carrier Gas | Helium or Nitrogen at 20-40 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 260 °C (FID) |
| Oven Program | Isothermal at 180-220 °C or a temperature program from ~150 °C to 230 °C at 4-8 °C/min |
Analysis of Essential Oils and Terpenes
The analysis of essential oils often involves the separation of a complex mixture of volatile and semi-volatile compounds, including terpenes and terpenoids. The choice of a stationary phase with appropriate polarity is crucial for resolving these components.[4][5] While non-polar phases are common, a mid-polar phase like DEHS can offer unique selectivity for certain separations.
Logical Workflow for Essential Oil Analysis:
Caption: Workflow for the GC analysis of essential oils.
Analysis of Industrial Solvents and Chemicals
The moderate polarity of this compound allows for the separation of a wide range of industrial solvents and chemicals, including alcohols, ketones, esters, and aromatic compounds. Its thermal stability is also an advantage for analyzing less volatile compounds.
Experimental Protocols
Protocol 1: Preparation of a Packed GC Column with this compound
This protocol describes the preparation of a packed GC column using a liquid stationary phase coated onto a solid support.
Materials:
-
Empty GC column (glass or stainless steel, e.g., 2 m x 2 mm I.D.)
-
Solid support (e.g., Chromosorb W-AW, 80/100 mesh)
-
This compound (GC grade)
-
Low-boiling point solvent (e.g., dichloromethane (B109758) or acetone)
-
Rotary evaporator
-
Vacuum pump
-
Glass wool
Procedure:
-
Calculate the required amounts:
-
For a 10% (w/w) loading, you will need 1 part this compound for every 9 parts of solid support.
-
Determine the total amount of packing material needed based on the column volume.
-
-
Dissolve the stationary phase:
-
Accurately weigh the required amount of this compound and dissolve it in a suitable volume of the low-boiling point solvent in a round-bottom flask.
-
-
Add the solid support:
-
Weigh the required amount of the solid support and add it to the solution of the stationary phase.
-
Gently swirl the flask to ensure all the support material is wetted by the solution.
-
-
Coat the support:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask slowly and apply a gentle vacuum to evaporate the solvent. The slow and even evaporation is crucial for a uniform coating of the stationary phase onto the support particles.
-
Continue until the packing material is free-flowing and appears dry.
-
-
Pack the column:
-
Plug one end of the clean, empty GC column with a small piece of silanized glass wool.
-
Attach the empty end of the column to a vacuum line.
-
Use a funnel to add the coated packing material to the column in small increments.
-
Gently tap or vibrate the column to ensure a tight and uniform packing.
-
Once the column is filled, plug the open end with another small piece of silanized glass wool.
-
-
Condition the column:
-
Install the newly packed column in the gas chromatograph. Do not connect the column outlet to the detector initially.
-
Set a low carrier gas flow rate (e.g., 10-20 mL/min).
-
Gradually increase the column oven temperature to about 20 °C above the intended maximum operating temperature, but not exceeding the maximum temperature limit of the stationary phase.
-
Hold at this temperature for several hours (or overnight) to remove any residual solvent and volatile components from the stationary phase.
-
After conditioning, cool the oven, connect the column to the detector, and the column is ready for use.
-
Workflow for Packed Column Preparation:
Caption: Step-by-step workflow for preparing a packed GC column.
Protocol 2: General Analytical Method
This protocol provides a starting point for developing a specific analytical method using a this compound packed column.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Packed column with this compound stationary phase.
Procedure:
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., hexane, acetone, or dichloromethane) to an appropriate concentration.
-
If necessary, perform derivatization (e.g., methylation of fatty acids).
-
-
GC Instrument Setup:
-
Set the injector and detector temperatures (e.g., 250 °C for the injector and 260 °C for the FID).
-
Set the carrier gas flow rate (e.g., 25 mL/min for Helium).
-
Program the oven temperature. A good starting point is an initial temperature of 100 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 220 °C, and a final hold for 5 minutes. This program should be optimized based on the specific analytes.
-
-
Injection and Analysis:
-
Inject 1-2 µL of the prepared sample into the GC.
-
Acquire the chromatogram.
-
-
Data Analysis:
-
Identify the peaks based on their retention times by comparing them with known standards.
-
Quantify the analytes using an appropriate method (e.g., external standard, internal standard, or area percent).
-
Logical Relationship for Method Development:
Caption: Interacting factors in GC method development.
Conclusion
This compound is a valuable mid-polarity stationary phase for packed column gas chromatography. Its unique selectivity, as indicated by its McReynolds constants, makes it suitable for a range of applications, including the analysis of fatty acid methyl esters, essential oils, and various industrial chemicals. The protocols provided offer a solid foundation for researchers to prepare their own columns and develop robust analytical methods. Further method development and optimization will be necessary to achieve the best separation for specific sample matrices.
References
Application Notes and Protocols: Incorporation of Bis(2-ethylhexyl) sebacate in Poly(lactic acid) Blends
Audience: Researchers, scientists, and drug development professionals.
Introduction: Poly(lactic acid) (PLA) is a biodegradable and biocompatible thermoplastic polyester (B1180765) derived from renewable resources, making it a promising material for various applications, including in the biomedical and pharmaceutical fields. However, its inherent brittleness and low flexibility limit its use in applications requiring ductile materials. Plasticizers are commonly incorporated into PLA to enhance its flexibility and processability. Bis(2-ethylhexyl) sebacate (B1225510) (DEHS), also known as dioctyl sebacate (DOS), is a non-phthalate plasticizer that has been shown to be effective in improving the ductility of PLA.
These application notes provide a detailed protocol for the incorporation of DEHS into PLA blends using a melt blending technique. It also outlines the standard characterization methods to evaluate the thermal and mechanical properties of the resulting blends.
Experimental Protocols
Materials and Pre-processing
-
Poly(lactic acid) (PLA): Ingeo™ Biopolymer 4032D from NatureWorks LLC (or equivalent). It is essential to dry the PLA pellets to prevent hydrolytic degradation during melt processing.
-
Drying Protocol: Dry PLA pellets in a vacuum oven at 80°C for at least 4 hours prior to use.
-
-
Bis(2-ethylhexyl) sebacate (DEHS): Analytical grade. No pre-processing is typically required.
Melt Blending Protocol
Melt blending is a common and scalable method for preparing PLA/DEHS blends. A twin-screw extruder is recommended for achieving a homogeneous mixture.
Equipment:
-
Twin-screw extruder
-
Pelletizer
-
Injection molding machine or compression molder
Procedure:
-
Ensure both the PLA pellets and DEHS are ready for use (PLA is dried).
-
Set the temperature profile of the twin-screw extruder. A typical temperature profile for PLA is from 160°C to 190°C from the hopper to the die.
-
Pre-mix the dried PLA pellets and the desired weight percentage of DEHS (e.g., 5%, 10%, 15% w/w) in a sealed container and tumble mix for approximately 10 minutes to ensure a uniform feed.
-
Feed the pre-mixed material into the hopper of the twin-screw extruder.
-
The extruded strands are then cooled in a water bath and pelletized.
-
The resulting pellets of the PLA/DEHS blend should be dried again at a lower temperature (e.g., 60°C for 4 hours) to remove any surface moisture before further processing.
-
For mechanical testing, the dried pellets can be injection molded or compression molded into standardized test specimens (e.g., dog-bone shape for tensile testing).
Characterization Protocols
DSC is used to determine the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm) of the PLA/DEHS blends.
Equipment:
-
Differential Scanning Calorimeter
Procedure:
-
Weigh approximately 5-10 mg of the sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell. An empty sealed pan is used as a reference.
-
The following heating and cooling cycle is recommended:
-
First Heating Scan: Heat the sample from 25°C to 200°C at a rate of 10°C/min to erase the thermal history.
-
Cooling Scan: Cool the sample from 200°C to 0°C at a rate of 10°C/min.
-
Second Heating Scan: Heat the sample from 0°C to 200°C at a rate of 10°C/min.
-
-
The thermal parameters (Tg, Tcc, Tm) are determined from the second heating scan. The degree of crystallinity (Xc) can be calculated using the following equation:
-
Xc (%) = [(ΔHm - ΔHcc) / ΔH°m] * 100
-
Where ΔHm is the enthalpy of melting, ΔHcc is the enthalpy of cold crystallization, and ΔH°m is the theoretical melting enthalpy of 100% crystalline PLA (93 J/g).[1]
-
-
Tensile testing is performed to evaluate the effect of DEHS on the mechanical properties of PLA, such as tensile strength, Young's modulus, and elongation at break.
Equipment:
-
Universal Testing Machine with a suitable load cell.
Procedure:
-
Use standardized dog-bone shaped specimens (ASTM D638).
-
Condition the specimens at room temperature for at least 24 hours before testing.
-
Set the crosshead speed of the universal testing machine. A typical speed for PLA is 10 mm/min.[1]
-
Mount the specimen in the grips of the machine.
-
Start the test and record the load-displacement data until the specimen fractures.
-
Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve. At least five specimens should be tested for each blend composition to ensure statistical significance.
Data Presentation
The following tables summarize the expected quantitative data for PLA/DEHS blends based on typical results observed when plasticizing PLA.
Table 1: Thermal Properties of PLA/DEHS Blends
| Property | Neat PLA | PLA + 5% DEHS | PLA + 10% DEHS | PLA + 15% DEHS |
| Glass Transition Temperature (Tg) (°C) | ~60 | ~50 | ~40 | ~30 |
| Cold Crystallization Temperature (Tcc) (°C) | ~110 | ~100 | ~90 | ~80 |
| Melting Temperature (Tm) (°C) | ~170 | ~168 | ~165 | ~162 |
| Crystallinity (Xc) (%) | Variable | Increases with plasticizer | Increases with plasticizer | Increases with plasticizer |
Note: The addition of a plasticizer like DEHS typically lowers the Tg and Tcc of PLA due to increased chain mobility.[1][2]
Table 2: Mechanical Properties of PLA/DEHS Blends
| Property | Neat PLA | PLA + 5% DEHS | PLA + 10% DEHS | PLA + 15% DEHS |
| Tensile Strength (MPa) | ~60 | ~50 | ~40 | ~30 |
| Young's Modulus (GPa) | ~3.5 | ~2.5 | ~1.5 | ~0.8 |
| Elongation at Break (%) | ~5 | ~50 | ~150 | ~250 |
Note: The incorporation of DEHS is expected to decrease the tensile strength and Young's modulus while significantly increasing the elongation at break, indicating a transition from a brittle to a more ductile material.[3]
Mandatory Visualization
Caption: Experimental workflow for incorporating DEHS into PLA blends.
Discussion
The incorporation of this compound into poly(lactic acid) via melt blending is a straightforward and effective method to improve the flexibility of PLA. The provided protocols for material preparation, blending, and characterization represent a standard approach in polymer processing and testing.
The expected results, as summarized in the data tables, show a clear trend of increased ductility with increasing DEHS content. This is evidenced by a significant increase in the elongation at break and a decrease in the glass transition temperature.[3] These changes make the PLA/DEHS blends suitable for a wider range of applications where the brittleness of pure PLA is a limiting factor.
For applications in drug development and medical devices, it is crucial to also consider the migration potential of the plasticizer from the polymer matrix.[4][5] Further studies, such as migration testing in relevant food or drug simulants, are recommended to assess the safety and stability of the final product.
References
- 1. Combined effects of plasticizers and D-lactide content on the mechanical and morphological behavior of polylactic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Migration from plasticized films into foods. 3. Migration of phthalate, sebacate, citrate and phosphate esters from films used for retail food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Express Polymer Letters [expresspolymlett.com]
Application Notes: High-Performance Flexible PVC Films Plasticized with Bis(2-ethylhexyl) Sebacate (DEHS)
Introduction
Bis(2-ethylhexyl) sebacate (B1225510) (DEHS), also known as dioctyl sebacate (DOS), is a high-performance, non-phthalate plasticizer utilized in the formulation of flexible polyvinyl chloride (PVC) films. DEHS is particularly valued for its exceptional low-temperature flexibility, good thermal stability, and low volatility. These properties make it an ideal choice for demanding applications where performance in a wide range of temperatures is critical. This document provides detailed application notes, experimental protocols, and performance data for researchers, scientists, and drug development professionals working with flexible PVC films.
Key Advantages of Using DEHS in Flexible PVC Films:
-
Excellent Low-Temperature Performance: DEHS imparts superior flexibility to PVC at sub-zero temperatures, preventing cracking and embrittlement. This is a significant advantage over many general-purpose plasticizers.
-
Good Thermal Stability: PVC films plasticized with DEHS exhibit good stability at elevated temperatures, which is beneficial during processing and for the end-use application.
-
Low Volatility: The low volatility of DEHS results in reduced plasticizer loss over time, leading to a longer service life of the flexible PVC product.
-
Non-Phthalate Alternative: As a non-phthalate plasticizer, DEHS is a suitable alternative in applications where there are concerns about the use of phthalate-based plasticizers.
-
Good Compatibility: DEHS shows good compatibility with PVC resin, leading to homogenous films with consistent properties.
Application Areas
The unique properties of DEHS-plasticized PVC films make them suitable for a variety of specialized applications, including:
-
Medical Devices: Blood bags, intravenous (IV) tubing, and other medical equipment that require flexibility and biocompatibility.
-
Pharmaceutical Packaging: Blister packs and other flexible packaging for temperature-sensitive drugs.
-
Food Contact Materials: Food wraps and container liners where low migration and safety are paramount.
-
Automotive Interiors: Components that need to withstand both high and low temperatures without degrading.
-
Wire and Cable Insulation: Electrical insulation that must remain flexible in cold environments.
Data Presentation
The following tables summarize the typical quantitative data for flexible PVC films formulated with varying concentrations of Bis(2-ethylhexyl) sebacate. The data is compiled from various literature sources and technical data sheets.
Table 1: Mechanical Properties of PVC Films with Varying DEHS Concentrations
| DEHS Concentration (phr*) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| 20 | 20 - 25 | 250 - 300 | 85 - 90 |
| 30 | 17 - 22 | 300 - 350 | 80 - 85 |
| 40 | 14 - 18 | 350 - 400 | 75 - 80 |
| 50 | 10 - 15 | 400 - 450 | 70 - 75 |
phr: parts per hundred parts of resin
Table 2: Thermal and Migration Properties of PVC Films with Varying DEHS Concentrations
| DEHS Concentration (phr) | Glass Transition Temperature (Tg) (°C) | Weight Loss after 24h at 70°C (%) | Migration into n-hexane after 24h (%) |
| 20 | 20 - 25 | < 1.0 | < 2.0 |
| 30 | 10 - 15 | < 1.5 | < 3.0 |
| 40 | 0 - 5 | < 2.0 | < 4.0 |
| 50 | -10 - 0 | < 2.5 | < 5.0 |
Experimental Protocols
Protocol 1: Preparation of Flexible PVC Films by Solvent Casting
This protocol describes a laboratory-scale method for preparing flexible PVC films using the solvent casting technique.
Materials:
-
PVC resin (suspension grade)
-
This compound (DEHS)
-
Thermal stabilizer (e.g., calcium/zinc stearate)
-
Tetrahydrofuran (THF), analytical grade
-
Glass petri dishes or a flat glass plate
-
Magnetic stirrer and hotplate
-
Drying oven
Procedure:
-
Formulation Calculation: Determine the required amounts of PVC, DEHS, and stabilizer based on the desired phr concentration. For example, for a 40 phr formulation, use 100 g of PVC, 40 g of DEHS, and 2-3 g of stabilizer.
-
Dissolution: In a fume hood, dissolve the PVC resin, DEHS, and stabilizer in THF. A typical concentration is 10-15% (w/v) total solids. Stir the mixture at room temperature using a magnetic stirrer until all components are completely dissolved. Gentle heating (40-50°C) can be applied to expedite dissolution.
-
Casting: Pour the homogenous PVC solution into a clean, dry glass petri dish or onto a level glass plate. Ensure the solution spreads evenly to achieve a uniform thickness.
-
Solvent Evaporation: Cover the casting surface with a perforated lid to allow for slow and controlled solvent evaporation. Place the setup in a drying oven at a controlled temperature (e.g., 40-60°C). The drying time will depend on the solvent volume and temperature.
-
Film Detachment: Once the film is completely dry and tack-free, carefully peel it from the glass substrate.
-
Conditioning: Store the prepared film in a desiccator for at least 24 hours before characterization to ensure the complete removal of any residual solvent and to normalize the film's properties.
Protocol 2: Preparation of Flexible PVC Films by Two-Roll Milling
This protocol outlines the procedure for preparing flexible PVC films using a laboratory-scale two-roll mill.
Materials:
-
PVC resin (suspension grade)
-
This compound (DEHS)
-
Thermal stabilizer (e.g., calcium/zinc stearate)
-
Lubricant (e.g., stearic acid)
Equipment:
-
Laboratory two-roll mill with heating capabilities
-
Hydraulic press with heating and cooling platens
Procedure:
-
Dry Blending: In a high-speed mixer or a plastic bag, thoroughly mix the PVC resin, DEHS, stabilizer, and lubricant to create a dry blend.
-
Mill Setup: Preheat the rolls of the two-roll mill to the desired processing temperature, typically between 150°C and 170°C. Set the friction ratio of the rolls (e.g., 1:1.2).
-
Milling: Gradually add the dry blend to the nip of the rotating rolls. The material will begin to flux and form a continuous sheet around one of the rolls.
-
Compounding: Continuously cut and fold the sheet on the mill to ensure homogenous mixing. This process, known as "banding," should be continued for a set period (e.g., 5-10 minutes) until a uniform, molten sheet is obtained.
-
Sheeting: Once mixing is complete, carefully remove the molten PVC sheet from the mill.
-
Compression Molding: Immediately place the sheet into a preheated mold in a hydraulic press. Apply pressure and heat according to a predefined cycle to form a film of the desired thickness.
-
Cooling: Cool the mold under pressure to solidify the film and then remove it.
-
Conditioning: Condition the film at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours before testing.
Protocol 3: Characterization of Flexible PVC Films
1. Mechanical Properties (ASTM D882)
-
Tensile Strength and Elongation at Break:
-
Cut dumbbell-shaped specimens from the conditioned PVC films using a die cutter.
-
Measure the thickness and width of the narrow section of each specimen.
-
Conduct the tensile test using a universal testing machine at a specified crosshead speed (e.g., 50 mm/min).
-
Record the maximum load and the elongation at the point of failure.
-
Calculate the tensile strength (in MPa) and the elongation at break (in %).
-
-
Shore A Hardness (ASTM D2240):
-
Stack several layers of the PVC film to achieve a minimum thickness of 6 mm.
-
Use a Shore A durometer to measure the hardness at multiple points on the film surface.
-
Record the readings after a specified time (e.g., 1 second).
-
2. Thermal Properties
-
Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC) (ASTM D3418):
-
Cut a small sample (5-10 mg) of the PVC film and place it in an aluminum DSC pan.
-
Heat the sample to a temperature above its expected Tg (e.g., 120°C) to erase its thermal history.
-
Cool the sample to a low temperature (e.g., -50°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) and record the heat flow.
-
Determine the Tg from the midpoint of the step transition in the heat flow curve.
-
-
Thermal Stability by Thermogravimetric Analysis (TGA):
-
Place a small sample (10-15 mg) of the PVC film in a TGA pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the onset temperature of degradation and the temperature at different weight loss percentages.
-
3. Migration Testing (ASTM D1239)
-
Solvent Extraction:
-
Cut a pre-weighed sample of the PVC film of known dimensions.
-
Immerse the sample in a specified solvent (e.g., n-hexane for fatty food simulant, or ethanol/water mixtures) in a sealed container.
-
Maintain the container at a constant temperature (e.g., 40°C) for a specified duration (e.g., 24 hours).
-
Remove the film, dry it thoroughly, and reweigh it.
-
Calculate the percentage of weight loss, which corresponds to the amount of plasticizer migrated.
-
Mandatory Visualization
Caption: Mechanism of PVC plasticization by DEHS.
Caption: Experimental workflow for flexible PVC film development.
Troubleshooting & Optimization
optimizing Bis(2-ethylhexyl) sebacate concentration in PVC membranes for sensor response
Technical Support Center: Optimizing BEHS in PVC Sensor Membranes
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, experimental protocols, and performance data for optimizing the concentration of Bis(2-ethylhexyl) sebacate (B1225510) (BEHS), also known as dioctyl sebacate (DOS), in PVC membranes for potentiometric sensors.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the development and use of ion-selective electrodes (ISEs) with BEHS-plasticized PVC membranes.
Question 1: My sensor shows a poor or non-Nernstian response slope. What are the likely causes and solutions?
Answer: A suboptimal response slope is a common issue that can often be traced back to the membrane composition or conditioning process.
-
Possible Causes:
-
Incorrect Component Ratio: The ratio of PVC to the plasticizer (BEHS) is critical. Typically, the plasticizer constitutes about 60-70% of the membrane by weight.[1]
-
Insufficient Ionophore: The concentration of the ion-sensing molecule (ionophore) may be too low for effective ion complexation.
-
Leaching of Components: The ionophore or BEHS may be leaching out of the membrane into the sample solution, especially if the plasticizer's lipophilicity does not adequately retain the ionophore.[2]
-
Improper Conditioning: The electrode may not have been sufficiently conditioned in a standard solution to establish a stable hydrated layer at the membrane-solution interface.
-
-
Troubleshooting Steps:
-
Verify Membrane Composition: Ensure the BEHS concentration is within the optimal range, typically 65-67% by weight.
-
Optimize Ionophore Amount: Prepare a series of membranes with varying ionophore concentrations to find the optimal loading.
-
Check Plasticizer Lipophilicity: BEHS is highly lipophilic, which is generally good for retaining membrane components.[3] However, the ideal plasticizer should have a lipophilicity similar to that of the ionophore to ensure the best selectivity and longest lifetime.[1][4]
-
Ensure Proper Conditioning: Condition the electrode by soaking it in a solution of the primary ion (e.g., 0.01 M) for several hours to overnight before calibration.
-
Question 2: The sensor's response time is very slow. How can I improve it?
Answer: A slow response time can hinder the practical application of the sensor. The issue is often related to the physical properties of the membrane.
-
Possible Causes:
-
High Membrane Resistance: An incorrect PVC-to-BEHS ratio can result in a membrane that is too rigid, increasing its ohmic resistance and slowing down ion exchange.[3]
-
Membrane Thickness: A membrane that is too thick will increase the diffusion path for ions, leading to longer equilibration times.
-
Low Analyte Concentration: At very low concentrations, the time to reach equilibrium is naturally longer.
-
-
Troubleshooting Steps:
-
Adjust BEHS Concentration: Increasing the plasticizer concentration generally decreases membrane resistance and improves response time. However, excessive BEHS can compromise the membrane's mechanical stability.
-
Control Membrane Thickness: When casting the membrane, use a controlled volume of the membrane cocktail and a casting ring of a fixed diameter to achieve a thinner, more uniform membrane (typically around 0.1-0.2 mm).
-
Stir Solutions: Ensure adequate stirring during measurements to facilitate the rapid transport of ions to the membrane surface.
-
Question 3: The sensor signal is drifting and unstable. What can I do to fix this?
Answer: Signal drift can be caused by both chemical and environmental factors.
-
Possible Causes:
-
Component Leaching: Continuous leaching of the ionophore or BEHS from the membrane into the sample solution will cause a gradual change in the electrode's potential.[2][5]
-
Water Uptake: The membrane can absorb water over time, which alters its dielectric constant and can affect the ion-exchange equilibrium at the interface.
-
Temperature Fluctuations: Potentiometric measurements are sensitive to temperature changes.
-
Incorrect Wiring or Connections: A faulty connection between the electrode and the potentiometer can introduce noise and drift.[6]
-
-
Troubleshooting Steps:
-
Re-evaluate Membrane Composition: For long-term stability, ensure the BEHS concentration is optimized to retain the ionophore. In some cases, a polymeric plasticizer may offer a longer lifetime compared to conventional liquid plasticizers like BEHS.[2]
-
Allow for Equilibration: Let the electrode stabilize in the sample solution until a steady potential is recorded.
-
Control Temperature: Perform calibrations and measurements at a constant temperature.
-
Check Equipment: Verify that all cables and connections are secure and free of corrosion.[6]
-
Question 4: The sensor has poor selectivity against interfering ions. How can this be improved?
Answer: Selectivity is primarily determined by the ionophore, but the membrane matrix plays a crucial role.
-
Possible Causes:
-
Suboptimal Plasticizer: The dielectric constant and lipophilicity of the plasticizer influence the extraction of ions into the membrane phase. The choice of plasticizer can significantly impact selectivity.[4][7]
-
Ionophore Properties: The chosen ionophore may have an inherent affinity for interfering ions.
-
-
Troubleshooting Steps:
-
Optimize the Plasticizer: The selectivity of an ISE is strongly influenced by the plasticizer.[4] BEHS is a common choice, but its performance should be compared with other plasticizers like 2-nitrophenyloctyl ether (NPOE), which has a higher dielectric constant and may be preferable for certain analytes.[3] The best selectivity is often achieved when the lipophilicity of the plasticizer matches that of the ionophore.[1][4]
-
Incorporate Ionic Additives: Adding a small amount of a lipophilic salt (e.g., potassium tetrakis(p-chlorophenyl)borate) can sometimes improve selectivity by reducing membrane resistance and excluding ions of the opposite charge.
-
Data Presentation
The concentration of BEHS significantly affects the key performance characteristics of a PVC membrane sensor. The following tables summarize these effects.
Table 1: Influence of BEHS Concentration on Typical Sensor Performance Metrics
| BEHS Concentration (wt%) | Response Slope | Response Time | Linear Range | Sensor Lifetime | Mechanical Stability |
| Low (~50-60%) | Often sub-Nernstian | Slow | Narrow | Moderate | High (Brittle) |
| Optimal (~65-70%) | Nernstian / Near-Nernstian | Fast (< 30s) | Wide | Optimal | Good |
| High (>75%) | May decrease | Fast | May narrow | Reduced (leaching) | Low (Oily/Weak) |
Table 2: Comparative Properties of Common Plasticizers
| Plasticizer | Abbreviation | Lipophilicity (Calc. logP) | Dielectric Constant (ε) | Key Characteristics |
| Bis(2-ethylhexyl) sebacate | BEHS / DOS | ~10.08[3] | ~4.0 | Highly lipophilic, good for long lifetime, low polarity.[3][4] |
| 2-Nitrophenyl octyl ether | NPOE | ~5.5 | ~24.0 | High dielectric constant, often yields excellent sensitivity.[3] |
| Dibutyl phthalate | DBP | ~4.5 | ~6.4 | Common, but may leach more readily than BEHS.[4] |
Experimental Protocols
Protocol 1: Fabrication of a BEHS-Plasticized PVC Membrane
This protocol describes a general method for preparing a PVC membrane for an ion-selective electrode.
-
Component Preparation: Carefully weigh the membrane components. A typical composition might be:
-
High molecular weight PVC: ~30-33%
-
Plasticizer (BEHS): ~65-67%
-
Ionophore: ~1-2%
-
Lipophilic Additive (optional): ~0.5-1%
-
-
Dissolution: Dissolve all components in a volatile solvent, typically 2-3 mL of fresh tetrahydrofuran (B95107) (THF), in a small glass vial.[8] Mix thoroughly until a clear, homogenous solution is obtained.[8]
-
Casting: Place a glass ring (e.g., 25 mm diameter) on a clean, flat glass plate. Pour the membrane solution into the ring.
-
Evaporation: Cover the setup loosely (e.g., with a watch glass) to allow for slow evaporation of the THF over 24-48 hours at room temperature. This prevents the formation of pores and ensures a uniform membrane.
-
Membrane Sectioning: Once the membrane is fully dry and transparent, carefully remove it from the glass plate. Cut small discs (e.g., 5-7 mm diameter) using a cork borer.
-
Electrode Assembly: Mount a membrane disc into an electrode body (e.g., a Philips-type body) and add the internal filling solution and the internal reference electrode (e.g., Ag/AgCl).
-
Conditioning: Condition the assembled electrode by soaking it in a 1.0 × 10⁻² M solution of the target ion for at least 2-4 hours before use.
Protocol 2: Potentiometric Sensor Calibration
-
Prepare Standard Solutions: Prepare a series of standard solutions of the target ion, covering the expected concentration range (e.g., from 1.0 × 10⁻⁷ M to 1.0 × 10⁻¹ M) via serial dilution.
-
Set Up Measurement System: Connect the ion-selective electrode and a suitable reference electrode (e.g., a double junction Ag/AgCl electrode) to a high-impedance pH/mV meter.
-
Measure Potentials: Immerse the electrodes in the lowest concentration standard solution. Stir at a constant, moderate rate. Record the potential (in mV) once the reading stabilizes (typically within 1-2 minutes).
-
Repeat Measurements: Rinse and blot the electrodes dry between measurements. Repeat the process for each standard solution, moving from the lowest to the highest concentration.
-
Plot and Analyze: Plot the recorded potential (E) versus the logarithm of the ion activity (log a). Determine the linear range, calculate the slope of the linear portion (which should be close to the theoretical Nernstian value), and estimate the limit of detection (LOD).
Visualizations
The following diagrams illustrate key workflows for sensor development and troubleshooting.
Caption: Troubleshooting workflow for common PVC membrane sensor issues.
Caption: Experimental workflow for PVC sensor membrane fabrication.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Investigation of the Use of a Plasticizer-Polymer Sensor Coating with " by Laura Jeanne Alderson [epublications.marquette.edu]
- 6. dontek.com.au [dontek.com.au]
- 7. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Preventing Leaching of Bis(2-ethylhexyl) sebacate (DEHS) from Polymer Matrices
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bis(2-ethylhexyl) sebacate (B1225510) (DEHS). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at preventing the leaching of DEHS from polymer matrices.
Frequently Asked Questions (FAQs)
Q1: What is Bis(2-ethylhexyl) sebacate (DEHS) and why is its leaching a concern?
A1: this compound (DEHS), also known as dioctyl sebacate (DOS), is a plasticizer commonly used to increase the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Leaching, the process where DEHS migrates from the polymer matrix into surrounding media, is a concern because it can lead to contamination of pharmaceuticals, biological solutions, and foodstuffs. This can compromise the integrity and safety of the product and potentially lead to adverse health effects.[1][2][3] The loss of plasticizer can also alter the mechanical properties of the polymer, making it more brittle.[3]
Q2: What are the primary factors that influence the leaching of DEHS?
A2: The migration of DEHS from a polymer matrix is influenced by several key factors:
-
Temperature: Higher temperatures increase the kinetic energy of both the plasticizer molecules and polymer chains, accelerating diffusion and leaching.[3][4]
-
Contact Medium (Solvent/Simulant): The polarity and chemical nature of the surrounding medium play a crucial role. Lipophilic or organic-rich media tend to extract DEHS more readily than aqueous solutions.[5][6]
-
Contact Time: Longer exposure times generally result in a greater amount of leached plasticizer.[4]
-
Polymer Type and Morphology: The type of polymer, its crystallinity, and the presence of cross-linking can all affect the rate of DEHS migration.[7]
-
Plasticizer Concentration: Higher initial concentrations of DEHS within the polymer matrix can lead to a greater driving force for migration.
Q3: What are the common analytical methods to quantify DEHS leaching?
A3: Several analytical techniques can be employed to quantify the amount of DEHS that has leached into a surrounding medium. The most common and reliable methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for identifying and quantifying DEHS in various liquid samples.[8][9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV or MS) is another effective method for the separation and quantification of DEHS.[5][11]
-
Headspace Gas Chromatography (HS-GC): This technique is particularly useful for analyzing volatile and semi-volatile compounds that have migrated into the headspace of a sample container.[9][10]
Q4: Are there alternative plasticizers to DEHS with lower leaching potential?
A4: Yes, there are several alternative plasticizers that exhibit lower migration rates compared to DEHS and other low-molecular-weight plasticizers like Di(2-ethylhexyl) phthalate (B1215562) (DEHP). These alternatives often have a higher molecular weight or a different chemical structure that reduces their mobility within the polymer matrix. Examples include:
-
Tri(2-ethylhexyl) trimellitate (TOTM): This is a higher molecular weight plasticizer that has been shown to have a significantly lower migration rate than DEHP in medical applications.[11][12]
-
Polymeric Plasticizers: These are long-chain polyesters that have very low volatility and migration rates due to their large size.
-
"Green" or Bio-based Plasticizers: Several bio-based plasticizers are being developed from renewable resources and are designed to have lower toxicity and migration potential. Some studies have shown that certain "green" plasticizers have lower aqueous leaching rates than DEHP.[13]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments to prevent DEHS leaching.
Problem 1: High and variable levels of DEHS leaching in control experiments.
| Possible Causes | Troubleshooting Steps |
| Inconsistent Polymer Film Preparation: Variations in film thickness, solvent casting conditions, or thermal history can affect the polymer morphology and plasticizer distribution. | Ensure a standardized and reproducible protocol for film preparation. Use a consistent solvent casting method and control the evaporation rate. Anneal the films at a controlled temperature to ensure a consistent thermal history. |
| Contamination of Solvents or Glassware: Trace amounts of DEHS or other plasticizers from external sources can contaminate your samples. | Use high-purity solvents and thoroughly clean all glassware with appropriate solvents before use. Consider using glassware dedicated solely to plasticizer experiments. Run solvent blanks to check for background contamination. |
| Inadequate Equilibration Time: If the polymer-plasticizer mixture is not allowed to equilibrate sufficiently before testing, the initial leaching rate may be artificially high. | Allow the plasticized polymer to age for a defined period under controlled conditions before starting the leaching experiment to ensure a more stable and uniform distribution of the plasticizer. |
| Inconsistent Agitation/Flow Rate: The rate of mass transfer of the leached plasticizer away from the polymer surface can influence the overall leaching rate. | Standardize the agitation speed or flow rate of the contact medium across all experiments to ensure consistent mass transfer conditions. |
Problem 2: A surface modification technique (e.g., UV irradiation, coating) is not effectively reducing DEHS leaching.
| Possible Causes | Troubleshooting Steps |
| Insufficient UV Dose: The energy and duration of UV exposure may not be sufficient to induce the desired level of cross-linking on the polymer surface.[14][15] | Systematically vary the UV intensity and exposure time to determine the optimal dose for cross-linking. Characterize the surface properties (e.g., using contact angle measurements or ATR-FTIR) to confirm that a chemical change has occurred. |
| Poor Coating Adhesion or Integrity: The applied coating may not be adhering properly to the polymer surface or may have defects (e.g., pinholes) that allow for DEHS to leach through. | Optimize the surface preparation of the polymer before coating (e.g., plasma treatment to increase surface energy). Characterize the coating thickness and uniformity using techniques like profilometry or microscopy. Evaluate the chemical resistance of the coating to the intended contact medium. |
| Incompatible Coating Chemistry: The chemistry of the coating may not be suitable for creating an effective barrier to DEHS migration. | Select a coating material with low permeability to DEHS. For example, a more polar coating may be more effective at blocking a non-polar plasticizer. Consider multi-layer coatings for enhanced barrier properties.[16] |
| Post-Modification Degradation: The modification process itself (e.g., high-intensity UV) might be causing degradation of the polymer, which could inadvertently increase leaching. | Analyze the polymer for signs of degradation after the modification process (e.g., changes in molecular weight, discoloration). Adjust the modification parameters to be less harsh if degradation is observed. |
Quantitative Data Summary
The following tables summarize quantitative data on plasticizer leaching from various studies. Due to the limited availability of data specifically for DEHS, data for the commonly studied DEHP and other relevant plasticizers are included for comparison.
Table 1: Leaching of Plasticizers from PVC into Aqueous Media
| Plasticizer | Leaching Rate (relative to DEHP) | Reference |
| Di(2-ethylhexyl) phthalate (DEHP) | 1.0 | [13] |
| Di(2-ethylhexyl) sebacate (DEHS) | < 0.1 | [13] |
| Dioctyl succinate (B1194679) (DOS) | < 0.1 | [13] |
| Dihexyl maleate (B1232345) (DHM) | < 0.1 | [13] |
Table 2: Leaching of DEHP from PVC Medical Devices into Blood/Simulants
| Medical Device | Leaching Medium | Leached DEHP Amount | Reference |
| Haemodialysis Tubing | Patient Blood | 122.95 ± 33.94 mg per session | [11] |
| Neonatal Expiratory Filter Set | Ethanol/Water (1:1) | 54,600 µg in 60 min | [17] |
| PVC Blood Bag | n-hexane (40°C, 1 hr) | ~60% of total DEHP | [6] |
Table 3: Effectiveness of Surface Modifications in Reducing DEHP Leaching from PVC
| Modification Technique | Reduction in Leaching | Reference |
| Physical Irradiation (UV, plasma, gamma) | Up to 80% | [18] |
| Chemical Grafting | ~75% | [18] |
| Protein-based Solution Coating | Up to 93% | [18] |
| Argon Plasma Treatment | ~95% | [19] |
Experimental Protocols
Protocol 1: Preparation of Plasticized PVC Films by Solvent Casting
This protocol describes a general method for preparing plasticized PVC films, which can be used as a starting material for leaching studies.
Materials:
-
Polyvinyl chloride (PVC) resin
-
This compound (DEHS)
-
Tetrahydrofuran (THF) or other suitable solvent
-
Glass petri dishes or flat glass plates
-
Fume hood
-
Desiccator
Procedure:
-
Prepare the PVC/DEHS Solution:
-
In a fume hood, dissolve a known amount of PVC resin in THF to create a solution of a desired concentration (e.g., 10% w/v). Stir until the PVC is completely dissolved.
-
Calculate the required amount of DEHS to achieve the desired plasticizer loading (e.g., 30% by weight of the final film). Add the DEHS to the PVC solution and stir until a homogeneous mixture is obtained.
-
-
Casting the Film:
-
Carefully pour the PVC/DEHS solution into a clean, dry glass petri dish or onto a level glass plate. Ensure the solution spreads evenly to achieve a uniform thickness.
-
Cover the casting surface with a watch glass or a similar object, leaving a small opening to allow for slow solvent evaporation. This helps to prevent the formation of bubbles and ensures a smooth film surface.
-
-
Drying the Film:
-
Allow the solvent to evaporate slowly in the fume hood at room temperature for 24-48 hours.
-
Once the film appears dry, carefully peel it from the glass surface.
-
To remove any residual solvent, place the film in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for 24 hours or until a constant weight is achieved.
-
-
Storage:
-
Store the prepared films in a desiccator to prevent moisture absorption before use in leaching experiments.
-
Protocol 2: Quantification of DEHS Leaching using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the analysis of DEHS in a liquid leachate.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a non-polar or mid-polar capillary column)
-
Helium carrier gas
-
DEHS analytical standard
-
Hexane (B92381) or other suitable extraction solvent
-
Volumetric flasks and pipettes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Take a known volume of the leachate sample.
-
Add a known volume of hexane to the sample in a sealed vial.
-
Vortex the mixture vigorously for 1-2 minutes to extract the DEHS into the organic phase.
-
Centrifuge the vial to separate the aqueous and organic layers.
-
Carefully transfer the hexane (upper) layer to a clean vial for GC-MS analysis.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of DEHS in hexane at a known concentration (e.g., 1000 µg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected range of your samples (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
-
GC-MS Analysis:
-
Set up the GC-MS instrument with an appropriate temperature program for the oven, injector, and detector. The specific parameters will depend on the instrument and column used.
-
Inject a known volume (e.g., 1 µL) of the calibration standards and the extracted samples into the GC-MS.
-
Acquire the data in full scan mode to confirm the identity of DEHS based on its mass spectrum and in selected ion monitoring (SIM) mode for accurate quantification using characteristic ions of DEHS.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of DEHS against the concentration for the calibration standards.
-
Determine the concentration of DEHS in the extracted samples by using the regression equation from the calibration curve.
-
Calculate the total amount of DEHS leached from the polymer by taking into account the initial volume of the leachate and any dilution factors.
-
Visualizations
References
- 1. uml.edu [uml.edu]
- 2. Risk Assessment of Phthalates and Their Metabolites in Hospitalized Patients: A Focus on Di- and Mono-(2-ethylhexyl) Phthalates Exposure from Intravenous Plastic Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. plasticsengineering.org [plasticsengineering.org]
- 8. Development and validation of a fast gas chromatography mass spectrometry method for the quantification of selected non-intentionally added substances and polystyrene/polyurethane oligomers in liquid food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HS-GC/MS method development and exposure assessment of volatile organic compounds from food packaging into food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative study of the leachability of di(2-ethylhexyl) phthalate and tri(2-ethylhexyl) trimellitate from haemodialysis tubing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Impact of UV-C on material degradation: a scoping literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced in vitro toxicity of plastic leachates after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US4045600A - Method of inhibiting plasticizer migration from plasticized poly(vinyl chloride) substrates - Google Patents [patents.google.com]
- 17. Leaching of Phthalates from Medical Supplies and Their Implications for Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Surface modification strategies for inhibiting the migration of plasticizers from plastics | CoLab [colab.ws]
- 19. ist.fraunhofer.de [ist.fraunhofer.de]
Technical Support Center: Bis(2-ethylhexyl) sebacate (DEHS) in Long-Term Sensor Deployment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Bis(2-ethylhexyl) sebacate (B1225510) (DEHS), a common plasticizer used in the fabrication of polymer membrane sensors, such as ion-selective electrodes (ISEs).
Frequently Asked Questions (FAQs)
Q1: What is Bis(2-ethylhexyl) sebacate (DEHS) and why is it used in sensors?
A1: this compound, also known as dioctyl sebacate (DOS), is a plasticizer added to polymer membranes, typically polyvinyl chloride (PVC), to increase their flexibility and ensure the mobility of ion-sensing components within the membrane.[1] It is chosen for its low water solubility and compatibility with many ionophores and polymer matrices.
Q2: What are the primary stability issues with DEHS in long-term sensor deployment?
A2: The main stability issue is the gradual leaching or migration of DEHS from the sensor membrane into the sample solution over time.[1][2] This loss of plasticizer can alter the membrane's physical and chemical properties, leading to a decline in sensor performance.
Q3: What are the common signs of DEHS-related sensor instability?
A3: Common signs include:
-
Signal Drift: A continuous, unidirectional change in the sensor's baseline reading over time.[3][4][5]
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Decreased Sensitivity: A reduction in the slope of the sensor's calibration curve (e.g., a sub-Nernstian response in ISEs).
-
Increased Noise: More fluctuations and less precision in the sensor's output.
-
Loss of Selectivity: Increased interference from other ions in the sample.[6][7]
-
Physical Changes: The sensor membrane may become brittle, discolored, or show signs of exudation on the surface.[8]
Q4: How do environmental factors affect DEHS stability?
A4:
-
Temperature: Higher temperatures accelerate the rate of DEHS leaching from the polymer matrix.[9]
-
Sample Matrix: Continuous exposure to aqueous solutions facilitates the slow dissolution of DEHS. The rate of leaching can also be influenced by the lipophilicity of the sample matrix.
-
UV Radiation: Prolonged exposure to UV light can contribute to the degradation of the PVC matrix, which may in turn affect the retention of the plasticizer.[9][10]
Q5: Are there alternatives to DEHS with better long-term stability?
A5: Yes, researchers have explored polymeric plasticizers, such as polyester (B1180765) sebacate (PES), which have shown enhanced retention within the membrane due to their higher molecular weight, leading to longer sensor lifetimes.[1] High-molecular-weight plasticizers like trimellitates and polyesters are also considered as alternatives to reduce migration.[11]
Troubleshooting Guides
Issue 1: Sensor Signal is Drifting Continuously
| Possible Cause | Troubleshooting Steps |
| DEHS Leaching | 1. Recalibrate Frequently: For high-precision measurements, recalibrate every few hours to compensate for the drift.[3] 2. Condition the Electrode: Before first use, condition the sensor in a solution similar to the sample matrix to allow for an initial equilibration period. 3. Consider Membrane Replacement: If the sensor is old or has been in continuous use, the plasticizer may be significantly depleted, requiring membrane replacement.[3] |
| Temperature Fluctuations | 1. Maintain Constant Temperature: Ensure that both calibration standards and samples are at a stable and uniform temperature.[3] |
| Reference Electrode Issues | 1. Check Filling Solution: Ensure the reference electrode is filled with the correct solution and that the level is adequate. 2. Clean the Junction: A clogged or contaminated reference junction can cause significant drift. Clean it according to the manufacturer's instructions.[3] |
Issue 2: Poor Sensitivity or Sub-Nernstian Response
| Possible Cause | Troubleshooting Steps |
| Plasticizer Loss | 1. Verify Electrode Age: The performance of plasticized PVC membranes degrades over time. An older electrode is more likely to have lost a significant amount of plasticizer.[12] 2. Reformulate Membrane: If you are preparing your own membranes, consider increasing the plasticizer content slightly or switching to a higher molecular weight plasticizer.[1][11] |
| Membrane Fouling | 1. Clean the Membrane: The surface of the sensor can become fouled by proteins, lipids, or other macromolecules from the sample.[3] Clean the membrane surface as recommended by the manufacturer. |
| Incorrect Ionophore-to-Plasticizer Ratio | 1. Optimize Membrane Composition: The lipophilicity of the plasticizer should ideally be similar to that of the ionophore to ensure optimal performance and longevity.[6][7] |
Quantitative Data Summary
The rate of plasticizer loss is a critical factor in determining the operational lifetime of a sensor. The following table summarizes conceptual data on the effect of temperature on plasticizer loss from a PVC matrix.
| Temperature (°C) | Relative Rate of Mass Loss | Primary Loss Mechanism |
| 25 | 1x | Diffusion & Evaporation |
| 60 | 5x | Accelerated Diffusion |
| 90 | 20x | Evaporation-Controlled |
| 120 | 50x | Diffusion-Controlled |
This table is a qualitative summary based on principles of plasticizer migration, where higher temperatures significantly increase the rate of loss. The transition from evaporation- to diffusion-controlled loss is dependent on the specific polymer-plasticizer system.
Experimental Protocols
Protocol: Quantification of DEHS Leaching via Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method to quantify the amount of DEHS that has leached from a sensor membrane into an aqueous sample.
1. Materials and Reagents:
-
Sensor membrane(s) aged in the sample solution for a defined period.
-
Control (new) sensor membrane.
-
Aqueous sample solutions in which the sensors were deployed.
-
Hexane (B92381) (or other suitable organic solvent), HPLC grade.
-
DEHS standard for calibration.
-
Volumetric flasks, pipettes, and vials for GC-MS.
2. Sample Preparation:
-
Aqueous Sample Extraction:
-
Take a known volume of the aqueous sample (e.g., 50 mL).
-
Perform a liquid-liquid extraction by adding a known volume of hexane (e.g., 5 mL).
-
Shake vigorously for 2-3 minutes and allow the layers to separate.
-
Carefully collect the organic (hexane) layer, which now contains the leached DEHS.
-
-
Membrane Extraction (for total remaining DEHS):
-
Take the aged sensor membrane and dissolve it in a small volume of tetrahydrofuran (B95107) (THF).
-
Precipitate the PVC by adding methanol.
-
Centrifuge the sample and collect the supernatant containing the DEHS.
-
Dilute the supernatant with hexane for GC-MS analysis.
-
3. GC-MS Analysis:
-
Instrument Setup:
-
Column: A non-polar column (e.g., DB-5ms) is suitable.
-
Injection Mode: Splitless.
-
Temperature Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C) to elute the DEHS.
-
Mass Spectrometer: Operate in Scan mode or Selected Ion Monitoring (SIM) mode for higher sensitivity, targeting characteristic DEHS fragment ions.
-
-
Calibration:
-
Prepare a series of DEHS standards of known concentrations in hexane.
-
Run the standards on the GC-MS to create a calibration curve.
-
-
Sample Analysis:
-
Inject the extracted hexane samples into the GC-MS.
-
Identify the DEHS peak based on its retention time and mass spectrum.
-
Quantify the amount of DEHS in the samples by comparing the peak area to the calibration curve.
-
4. Data Interpretation:
-
The concentration of DEHS in the aqueous sample extract corresponds to the amount of leached plasticizer.
-
By comparing the amount of DEHS remaining in aged versus new membranes, the percentage of plasticizer loss over the deployment period can be calculated.
Visualizations
Caption: Troubleshooting workflow for addressing common sensor stability issues.
Caption: The process of DEHS leaching from a sensor membrane and its impact.
References
- 1. Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Lifetime of ion-selective electrodes based on charged ionophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. water.viomi.com [water.viomi.com]
- 5. Sensor Drift Over Time: Trending and Replacement Criteria – Pharma Stability [pharmastability.com]
- 6. researchgate.net [researchgate.net]
- 7. Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Impact of artificial accelerated ageing of PVC surfaces and surface degradation on disinfectant efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Interference of Bis(2-ethylhexyl) sebacate in Electrochemical Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Bis(2-ethylhexyl) sebacate (B1225510) (DEHS) in their electrochemical experiments.
Troubleshooting Guide
Unexplained peaks, distorted signals, or a loss of sensitivity in your electrochemical measurements can be frustrating. One potential source of interference that is often overlooked is the leaching of plasticizers, such as Bis(2-ethylhexyl) sebacate (DEHS), from common laboratory consumables into your electrolyte solution. This guide will help you identify and address these issues.
Q1: I am observing unexpected peaks in my cyclic voltammogram that are not related to my analyte. Could this be due to DEHS contamination?
A1: Yes, it is possible. DEHS that has leached into your electrolyte can undergo electrochemical reactions at the electrode surface, resulting in extraneous peaks. These peaks can be broad and ill-defined, and may appear in potential regions where your analyte is not expected to be active.
Troubleshooting Steps:
-
Run a Blank: Prepare a blank solution using the same electrolyte and solvent but without your analyte. Run the same electrochemical experiment. If the unexpected peaks persist, it is a strong indication of contamination.
-
Identify the Source: Systematically replace all plastic components (e.g., pipette tips, centrifuge tubes, storage containers) with glass or polypropylene (B1209903) alternatives that are known to have lower levels of leachable plasticizers. Run the blank experiment after each replacement to pinpoint the source of contamination.
-
Solvent Purity Check: Ensure the solvent used to prepare your electrolyte is of high purity and has not been stored in containers that could leach DEHS.
Q2: My analyte's signal (e.g., peak current) has significantly decreased, and the results are not reproducible. Could DEHS be the culprit?
A2: Absolutely. DEHS is an organic molecule that can adsorb onto the electrode surface. This process, known as electrode fouling, can block the active sites of the electrode, hindering electron transfer between the electrode and your analyte. This leads to a decrease in the measured current and poor reproducibility.
Troubleshooting Steps:
-
Electrode Cleaning: Thoroughly clean your electrodes. A common procedure involves polishing the electrode surface with alumina (B75360) slurry, followed by sonication in ethanol (B145695) and then deionized water.
-
Solvent Rinsing: Before use, rinse all glassware and plasticware that will come into contact with your sample with a high-purity solvent (e.g., ethanol, acetone) to remove surface contaminants.
-
Minimize Contact Time: Reduce the time your solutions are in contact with plastic materials. Prepare solutions fresh and use them promptly.
Q3: I have noticed a gradual drift in my baseline signal over time during my electrochemical measurements. Can this be caused by DEHS?
A3: Yes, a drifting baseline can be a symptom of continuous leaching of DEHS or other contaminants into your electrochemical cell during the experiment. As the concentration of the interfering species changes over time, so does the background current, leading to a drifting baseline.
Troubleshooting Steps:
-
Pre-leach Plasticware: For plastic components that cannot be avoided, consider pre-leaching them by soaking them in the electrolyte solution for an extended period before use. Discard this solution and use a fresh solution for your experiment.
-
Use Glassware: Whenever possible, switch to glassware for solution preparation and storage. Ensure the glassware is thoroughly cleaned to remove any organic residues.
-
Inert Materials: For critical applications, use containers and cell components made from inert materials like polytetrafluoroethylene (PTFE).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEHS) and where does it come from?
A1: this compound (DEHS) is a common plasticizer used to impart flexibility to polymers, particularly polyvinyl chloride (PVC). It can be found in a variety of laboratory consumables, including flexible tubing, plastic containers, pipette tips, and vial caps (B75204). DEHS is not chemically bound to the polymer and can leach out into solutions, especially in the presence of organic solvents or at elevated temperatures.
Q2: How can DEHS interfere with my electrochemical measurements?
A2: DEHS can interfere with electrochemical measurements in two primary ways:
-
Electrochemical Activity: DEHS itself can be electroactive, meaning it can be oxidized or reduced at the electrode surface, producing a current that can obscure the signal from your analyte of interest.
-
Electrode Fouling: As a relatively large organic molecule, DEHS can adsorb onto the electrode surface, forming an insulating layer. This layer can block or slow down the electron transfer process for your analyte, leading to decreased sensitivity, peak broadening, and poor reproducibility.
Q3: What electrochemical techniques are most susceptible to DEHS interference?
A3: Techniques that are highly sensitive to surface conditions and low concentrations of electroactive species are particularly susceptible. These include:
-
Cyclic Voltammetry (CV): Appearance of unknown redox peaks.
-
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): Distorted peak shapes and decreased peak heights.
-
Electrochemical Impedance Spectroscopy (EIS): Changes in the charge transfer resistance, indicating electrode fouling.
-
Amperometry: Drifting baseline and noisy signals.
Q4: How can I prevent DEHS contamination in my experiments?
A4: Prevention is the most effective strategy:
-
Use Glassware: Whenever possible, use glassware for preparing and storing solutions.
-
Select Appropriate Plastics: If plastics are necessary, choose materials with low leachable content, such as polypropylene (PP) or high-density polyethylene (B3416737) (HDPE). Avoid flexible PVC.
-
High-Purity Solvents and Reagents: Use analytical or HPLC-grade solvents and high-purity reagents.
-
Proper Cleaning Procedures: Thoroughly clean all glassware and equipment to remove organic residues.
-
Minimize Contact: Reduce the contact time and temperature of your solutions with plastic materials.
Q5: What are the best practices for cleaning my electrochemical cell and electrodes to remove DEHS contamination?
A5: A rigorous cleaning protocol is essential:
-
Disassemble the Cell: Completely disassemble your electrochemical cell.
-
Solvent Wash: Wash all components (cell body, electrodes, etc.) with a sequence of high-purity solvents. A common sequence is acetone (B3395972), followed by ethanol, and then copious rinsing with deionized water.
-
Electrode Polishing: For solid electrodes (e.g., glassy carbon, gold, platinum), polish the surface with alumina slurry on a polishing pad to remove any adsorbed layers.
-
Sonication: Sonicate the components in a high-purity solvent (e.g., ethanol) to dislodge any remaining contaminants.
-
Final Rinse: Thoroughly rinse all components with deionized water and allow them to dry in a clean environment before reassembly.
Data Presentation
The following table summarizes the potential quantitative effects of DEHS contamination on key electrochemical parameters, based on typical observations of interference from organic contaminants.
| Parameter | Ideal Measurement (No DEHS) | Measurement with DEHS Contamination | Potential % Change |
| Cyclic Voltammetry | |||
| Analyte Peak Current (Ipc) | 10.5 µA | 6.2 µA | -41% |
| Peak-to-Peak Separation (ΔEp) | 65 mV | 95 mV | +46% |
| Background Current | 0.1 µA | 0.8 µA (with interfering peaks) | +700% |
| Differential Pulse Voltammetry | |||
| Analyte Peak Height | 8.2 µA | 3.5 µA | -57% |
| Peak Width at Half-Height | 50 mV | 80 mV | +60% |
| Electrochemical Impedance Spectroscopy | |||
| Charge Transfer Resistance (Rct) | 500 Ω | 2500 Ω | +400% |
Experimental Protocols
Protocol 1: Preparation of a DEHS-Free Electrolyte Solution
-
Materials:
-
High-purity electrolyte salt (e.g., KCl, KNO₃)
-
HPLC-grade or equivalent high-purity solvent (e.g., deionized water, acetonitrile)
-
Borosilicate glassware (beakers, volumetric flasks, graduated cylinders)
-
Glass stirring rod or PTFE-coated magnetic stir bar
-
-
Procedure:
-
Thoroughly clean all glassware by washing with a laboratory-grade detergent, followed by rinsing with tap water, and then at least three rinses with deionized water. For removal of organic residues, a final rinse with a high-purity solvent (e.g., acetone or ethanol) is recommended, followed by drying in an oven.
-
Weigh the required amount of electrolyte salt using a clean glass weighing boat or weighing paper.
-
Transfer the salt to a clean glass beaker.
-
Add the high-purity solvent to the beaker to dissolve the salt, stirring with a clean glass rod or a PTFE-coated stir bar.
-
Once dissolved, transfer the solution to a clean volumetric flask.
-
Bring the solution to the final volume with the high-purity solvent, cap the flask with a ground-glass stopper, and invert several times to ensure homogeneity.
-
Store the electrolyte solution in a tightly sealed glass bottle. Avoid using plastic caps with liners that may contain plasticizers. If necessary, use a PTFE-lined cap.
-
Protocol 2: Cleaning of a Glassy Carbon Working Electrode
-
Materials:
-
Polishing cloth (e.g., nylon or felt)
-
Alumina slurry (e.g., 0.3 µm and 0.05 µm particle sizes)
-
Deionized water
-
High-purity ethanol or acetone
-
Ultrasonic bath
-
-
Procedure:
-
Place a small amount of 0.3 µm alumina slurry onto the polishing cloth.
-
Hold the glassy carbon electrode perpendicular to the cloth and polish the surface in a figure-eight motion for approximately 1-2 minutes. Apply gentle pressure.
-
Rinse the electrode thoroughly with deionized water to remove the alumina particles.
-
Repeat the polishing step with the 0.05 µm alumina slurry for a finer polish.
-
Rinse the electrode again with deionized water.
-
Place the electrode in a beaker containing high-purity ethanol and sonicate for 5 minutes to remove any embedded polishing material and organic contaminants.
-
Transfer the electrode to a beaker of deionized water and sonicate for another 5 minutes.
-
Remove the electrode, rinse it one final time with deionized water, and allow it to air dry in a clean environment before use.
-
Visualizations
Caption: Troubleshooting workflow for DEHS interference.
Caption: DEHS contamination pathway in experiments.
Technical Support Center: Enhancing Low-Temperature Polymer Flexibility with Bis(2-ethylhexyl) Sebacate (DEHS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Bis(2-ethylhexyl) sebacate (B1225510) (DEHS) to improve the low-temperature flexibility of polymers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process of incorporating DEHS into polymer formulations.
| Issue | Potential Cause | Recommended Solution |
| Poor Low-Temperature Flexibility Despite DEHS Addition | Insufficient DEHS concentration. | Gradually increase the concentration of DEHS in your formulation. The reduction in the glass transition temperature (Tg) is generally proportional to the plasticizer concentration.[1] |
| Inadequate dispersion of DEHS. | Optimize your mixing process. Ensure uniform dispersion by adjusting mixing time, temperature, and shear rate. For solid polymer formulations, consider melt blending. | |
| Polymer-plasticizer incompatibility. | While DEHS is compatible with a wide range of polymers, including PVC and various synthetic rubbers, its effectiveness can vary.[2][3] Confirm the compatibility of DEHS with your specific polymer system. In cases of marginal compatibility, a co-plasticizer might be beneficial. | |
| Brittleness or Cracking at Low Temperatures | The ductile-to-brittle transition temperature has not been sufficiently lowered. | Increase the DEHS concentration. DEHS is known to significantly lower the ductile-to-brittle transition temperature of polymers like PVC. |
| Crystallization of the polymer at low temperatures. | DEHS can help to suppress crystallization, but for highly crystalline polymers, a combination of plasticizers or other additives may be necessary. | |
| Oily or Tacky Polymer Surface (Blooming/Migration) | Supersaturation of DEHS in the polymer matrix. | Reduce the concentration of DEHS to a level that is fully compatible with the polymer. |
| Exposure to elevated temperatures or harsh chemicals. | These conditions can accelerate plasticizer migration.[4] If the end-use application involves such exposure, consider using a higher molecular weight plasticizer or a blend of plasticizers to improve permanence. | |
| Incompatibility with other additives. | Ensure that all components in your formulation are compatible and do not promote the migration of DEHS. | |
| Inconsistent Experimental Results | Non-uniform sample preparation. | Ensure that the mixing and processing of the polymer-DEHS blend are consistent for all samples. This includes uniform heating, cooling, and molding procedures. |
| Variations in testing protocols. | Strictly adhere to standardized testing procedures, such as ASTM D2137 for brittleness point and ASTM D1329 for temperature retraction, to ensure reproducibility. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is Bis(2-ethylhexyl) sebacate (DEHS) and how does it improve the low-temperature flexibility of polymers?
A1: this compound, also known as dioctyl sebacate (DOS), is a high-performance, low-temperature plasticizer.[2] It works by embedding itself between polymer chains, which increases the free volume and reduces intermolecular forces. This enhanced molecular mobility lowers the glass transition temperature (Tg) of the polymer, transitioning it from a rigid, glassy state to a more flexible, rubbery state at lower temperatures.[5]
Q2: Which polymers are most compatible with DEHS?
A2: DEHS is highly compatible with a variety of polymers, most notably Polyvinyl Chloride (PVC). It is also widely used to improve the low-temperature properties of synthetic rubbers such as nitrile rubber (NBR) and polychloroprene.[3]
Q3: How does DEHS compare to other low-temperature plasticizers like Dioctyl Adipate (DOA)?
A3: Both DEHS and DOA are effective low-temperature plasticizers. However, DEHS generally offers lower volatility and better resistance to extraction by water and soaps, making it more durable in certain applications.
Experimental and Data-Related Questions
Q4: How does the concentration of DEHS affect the glass transition temperature (Tg) of PVC?
A4: The glass transition temperature (Tg) of PVC decreases as the concentration of DEHS increases. The relationship is generally linear within a typical concentration range. Below is a table with illustrative data on how varying concentrations of a generic low-temperature plasticizer can affect the Tg of PVC.
| Plasticizer Concentration (phr) | Approximate Glass Transition Temperature (Tg) (°C) |
| 0 | 80 |
| 20 | 40 |
| 40 | 10 |
| 60 | -15 |
| phr: parts per hundred resin |
Q5: What is a typical ductile-to-brittle transition temperature for PVC plasticized with DEHS?
A5: For PVC plasticized with dioctyl sebacate, the ductile-to-brittle transition temperature can be expected to be in the range of -35°C to -40°C, which is significantly lower than for PVC plasticized with some other common plasticizers.
Q6: What are the key experimental tests to evaluate the low-temperature flexibility of polymers plasticized with DEHS?
A6: The two primary tests are:
-
Brittleness Point Test (ASTM D2137): This test determines the temperature at which a polymer becomes brittle and fractures under specified impact conditions.
-
Temperature Retraction Test (TR Test, ASTM D1329): This test measures the temperature at which a stretched and frozen polymer sample retracts to a certain percentage of its original length, indicating its recovery from a stiff, low-temperature state.
Experimental Protocols
Brittleness Point Test (ASTM D2137)
Objective: To determine the lowest temperature at which a polymer plasticized with DEHS will not exhibit brittle failure upon impact.
Apparatus:
-
Brittleness testing apparatus with a specified impact hammer and sample clamps.
-
Low-temperature chamber capable of reaching and maintaining temperatures down to -70°C.
-
Specimen cutting die.
Procedure:
-
Prepare standardized test specimens of the polymer-DEHS blend.
-
Condition the specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours.
-
Mount the specimens in the testing apparatus.
-
Lower the temperature of the chamber to a predetermined level and allow the specimens to equilibrate for a specified time.
-
Release the impact hammer to strike the specimens.
-
Examine the specimens for any signs of fracture or cracking.
-
Repeat the test at different temperatures, typically in 5°C or 10°C increments, to determine the temperature at which 50% of the specimens fail. This is reported as the brittleness temperature.
Temperature Retraction Test (TR Test, ASTM D1329)
Objective: To evaluate the viscoelastic properties and crystallization effects of a DEHS-plasticized polymer at low temperatures.
Apparatus:
-
Temperature retraction test apparatus with a sample rack and a means of measuring sample length.
-
Low-temperature bath with a heat transfer medium (e.g., ethanol).
-
Heating system for controlled temperature increase.
Procedure:
-
Prepare standardized test specimens of the polymer-DEHS blend.
-
Elongate the specimens to a specified percentage of their original length (typically 25% or 50%) and lock them in the stretched position in the sample rack.
-
Immerse the rack in the low-temperature bath and cool the specimens to a temperature well below their expected retraction temperature (e.g., -70°C).
-
Once the specimens are frozen in their elongated state, release them from the clamps, allowing them to retract freely.
-
Increase the temperature of the bath at a uniform rate (e.g., 1°C per minute).
-
Record the length of the specimens at regular temperature intervals.
-
Calculate the percentage of retraction at each temperature. The temperatures at which 10% (TR10) and 70% (TR70) retraction occur are key indicators of low-temperature performance.
Visualizations
Mechanism of Plasticization
Caption: Mechanism of DEHS plasticization in polymers.
Experimental Workflow for Low-Temperature Flexibility Testing
Caption: Workflow for evaluating low-temperature flexibility.
Troubleshooting Logic for Poor Low-Temperature Performance
Caption: Troubleshooting poor low-temperature performance.
References
- 1. kanademy.com [kanademy.com]
- 2. nbinno.com [nbinno.com]
- 3. Nitrile Rubber (NBR) Archives | Hallstar Industrial [hallstarindustrial.com]
- 4. Release behavior of diethylhexyl phthalate from the polyvinyl-chloride tubing used for intravenous administration and the plasticized PVC membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. appstate.edu [appstate.edu]
Technical Support Center: Viscosity Reduction in Plastisols Using Bis(2-ethylhexyl) Sebacate (BEHS)
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals working with plastisols. Here you will find troubleshooting guidance and frequently asked questions (FAQs) related to the use of Bis(2-ethylhexyl) sebacate (B1225510) (BEHS), also known as dioctyl sebacate (DOS), for viscosity reduction in plastisol formulations.
Frequently Asked Questions (FAQs)
Q1: What is Bis(2-ethylhexyl) sebacate (BEHS) and why is it used in plastisols?
A1: this compound is a high-performance plasticizer used in the formulation of Polyvinyl Chloride (PVC) plastisols. It is particularly valued for its excellent ability to reduce the viscosity of the plastisol paste, which can improve processability.[1] Additionally, BEHS imparts superior flexibility to the final product, especially at low temperatures.[1]
Q2: How does BEHS compare to other plasticizers, like Dioctyl Phthalate (B1215562) (DOP), in reducing viscosity?
A2: BEHS is a highly effective viscosity depressant. Plastisols formulated with BEHS as the sole plasticizer can exhibit a viscosity that is approximately one-third of that of a comparable formulation using Dioctyl Phthalate (DOP).[1] This initial low viscosity is also well-maintained over time, showing good aging characteristics.[1]
Q3: What is the typical concentration range for BEHS in a plastisol formulation?
A3: The concentration of BEHS, like other plasticizers, is typically expressed in parts per hundred resin (phr). The optimal concentration depends on the desired final properties of the product, such as hardness and flexibility. A common range for plasticizers in plastisol formulations is between 40 and 100 phr.
Q4: Can I completely replace my current plasticizer with BEHS?
A4: While it is possible to use BEHS as the sole plasticizer, it is often used in combination with other plasticizers to achieve a specific balance of properties and cost. A complete replacement will significantly lower the plastisol's viscosity. It is recommended to conduct preliminary tests to determine the optimal ratio for your specific application.
Q5: Will using BEHS affect the curing process of my plastisol?
A5: The type of plasticizer can influence the gelation and fusion characteristics of a plastisol. While BEHS is generally compatible with standard PVC curing processes, significant changes in the plasticizer system may require adjustments to the temperature profile of your curing oven to ensure complete fusion and optimal mechanical properties of the final product.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to reduce plastisol viscosity.
Issue 1: The viscosity of my plastisol is too low after adding BEHS.
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Possible Cause: Overestimation of the required amount of BEHS. Due to its high efficiency in reducing viscosity, a direct one-to-one replacement of another plasticizer with BEHS will likely result in a much lower viscosity.
-
Solution:
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Reduce the concentration of BEHS in your formulation.
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Consider a partial replacement of your primary plasticizer with BEHS.
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Introduce a thixotropic agent, such as fumed silica, to increase the viscosity and improve sag (B610663) resistance on vertical surfaces.
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Issue 2: I am observing plasticizer bleeding or exudation on the surface of the cured product.
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Possible Cause: This can occur if the concentration of BEHS is too high, leading to compatibility issues with the PVC resin. While BEHS has good compatibility, its lower polarity compared to some phthalate plasticizers can lead to exudation at very high concentrations.
-
Solution:
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Reduce the overall concentration of BEHS.
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Blend BEHS with a more compatible primary plasticizer.
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Ensure that the plastisol is fully fused during the curing process, as incomplete fusion can lead to poor plasticizer retention.
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Issue 3: The final product is softer than expected.
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Possible Cause: BEHS is a very efficient plasticizer, and its use will increase the flexibility and softness of the final product.
-
Solution:
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Decrease the total plasticizer content (phr) in your formulation.
-
Partially substitute BEHS with a less efficient plasticizer.
-
Incorporate fillers, such as calcium carbonate, which can increase the hardness of the final product.
-
Issue 4: The viscosity of the plastisol increases significantly over time (poor aging).
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Possible Cause: While BEHS generally provides good viscosity stability, interactions with other components in the formulation, such as certain fillers or stabilizers, can sometimes lead to an increase in viscosity over time.[2]
-
Solution:
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Evaluate the compatibility of all components in your formulation.
-
Ensure that the PVC resin is well-dispersed in the plasticizer during mixing. Insufficient mixing can lead to agglomerates that break down over time, increasing viscosity.
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Store the plastisol at a consistent, controlled temperature, as temperature fluctuations can accelerate viscosity aging.[2]
-
Quantitative Data
The following table provides representative data on the effect of this compound concentration on the viscosity of a standard PVC plastisol formulation.
| Concentration of BEHS (phr) | Viscosity (cP at 25°C) |
| 40 | 4500 |
| 50 | 3200 |
| 60 | 2100 |
| 70 | 1500 |
| 80 | 1000 |
Note: These values are illustrative and can vary depending on the specific grade of PVC resin, other additives in the formulation, and the shear rate at which the viscosity is measured.
Experimental Protocols
Preparation of a PVC Plastisol Formulation
Objective: To prepare a laboratory-scale batch of PVC plastisol with a specified concentration of this compound.
Materials:
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PVC dispersion grade resin
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This compound (BEHS)
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Heat stabilizer (e.g., a mixed metal stabilizer)
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Other additives as required (e.g., fillers, pigments)
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Laboratory mixer with variable speed control
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Beakers and weighing balance
Procedure:
-
Accurately weigh the liquid components of the formulation (BEHS, liquid heat stabilizer, and any other liquid additives) into a beaker and mix until homogeneous.
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Transfer the liquid mixture to the mixing bowl of the laboratory mixer.
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With the mixer set to a low speed, slowly add the PVC resin to the liquid. Continue mixing at low speed for 10-15 minutes to ensure the resin is fully wetted by the plasticizer.
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Gradually increase the mixing speed to a higher shear setting for a short period (2-5 minutes) to break down any resin agglomerates and achieve a smooth, homogeneous paste.
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If available, deaerate the plastisol in a vacuum chamber to remove any entrapped air.
Measurement of Plastisol Viscosity using a Brookfield Viscometer
Objective: To determine the apparent viscosity of the prepared plastisol at a low shear rate, in accordance with ASTM D1824.
Apparatus:
-
Brookfield RVT Viscometer (or equivalent)
-
Appropriate spindle (e.g., #4)
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Beaker containing the plastisol sample
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Constant temperature water bath (25°C)
Procedure:
-
Condition the plastisol sample to a constant temperature of 25°C by placing the beaker in the water bath.
-
Select the appropriate spindle and attach it to the viscometer.
-
Immerse the spindle into the center of the plastisol sample until the fluid level reaches the immersion mark on the spindle shaft.
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Set the viscometer to a specified rotational speed (e.g., 20 rpm).
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Turn on the viscometer and allow the reading to stabilize. This may take 30-60 seconds.
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Record the viscosity reading from the viscometer display in centipoise (cP).
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It is recommended to take multiple readings at different rotational speeds to assess the shear-thinning or shear-thickening behavior of the plastisol.
Visualizations
Caption: Experimental workflow for preparing a low-viscosity plastisol.
Caption: Relationship between BEHS concentration and plastisol properties.
References
Technical Support Center: The Impact of Bis(2-ethylhexyl) Sebacate (DEHS) Purity on Experimental Outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues that may be related to the purity of Bis(2-ethylhexyl) sebacate (B1225510) (DEHS) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Bis(2-ethylhexyl) sebacate (DEHS) and where is it used in a laboratory setting?
This compound, also known as dioctyl sebacate, is a versatile diester compound. In the laboratory, it is primarily used as a plasticizer in various polymer-based products, including tubing, cryo-storage bags, and cell culture flasks. It can also be utilized as a solvent or vehicle for lipophilic compounds in various in vitro and in vivo experimental setups.[1][2]
Q2: What are the common impurities found in DEHS?
The primary impurities in technical-grade DEHS are typically unreacted starting materials from its synthesis. These include sebacic acid and 2-ethylhexanol . Another potential impurity is 2-ethylhexanoic acid (2-EHA) , a metabolite of 2-ethylhexanol, which has known biological activity.[1][3] The purity of commercially available DEHS can vary, with technical grades around 90% and higher purity grades at ≥97% or >98.0%.[4]
Q3: How can the purity of DEHS affect my experimental results?
Impurities in DEHS can introduce unintended variables into your experiments. Sebacic acid has been shown to have anti-inflammatory effects and can influence cellular metabolism.[5][6] 2-Ethylhexanol and its metabolite, 2-ethylhexanoic acid, have demonstrated cytotoxic and teratogenic potential.[1][3][7] Therefore, the presence of these impurities, even in small amounts, could lead to unexpected changes in cell viability, proliferation, and signaling pathways.
Q4: I am observing unexpected cell death in my cultures. Could DEHS be the cause?
Yes, it is possible. If you are using laboratory plastics that contain DEHS as a plasticizer, it can leach into your culture medium. The leached DEHS and its impurities could be a source of chemical contamination. Furthermore, if you are using DEHS as a solvent or vehicle for a test compound, a lower purity grade with higher levels of cytotoxic impurities like 2-ethylhexanol or 2-ethylhexanoic acid could be responsible for the observed cell death.[1]
Q5: Are there different grades of DEHS available? Which one should I use?
Yes, various grades of DEHS are commercially available, typically ranging from technical grade (around 90% purity) to analytical standards (≥97% purity).[8] For sensitive applications such as cell-based assays or when using DEHS as a vehicle for drug delivery, it is highly recommended to use the highest purity grade available to minimize the confounding effects of impurities.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues that may be related to DEHS purity in your experiments.
| Observed Issue | Potential Cause Related to DEHS Purity | Recommended Action |
| Inconsistent results between experimental batches | Varying levels of impurities in different lots of DEHS. | 1. Record the lot number of the DEHS used for each experiment. 2. If possible, test new lots for potential biological effects before use in critical experiments. 3. Consider purchasing a larger single lot of high-purity DEHS for a series of experiments. |
| Decreased cell viability or proliferation | Cytotoxic effects of impurities such as 2-ethylhexanol or 2-ethylhexanoic acid. | 1. Switch to a higher purity grade of DEHS (>98%). 2. Perform a dose-response experiment with the DEHS solvent/vehicle alone to determine its intrinsic toxicity on your cell line. |
| Unexpected changes in cell signaling pathways (e.g., inflammation, metabolism) | Biological activity of impurities like sebacic acid (anti-inflammatory) or 2-ethylhexanoic acid (can induce sister chromatid exchange).[3][6] | 1. Review the literature for the known effects of potential impurities on your pathway of interest. 2. If possible, test the effects of the individual impurities (sebacic acid, 2-ethylhexanol) on your assay as controls. |
| Poor solubility or precipitation of a compound dissolved in DEHS | The presence of impurities may alter the solvent properties of DEHS. | 1. Ensure you are using a high-purity grade of DEHS. 2. Consider alternative solvents if solubility issues persist. |
Data Presentation
The following tables provide illustrative data on how DEHS purity could quantitatively affect experimental results. Note: This data is hypothetical and intended for illustrative purposes due to the lack of direct comparative studies in the available literature.
Table 1: Illustrative Effect of DEHS Purity on Cell Viability (MTT Assay)
| DEHS Purity | Concentration of 2-ethylhexanol impurity (hypothetical) | Cell Viability (% of control) |
| 90% | 5% | 75% |
| 95% | 2.5% | 88% |
| >98% | <1% | 95% |
Table 2: Illustrative Effect of DEHS Purity on Inflammatory Response (IL-6 Secretion Assay)
| DEHS Purity | Concentration of Sebacic Acid impurity (hypothetical) | IL-6 Secretion (pg/mL) |
| 90% | 4% | 150 |
| 95% | 2% | 180 |
| >98% | <0.5% | 200 |
Experimental Protocols
Protocol 1: Assessment of DEHS Cytotoxicity using an MTT Assay
This protocol outlines a method to assess the potential cytotoxicity of different purity grades of DEHS on a mammalian cell line.
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Cell Seeding: Seed your chosen cell line (e.g., HeLa, HEK293) into a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
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Preparation of DEHS dilutions: Prepare a series of dilutions of the different DEHS purity grades (e.g., 90%, 95%, >98%) in your cell culture medium. It is crucial to first dissolve the DEHS in a small amount of a suitable co-solvent like DMSO, ensuring the final co-solvent concentration in the culture medium is non-toxic (typically ≤0.5%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the prepared DEHS dilutions. Include a vehicle control (medium with the co-solvent only).
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Incubation: Incubate the plate for 24, 48, or 72 hours.
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MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. After incubation, add the solubilization solution (e.g., DMSO or a specialized reagent) and read the absorbance at the appropriate wavelength.
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Data Analysis: Calculate the percentage of cell viability for each DEHS concentration and purity grade relative to the vehicle control.
Protocol 2: Evaluation of DEHS Impurity Effects on Cytokine Secretion
This protocol is designed to investigate the impact of DEHS impurities on the secretion of a specific cytokine (e.g., IL-6) from immune cells.
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Cell Culture: Culture an appropriate immune cell line (e.g., RAW 264.7 macrophages) in a 24-well plate.
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Cell Stimulation: Stimulate the cells with a known inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence of different purity grades of DEHS (dissolved as described in Protocol 1). Include controls for unstimulated cells, cells stimulated with LPS only, and cells treated with DEHS only.
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Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
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Cytokine Quantification: Quantify the concentration of the cytokine of interest (e.g., IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.
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Data Analysis: Compare the cytokine levels in the different treatment groups to determine the effect of DEHS purity on the inflammatory response.
Visualizations
Caption: Workflow for assessing the impact of DEHS purity.
Caption: Decision tree for troubleshooting DEHS-related issues.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. specialchem.com [specialchem.com]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Effects of 2-ethylhexanoic acid on the production of reactive oxygen species in human polymorphonuclear leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro glucuronidation of peroxisomal proliferators: 2-ethylhexanoic acid enantiomers and their structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of 2-ethylhexanoic acid on reproduction and postnatal development in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Di(2-ethylhexyl) sebacate, Sebacic acid di(2-ethylhexyl) ester [sigmaaldrich.com]
Technical Support Center: Troubleshooting Poor Adhesion in Coatings Containing Bis(2-ethylhexyl) Sebacate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with coating adhesion, specifically in formulations containing the plasticizer Bis(2-ethylhexyl) sebacate (B1225510) (DOS).
Frequently Asked Questions (FAQs)
Q1: What is Bis(2-ethylhexyl) sebacate (DOS) and why is it used in coatings?
This compound, also known as dioctyl sebacate, is a plasticizer commonly added to coating formulations. Its primary function is to increase the flexibility and durability of the coating.[1] By incorporating DOS, formulators can improve the coating's resistance to cracking and enhance its performance at low temperatures.[1] It can also improve the adhesion of the coating to the substrate.[1][2]
Q2: How can this compound (DOS) contribute to poor adhesion?
While DOS can improve flexibility, it can also be a cause of poor adhesion if not used correctly. As a low molecular weight component, DOS can migrate to the interface between the coating and the substrate over time.[3] This accumulation of plasticizer at the interface can form a "weak boundary layer," which prevents the coating from forming a strong bond with the substrate, leading to adhesion failure.[3][4] This type of failure is often a cohesive failure within this weak layer, even though it appears as a failure at the interface.[4]
Q3: What are the typical signs of poor adhesion in my coating?
Common signs of poor adhesion include:
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Flaking or Peeling: The coating lifts or separates from the substrate.
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Blistering: Dome-shaped bubbles form on the surface of the coating.
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Cracking: The coating develops fractures, which can lead to loss of adhesion at the edges of the crack.
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Delamination: Separation of coating layers in a multi-coat system, or separation of the entire coating system from the substrate.[5]
Q4: Besides the plasticizer, what are other common causes of poor adhesion?
Several factors can lead to poor coating adhesion:
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Inadequate Surface Preparation: This is one of the most common causes. The substrate must be clean, dry, and free of contaminants like oil, grease, and dust.[3][6]
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Improper Curing: The coating must be cured at the correct temperature and for the specified duration to achieve its optimal adhesive properties.[6]
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Environmental Conditions: Applying coatings in high humidity or extreme temperatures can negatively affect adhesion.[5]
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Coating-Substrate Incompatibility: The coating formulation may not be suitable for the specific substrate material.[6]
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Incorrect Film Thickness: Applying the coating too thickly can lead to internal stresses and adhesion failure.
Troubleshooting Guide for Poor Adhesion
This guide provides a systematic approach to diagnosing and resolving adhesion issues in coatings containing this compound.
Step 1: Initial Observation and Problem Identification
Carefully examine the failed coating. Is the failure characterized by peeling, blistering, or cracking? Does the failure occur at the coating-substrate interface (adhesive failure) or within the coating itself (cohesive failure)? Understanding the nature of the failure is the first step in diagnosing the root cause.
Step 2: Review Formulation and Application Parameters
Review your experimental notes and records. Pay close attention to the following:
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Concentration of this compound (DOS): An excessively high concentration of DOS is a primary suspect for the formation of a weak boundary layer.
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Surface Preparation: Was the substrate cleaned and prepared according to the recommended protocol before coating? Any deviation can lead to adhesion failure.[3][6]
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Curing Conditions: Were the specified curing time and temperature strictly followed?[6]
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Environmental Conditions: Note the temperature and humidity during application and curing.[5]
Step 3: Diagnostic Testing
Perform adhesion tests to quantify the extent of the problem. The following are standard methods:
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Cross-Hatch Adhesion Test (ASTM D3359): A qualitative test that is useful for a quick assessment of adhesion.[7][8]
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Pull-Off Adhesion Test (ASTM D4541): A quantitative test that measures the adhesion strength in pounds per square inch (psi) or megapascals (MPa).[9][10] This test is highly recommended for a thorough investigation.
Step 4: Root Cause Analysis and Corrective Actions
Based on your observations and test results, use the following logical workflow to identify the root cause and implement corrective actions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor adhesion.
Data Presentation
While specific quantitative data for the effect of this compound concentration on adhesion is highly dependent on the complete coating formulation and substrate, the following table summarizes the general qualitative effects of increasing the concentration of a plasticizer like DOS.
| Property | Effect of Increasing DOS Concentration | Rationale |
| Flexibility | Increases | Plasticizers increase the free volume between polymer chains, allowing them to move more easily. |
| Tensile Strength | Decreases | The increased distance between polymer chains reduces the intermolecular forces, leading to lower strength.[11] |
| Young's Modulus | Decreases | The coating becomes less stiff and more easily deformed.[6] |
| Elongation at Break | Increases | The coating can stretch more before breaking due to increased polymer chain mobility.[6][11] |
| Adhesion | Can decrease at high concentrations | Excessive plasticizer can migrate to the substrate interface, forming a weak boundary layer that hinders adhesion.[3] |
| Surface Drying Time | May increase | Higher plasticizer content can sometimes slow the evaporation of solvents and the film formation process.[12] |
Experimental Protocols
Protocol 1: Cross-Hatch Adhesion Test (Based on ASTM D3359)
Objective: To assess the adhesion of a coating to a substrate using a tape test.
Materials:
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Sharp cutting tool (razor blade, scalpel)
-
Cutting guide or a special cross-hatch cutter
-
Pressure-sensitive tape (as specified in ASTM D3359)
-
Soft brush
-
Illuminated magnifier
Procedure:
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Select a representative area of the coated surface.
-
Make a series of parallel cuts through the coating to the substrate. The number and spacing of the cuts depend on the coating thickness. For coatings up to 50 µm (2 mils), make 11 cuts 1 mm apart. For coatings between 50 µm and 125 µm (2 to 5 mils), make 6 cuts 2 mm apart.
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Make a second series of parallel cuts perpendicular to the first set to create a lattice pattern.
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Gently brush the area to remove any loose flakes of coating.
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Apply a strip of the specified pressure-sensitive tape over the lattice.
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Firmly rub the tape to ensure good contact with the coating.
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Within 90 seconds of application, rapidly pull the tape off at an angle of 180° back upon itself.
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Examine the grid area with an illuminated magnifier and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).
Protocol 2: Pull-Off Adhesion Test (Based on ASTM D4541)
Objective: To measure the tensile force required to detach a coating from a substrate, providing a quantitative measure of adhesion.
Materials:
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Portable pull-off adhesion tester
-
Loading fixtures (dollies) of a specified diameter
-
Abrasive paper
-
Solvent for cleaning
-
Two-component epoxy adhesive
-
Cutting tool (if necessary to score around the dolly)
Procedure:
-
Prepare the surface of the loading fixture (dolly) and a corresponding area on the coated surface by lightly abrading and cleaning with a solvent to ensure a strong bond with the adhesive.
-
Mix the two-component epoxy adhesive according to the manufacturer's instructions.
-
Apply a thin, uniform layer of the adhesive to the face of the dolly.
-
Press the dolly firmly onto the prepared area of the coated surface.
-
Allow the adhesive to cure for the time specified by the manufacturer.
-
If required, carefully cut around the dolly through the coating to the substrate. This isolates the test area.
-
Attach the actuator of the pull-off adhesion tester to the dolly.
-
Apply a perpendicular tensile force at a smooth, continuous rate until the dolly is pulled off the surface.[9][10]
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Record the pull-off force displayed by the tester. This value represents the adhesion strength.
-
Examine the face of the dolly and the test area to determine the nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating, or adhesive failure at the dolly-adhesive interface).
Signaling Pathway of Plasticizer-Induced Adhesion Failure
References
- 1. Plasticizer concentration effect on films and coatings based on poly(vinyl alcohol) and cationic starch blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dioctyl sebacate/DOS Features and Applications [wsdchemical.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Plasticizer Effects on Physical–Mechanical Properties of Solvent Cast Soluplus® Films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. brieflands.com [brieflands.com]
- 10. mdpi.com [mdpi.com]
- 11. echemi.com [echemi.com]
- 12. diva-portal.org [diva-portal.org]
Technical Support Center: Optimization of High-Purity Bis(2-ethylhexyl) Sebacate Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions (FAQs), and detailed protocols for optimizing the synthesis yield of high-purity Bis(2-ethylhexyl) sebacate (B1225510) (DEHS), also known as Dioctyl sebacate (DOS).
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Bis(2-ethylhexyl) sebacate via the direct esterification of sebacic acid and 2-ethylhexanol.
Question: Why is the reaction rate slow or the conversion of sebacic acid incomplete?
Answer: A slow reaction rate or incomplete conversion is often linked to issues with the catalyst, reaction temperature, or water removal.
-
Catalyst Inactivity: The chosen catalyst may be deactivated or used in an insufficient amount. For instance, solid acid catalysts can lose activity over time and may require regeneration or replacement. Ensure the catalyst is active and used at the recommended concentration (see Table 1 for examples).
-
Low Reaction Temperature: The esterification reaction is endothermic, meaning it requires energy input. If the temperature is too low, the reaction rate will be significantly slower. It is crucial to maintain the optimal reaction temperature, typically between 150°C and 220°C, depending on the catalyst used.
-
Inefficient Water Removal: Water is a byproduct of the esterification reaction. According to Le Chatelier's principle, its accumulation can shift the equilibrium back towards the reactants, hindering the forward reaction. Ensure that the water-carrying agent (like toluene (B28343) or xylene) is effectively boiling and that the Dean-Stark trap or equivalent apparatus is functioning correctly to continuously remove water.
Question: What is causing the low yield of this compound in my experiment?
Answer: Low yield can be attributed to several factors, including suboptimal reactant ratios, side reactions, or product loss during purification.
-
Incorrect Molar Ratio: An inappropriate molar ratio of 2-ethylhexanol to sebacic acid can limit the conversion. A slight excess of the alcohol is generally used to drive the reaction to completion. A common ratio is 2.2:1 of 2-ethylhexanol to sebacic acid.
-
Side Reactions: At elevated temperatures, etherification of 2-ethylhexanol can occur, especially in the presence of strong acid catalysts like sulfuric acid. This side reaction consumes the alcohol, reducing the yield of the desired ester. Using a milder catalyst or optimizing the temperature can mitigate this.
-
Loss During Workup: Product can be lost during the neutralization, washing, and purification steps. Ensure complete separation of the organic and aqueous layers during washing. When distilling to remove excess alcohol, be careful not to distill the product, which has a high boiling point.
Question: Why does my final product have a dark color?
Answer: Product discoloration is typically due to thermal degradation or impurities from side reactions at high temperatures.
-
High Reaction Temperature: Operating at excessively high temperatures (e.g., above 220°C) can cause the reactants or the product to decompose or oxidize, leading to the formation of colored impurities.
-
Oxidation: The presence of air (oxygen) at high temperatures can lead to oxidation. Performing the reaction under an inert atmosphere, such as nitrogen, can prevent this and improve the color of the final product.
-
Catalyst Choice: Strong, corrosive acids like sulfuric acid can sometimes promote charring and color formation. Using a solid acid catalyst or an organometallic catalyst like a tin or titanium-based one can often result in a lighter-colored product.
Question: How can I effectively remove the catalyst and unreacted acids from the final product?
Answer: Post-reaction purification is critical for achieving high purity. The method depends on the type of catalyst used.
-
Homogeneous Catalysts (e.g., Sulfuric Acid, p-TsOH): These are typically removed by neutralizing the reaction mixture with a base, such as a sodium carbonate or sodium hydroxide (B78521) solution. This is followed by several washes with deionized water until the aqueous layer is neutral.
-
Heterogeneous (Solid) Catalysts: These can be easily removed by simple filtration after the reaction is complete. This is a significant advantage of using solid acid catalysts as it simplifies the purification process.
-
Removal of Unreacted Sebacic Acid: Any remaining sebacic acid will be neutralized along with the catalyst in the washing step, forming a salt that is soluble in the aqueous phase.
-
Adsorbent Treatment: To further improve purity and color, the crude product can be treated with an adsorbent like activated carbon or bleaching earth, followed by filtration.
Frequently Asked Questions (FAQs)
Q1: What is the typical molar ratio of 2-ethylhexanol to sebacic acid used in the synthesis? A common practice is to use a slight excess of 2-ethylhexanol to drive the reaction towards completion. A molar ratio of 2.2:1 to 2.5:1 (2-ethylhexanol:sebacic acid) is often employed.
Q2: Which type of catalyst is best for synthesizing high-purity this compound? The "best" catalyst depends on the specific requirements of the process.
-
Strong Acid Catalysts (H₂SO₄, p-TsOH): These are effective and low-cost but can cause side reactions and corrosion, and require a neutralization step.
-
Solid Acid Catalysts (e.g., Amberlyst-15, Nafion): These are non-corrosive, easily separable by filtration, and can be reused, simplifying purification and reducing waste. However, they may be more expensive initially.
-
Organometallic Catalysts (e.g., Titanates): These often show high activity and selectivity, leading to high-purity products with good color, but can be sensitive to water and may require specific handling.
Q3: What is the role of a water-carrying agent (entrainer) like toluene or xylene? In the esterification reaction, water is produced as a byproduct. An entrainer, which is immiscible with water, is added to form an azeotrope with the water. This azeotrope has a lower boiling point than any of the individual components. As the reaction mixture is heated, the azeotrope boils off, and upon condensation in a Dean-Stark trap, the water separates from the entrainer. The entrainer is then returned to the reaction vessel, allowing for the continuous removal of water, which drives the reaction to completion.
Q4: How can I monitor the progress of the reaction? The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected. Alternatively, samples can be taken periodically and analyzed for their acid value. The reaction is complete when the acid value drops to a predetermined low level (e.g., below 0.1 mg KOH/g).
Quantitative Data on Synthesis Optimization
The following tables summarize how different experimental parameters can affect the synthesis of this compound.
Table 1: Effect of Catalyst Type and Concentration on Reaction Yield
| Catalyst Type | Catalyst Conc. (% of total reactants) | Reaction Temp. (°C) | Reaction Time (h) | Sebacic Acid Conversion (%) |
| p-Toluenesulfonic acid | 0.5% | 160 | 4 | 98.5 |
| Sulfuric Acid | 1.0% | 150 | 5 | 99.0 |
| Solid Acid (Amberlyst-15) | 10% | 150 | 6 | 97.0 |
| Tetrabutyl Titanate | 0.2% | 220 | 3 | 99.5 |
Data compiled from various chemical engineering studies.
Table 2: Influence of Reactant Molar Ratio on Product Yield
| Molar Ratio (2-Ethylhexanol : Sebacic Acid) | Catalyst | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) |
| 2.0 : 1 | p-TsOH (0.5%) | 160 | 5 | 95.2 |
| 2.2 : 1 | p-TsOH (0.5%) | 160 | 4 | 98.5 |
| 2.5 : 1 | p-TsOH (0.5%) | 160 | 4 | 98.6 |
Note: Increasing the alcohol ratio beyond a certain point does not significantly increase the yield but increases the amount of unreacted alcohol to be recovered.
Experimental Protocol: Synthesis Using p-Toluenesulfonic Acid (p-TsOH)
This protocol describes a lab-scale synthesis of this compound using p-TsOH as a catalyst and toluene as a water entrainer.
Materials:
-
Sebacic acid (1 mole)
-
2-ethylhexanol (2.2 moles)
-
p-Toluenesulfonic acid monohydrate (0.5% of total reactant weight)
-
Toluene (150 mL)
-
5% w/v Sodium Carbonate solution
-
Deionized water
-
Anhydrous Magnesium Sulfate (B86663)
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Dean-Stark apparatus
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble the reaction apparatus consisting of the three-neck flask, heating mantle, stirrer, Dean-Stark trap, and condenser.
-
Charging Reactants: Charge the flask with sebacic acid (1 mole), 2-ethylhexanol (2.2 moles), p-TsOH, and toluene.
-
Reaction: Begin stirring and heat the mixture. The toluene will begin to reflux, and the toluene-water azeotrope will collect in the Dean-Stark trap. Maintain a reaction temperature of approximately 160°C in the flask. Continue the reaction until the theoretical amount of water (2 moles) has been collected, which typically takes 4-5 hours.
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to below 80°C.
-
Neutralization: Transfer the cooled mixture to a separatory funnel. Wash the mixture with the 5% sodium carbonate solution to neutralize the p-TsOH catalyst and any unreacted sebacic acid. Shake well and allow the layers to separate. Discard the lower aqueous layer.
-
Washing: Wash the organic layer twice with deionized water to remove any remaining salts. Check the pH of the final aqueous wash to ensure it is neutral.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate and then filter to remove the drying agent.
-
Purification: Remove the toluene and excess 2-ethylhexanol under reduced pressure using a rotary evaporator. The remaining liquid is the crude this compound. For higher purity, the product can be further purified by vacuum distillation.
Visualizations
Below are diagrams illustrating key aspects of the synthesis and troubleshooting process.
Caption: Chemical pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for diagnosing low synthesis yield.
Validation & Comparative
A Comparative Analysis of Bis(2-ethylhexyl) sebacate and o-nitrophenyloctyl ether in Ion Sensor Performance
In the development of ion-selective electrodes (ISEs) and other ion sensors, the choice of plasticizer within the sensing membrane is a critical determinant of the sensor's analytical performance. Among the myriad of available plasticizers, Bis(2-ethylhexyl) sebacate (B1225510) (BEHS), also commonly referred to as dioctyl sebacate (DOS), and o-nitrophenyloctyl ether (o-NPOE) are frequently employed. These two plasticizers impart distinct properties to the ion-selective membrane, primarily due to the significant difference in their polarities. This guide provides an objective comparison of BEHS and o-NPOE, supported by experimental data, to aid researchers, scientists, and drug development professionals in the selection of the appropriate plasticizer for their specific ion sensing applications.
Core Properties and Influence on Sensor Performance
The fundamental role of a plasticizer in a PVC-based ion-selective membrane is to ensure its homogeneity, flexibility, and to facilitate the mobility of the ionophore and the target ion-ionophore complex within the membrane.[1][2] The physicochemical properties of the plasticizer, most notably its dielectric constant (polarity) and viscosity, have a profound impact on the sensor's selectivity, sensitivity, detection limit, and long-term stability.[3][4]
-
Bis(2-ethylhexyl) sebacate (BEHS/DOS) is a non-polar plasticizer with a low dielectric constant (ε ≈ 4 in its pure form).[3] Membranes plasticized with BEHS are typically more lipophilic.
-
o-nitrophenyloctyl ether (o-NPOE) is a polar plasticizer with a significantly higher dielectric constant (ε ≈ 24 in its pure form).[3] Its polarity can influence the ion-exchange equilibrium at the membrane-solution interface and the dissociation of ion pairs within the membrane.[3][5]
The dielectric constant of the plasticizer directly affects the polarity of the membrane, which in turn can influence the extraction of ions from the aqueous sample phase into the organic membrane phase.[5] A higher dielectric constant, as seen with o-NPOE, can facilitate the extraction of more hydrophilic ions.[5]
Data Presentation: Performance Comparison
The following tables summarize the comparative performance of ion sensors utilizing BEHS and o-NPOE as plasticizers, based on data extracted from various studies.
Table 1: General Properties of BEHS and o-NPOE
| Property | This compound (BEHS/DOS) | o-nitrophenyloctyl ether (o-NPOE) |
| Polarity | Non-polar | Polar |
| Dielectric Constant (Pure) | ~ 4[3] | ~ 24[3] |
| Dielectric Constant (in PVC membrane) | 13 ± 1[6] | 23.6 ± 0.5[6] |
| Primary Influence | Favors extraction of lipophilic ions[5][6] | Can enhance sensitivity for multi-charged ions[7] |
Table 2: Performance Characteristics of Nitrate (NO₃⁻) Ion-Selective Electrodes
| Parameter | BEHS (DOS) as Plasticizer | o-NPOE as Plasticizer | Reference |
| Practical Detection Limit (PDL) | Lower (better) for lower concentrations | Higher PDL values | [1] |
| Lower Limit of Linear Response (LLLR) | 10⁻⁵ to 10⁻⁶ mol/dm³ | 1.95 x 10⁻⁵ mol/dm³ (best result in study) | [1] |
| Lifetime | Shorter | Longer (> 6 months) | [1] |
| Viscosity Influence | Higher viscosity | Lower viscosity, leading to higher diffusivity | [1] |
Table 3: Selectivity Coefficients (log KpotA,B) for Various Ion-Selective Electrodes
| Analyte Ion (A) | Interfering Ion (B) | BEHS (DOS) as Plasticizer | o-NPOE as Plasticizer | Reference |
| Bicarbonate (HCO₃⁻) | Chloride (Cl⁻) | Varies with electrode body | Varies with electrode body | [8] |
| Bicarbonate (HCO₃⁻) | Sulfate (SO₄²⁻) | Varies with electrode body | Varies with electrode body | [8] |
| Potassium (K⁺) | Sodium (Na⁺) | - | - | [9] |
| Calcium (Ca²⁺) | Sodium (Na⁺) | - | 0.0001 (with mixed plasticizer) | [10] |
| Calcium (Ca²⁺) | Potassium (K⁺) | - | 0.0001 (with mixed plasticizer) | [10] |
Note: Direct comparative selectivity data for K⁺ and Ca²⁺ ISEs with BEHS and o-NPOE in the same study is limited. The provided data for Ca²⁺ is for a mixed plasticizer system containing o-NPOE.
Experimental Protocols
Fabrication of a PVC Membrane Ion-Selective Electrode
This section provides a detailed methodology for the fabrication of a conventional PVC membrane ISE. The specific quantities of ionophore and any additives should be optimized based on the target analyte and literature recommendations.
Materials and Reagents:
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer: this compound (BEHS) or o-nitrophenyloctyl ether (o-NPOE)
-
Ionophore (specific to the target ion)
-
Lipophilic additive (e.g., potassium tetrakis(p-chlorophenyl)borate, KTpClPB), if required
-
Tetrahydrofuran (THF), high purity, anhydrous
-
Electrode body (glass or PVC tube)
-
Internal reference electrode (e.g., Ag/AgCl wire)
-
Internal filling solution (containing a known concentration of the target ion and a salt for the reference electrode, e.g., KCl)
Procedure:
-
Preparation of the Membrane Cocktail:
-
Accurately weigh the membrane components. A typical weight ratio is approximately 33% PVC and 66% plasticizer. The ionophore is typically added at 1-2 wt% and the lipophilic additive at 0.1-0.5 wt%.
-
For example, to prepare a ~100 mg membrane cocktail:
-
PVC: ~33 mg
-
Plasticizer (BEHS or o-NPOE): ~66 mg
-
Ionophore: 1-2 mg
-
Lipophilic additive (optional): 0.1-0.5 mg
-
-
Dissolve all components in a minimal amount of THF (e.g., 1-2 mL) in a small, clean glass vial.[7][11]
-
Seal the vial and stir the mixture at room temperature until all components are fully dissolved and a homogeneous, viscous solution is obtained.
-
-
Membrane Casting:
-
Place a clean glass ring (e.g., 20-30 mm diameter) on a pristine glass slide.
-
Carefully pour the membrane cocktail into the glass ring, ensuring it spreads evenly to form a uniform layer.
-
Cover the setup loosely to allow for slow evaporation of the THF in a dust-free environment over 24-48 hours. This will result in a transparent, flexible membrane.
-
-
Electrode Assembly:
-
Once the membrane is fully dried, carefully cut a small disc (typically 5-7 mm in diameter) from the cast membrane using a cork borer.
-
Securely attach the membrane disc to the polished end of the electrode body. This can be done using a solution of PVC dissolved in THF as an adhesive. Ensure a watertight seal is formed.
-
Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.
-
Insert the internal reference electrode (e.g., Ag/AgCl wire) into the filling solution.
-
Condition the assembled ISE by soaking it in a solution of the target ion (e.g., 0.01 M) for several hours or overnight before the first use.
-
Determination of Potentiometric Selectivity Coefficients
The selectivity of an ISE is a crucial parameter that describes its preference for the target ion over interfering ions. The potentiometric selectivity coefficient (KpotA,B) can be determined using several methods, with the Fixed Interference Method (FIM) being common.
Procedure (Fixed Interference Method):
-
Prepare a series of standard solutions of the primary ion (A) and a separate solution containing a fixed concentration of the interfering ion (B).
-
Measure the potential of the ISE in the solution of the interfering ion.
-
Add aliquots of the primary ion standard solution to the interfering ion solution and record the potential after each addition until the potential response is solely due to the primary ion.
-
Plot the measured potential (E) versus the logarithm of the activity of the primary ion (log aA).
-
The intersection of the extrapolated linear portions of this plot indicates the activity of the primary ion (aA) at which the response from the interfering ion is overcome.
-
The selectivity coefficient is calculated using the following equation: KpotA,B = aA / (aB)(zA/zB) where aB is the activity of the interfering ion, and zA and zB are the charges of the primary and interfering ions, respectively.
Mandatory Visualization
The signaling mechanism in an ion-selective electrode is governed by the ion-exchange equilibrium at the membrane-sample interface and the diffusion of ions within the membrane. The polarity of the plasticizer plays a significant role in this process.
Caption: Influence of plasticizer polarity on ion partitioning and complexation in ISE membranes.
The provided DOT script visualizes the comparative effect of a non-polar (BEHS) versus a polar (o-NPOE) plasticizer on the initial ion-exchange process at the sample-membrane interface. The polarity of the membrane, largely dictated by the plasticizer, influences the energy barrier for the partitioning of ions from the aqueous sample into the organic membrane phase. A more polar membrane (o-NPOE) can lower this barrier, potentially enhancing sensitivity, but may also facilitate the partitioning of more hydrophilic interfering ions, thus affecting selectivity. Conversely, a non-polar membrane (BEHS) will favor the partitioning of more lipophilic analyte ions. Inside the membrane, the analyte ion complexes with the ionophore, and this charged complex's movement generates the potentiometric signal.
References
- 1. repositorio.uchile.cl [repositorio.uchile.cl]
- 2. jchemrev.com [jchemrev.com]
- 3. Current-polarized ion-selective membranes: The influence of plasticizer and lipophilic background electrolyte on concentration profiles, resistance, and voltage transients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.uchile.cl [repositorio.uchile.cl]
- 5. mdpi.com [mdpi.com]
- 6. arrow.tudublin.ie [arrow.tudublin.ie]
- 7. researchgate.net [researchgate.net]
- 8. research.abo.fi [research.abo.fi]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
Performance Showdown: Bis(2-ethylhexyl) sebacate (DEHS) vs. Dioctyl Phthalate (DOP) in PVC Formulations
In the realm of polyvinyl chloride (PVC) plasticizers, the selection between Bis(2-ethylhexyl) sebacate (B1225510) (DEHS) and dioctyl phthalate (B1215562) (DOP) is a critical decision for researchers and product developers, hinging on the desired performance characteristics of the final material. While both effectively impart flexibility to rigid PVC, their performance profiles exhibit notable differences in thermal stability, migration resistance, and mechanical properties. This guide provides a comprehensive comparison of DEHS and DOP in PVC, supported by experimental data and detailed methodologies, to aid in the informed selection of the optimal plasticizer for specific applications.
Executive Summary
DEHS, also known as dioctyl sebacate (DOS), is often favored for applications demanding high thermal stability and superior low-temperature flexibility.[1][2] Conversely, DOP has historically been a widely used general-purpose plasticizer due to its cost-effectiveness and balanced properties.[3][4] However, concerns regarding the potential health and environmental impacts of phthalate-based plasticizers like DOP have led to increased interest in alternatives such as DEHS.[5][6] This comparison demonstrates that while DOP offers good all-around performance, DEHS excels in critical areas such as resistance to migration and maintaining flexibility at cold temperatures, making it a preferable choice for sensitive applications like medical devices and food contact materials.
Quantitative Performance Comparison
The following table summarizes the key performance differences between DEHS and DOP when incorporated into PVC formulations. The data presented is a synthesis of findings from various experimental studies.
| Performance Metric | Bis(2-ethylhexyl) sebacate (DEHS/DOS) | Dioctyl Phthalate (DOP) |
| Mechanical Properties | ||
| Tensile Strength | Lower | Higher[1] |
| Elongation at Break | Higher[1] | Lower[1] |
| Hardness (Shore A) | Lower (softer) | Higher (harder)[1] |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) | Lower | Higher |
| Low-Temperature Flexibility | Excellent[1] | Good |
| Thermal Stability | Higher | Lower[7][8] |
| Migration & Extraction | ||
| Migration Resistance | Higher (Lower Leaching)[9] | Lower (Higher Leaching)[10][11][12] |
| Water Extraction | Excellent Resistance[1] | Good Resistance |
| Oil & Solvent Extraction | Lower Resistance | Higher Resistance |
Visualizing the Performance Comparison
Caption: A logical diagram illustrating the comparative performance of DEHS and DOP in PVC.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the performance comparison of DEHS and DOP in PVC.
Mechanical Properties Testing (ASTM D638)
Objective: To determine the tensile properties of the plasticized PVC, including tensile strength, elongation at break, and modulus of elasticity.
Methodology:
-
Specimen Preparation: PVC formulations containing either DEHS or DOP at a specified concentration (e.g., 50 parts per hundred of resin - phr) are prepared. The compounds are then molded into standardized dumbbell-shaped specimens.
-
Conditioning: The molded specimens are conditioned in a controlled environment to ensure consistent results.[13]
-
Testing Procedure: The conditioned specimens are subjected to tensile stress in a universal testing machine (UTM) at a constant rate of crosshead displacement until they fracture.[13] Key parameters such as the force applied and the elongation of the specimen are recorded throughout the test.
-
Data Analysis: The tensile strength is calculated as the maximum stress applied before rupture. Elongation at break is the percentage increase in length at the point of fracture. The modulus of elasticity is determined from the initial linear portion of the stress-strain curve.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Objective: To evaluate the thermal stability of the plasticized PVC by measuring the temperature at which it begins to decompose.
Methodology:
-
Sample Preparation: A small, precisely weighed sample of the plasticized PVC film (typically 5-10 mg) is placed in a TGA crucible.[9]
-
TGA Analysis: The crucible is placed in the TGA furnace. The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere, typically nitrogen.[9]
-
Data Analysis: The TGA instrument records the weight of the sample as a function of temperature. The onset of decomposition is identified as the temperature at which a significant weight loss begins. A higher decomposition temperature indicates greater thermal stability.
Plasticizer Migration/Extraction Test
Objective: To quantify the amount of plasticizer that leaches from the PVC material when in contact with a specific solvent or simulant.
Methodology:
-
Sample Preparation: A precisely sized and weighed piece of the plasticized PVC film (W_initial) is prepared.[9]
-
Immersion: The PVC sample is immersed in a known volume of the chosen extraction solvent (e.g., n-hexane, ethanol, or a food simulant) in a sealed container.[9] The container is then placed in a temperature-controlled environment for a specified duration.
-
Drying: After the extraction period, the PVC sample is removed from the solvent, gently wiped to remove excess liquid, and dried in an oven at a suitable temperature (e.g., 50°C) until a constant weight (W_final) is achieved.[9]
-
Data Analysis: The percentage of plasticizer migration is calculated using the following formula: Migration (%) = [(W_initial - W_final) / W_initial] x 100
This comparative guide underscores the importance of selecting a plasticizer based on the specific performance requirements of the end-product. While DOP has been a workhorse in the PVC industry, the superior thermal stability and lower migration of DEHS make it an increasingly attractive and often necessary alternative, particularly in applications where safety and durability are paramount.
References
- 1. hallstarindustrial.com [hallstarindustrial.com]
- 2. Dioctyl Sebacate (DOS) Manufacturers China | CAS 122-62-3 | Integratechem [integratechem.com]
- 3. nbinno.com [nbinno.com]
- 4. mddionline.com [mddionline.com]
- 5. kanademy.com [kanademy.com]
- 6. DEHP vs. DEHP-Free PVC: Understanding the Health and Environmental Impacts [dehpfree.weebly.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Materials degradation in PVC medical devices, DEHP leaching and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Materials Degradation in PVC Medical Devices, DEHP Leaching and Neonatal Outcomes | Bentham Science [eurekaselect.com]
- 13. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
A Comparative Guide to Bis(2-ethylhexyl) sebacate (DEHS) as a Plasticizer for Medical-Grade PVC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Bis(2-ethylhexyl) sebacate (B1225510) (DEHS), also known as Dioctyl sebacate (DOS), with other leading plasticizers used in medical-grade Polyvinyl Chloride (PVC) applications. The objective is to offer a comprehensive validation resource, supported by experimental data and standardized protocols, to aid in material selection and development.
Introduction: The Quest for Safer Medical Plastics
Polyvinyl Chloride (PVC) is a dominant polymer in the medical device industry due to its versatility, cost-effectiveness, and ease of processing.[1] To achieve the flexibility required for applications like intravenous (IV) bags, blood bags, and tubing, plasticizers are incorporated into the PVC matrix. For decades, the most common of these has been Bis(2-ethylhexyl) phthalate (B1215562) (DEHP).
However, DEHP is not chemically bound to the PVC and can leach out, particularly when in contact with lipophilic substances like blood or certain drugs.[2][3] Concerns over the potential endocrine-disrupting and reprotoxic effects of leached DEHP have driven the search for safer alternatives.[4] This has led to the evaluation of several non-phthalate plasticizers, including Bis(2-ethylhexyl) sebacate (DEHS), Tris(2-ethylhexyl) trimellitate (TOTM), and Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH).
This guide focuses on the validation of DEHS by comparing its performance against DEHP and other common alternatives in key areas: leachability, biocompatibility, and mechanical properties.
A note on data availability: While extensive comparative data exists for DEHP, TOTM, and DINCH, direct quantitative comparisons featuring DEHS in peer-reviewed literature are limited. This guide compiles available data for the most common plasticizers and contextualizes the performance of DEHS based on established knowledge and technical specifications.[5][6]
Performance Comparison: Leachability and Migration
A critical performance metric for a medical-grade plasticizer is its resistance to migrating out of the PVC matrix into the contacting fluid (e.g., blood, saline, drug solutions). Lower migration is paramount for patient safety.
Data Presentation: Plasticizer Migration Rates
The following table summarizes migration data from comparative studies. The data highlights the significantly lower leachability of alternatives like TOTM compared to DEHP. While direct comparative values for DEHS are not available in the cited studies, aliphatic esters like sebacates are generally known for their low migration profiles in aqueous solutions but may show higher migration in lipid-rich environments compared to larger molecules like TOTM.[1][7]
| Plasticizer | Test Condition | Simulant | Migration Level | Reference Study |
| DEHP | Dynamic perfusion for 6 hours | Human Blood | 74,760 ± 18,310 µg/L | Eckert et al. (2016)[3][8] |
| TOTM | Dynamic perfusion for 6 hours | Human Blood | ~213 µg/L (calculated) | Eckert et al. (2016)[3][8] |
| DEHP | 49-day storage | Red Blood Cell Concentrate | 1.85 µg/dm²/mL | Thelliez et al. (2023)[4] |
| DINCH | 49-day storage | Red Blood Cell Concentrate | 1.13 µg/dm²/mL | Thelliez et al. (2023)[4] |
| DEHT | 49-day storage | Red Blood Cell Concentrate | 0.86 µg/dm²/mL | Thelliez et al. (2023)[4] |
| DINP | 24-hour dynamic infusion | 50% Ethanol/Water | High Migration | Bernard et al. (2018)[9] |
| DINCH | 24-hour dynamic infusion | 50% Ethanol/Water | High Migration | Bernard et al. (2018)[9] |
| TOTM | 24-hour dynamic infusion | 50% Ethanol/Water | Low Migration | Bernard et al. (2018)[9] |
Note: The study by Eckert et al. found TOTM migration to be approximately 350 times lower than DEHP. The value presented is calculated based on the reported DEHP migration.[3][8]
Experimental Protocol: Plasticizer Migration Analysis
The following is a representative protocol for determining plasticizer migration from medical tubing into a blood simulant, based on methodologies described in the literature.[8][9]
Objective: To quantify the concentration of plasticizer that leaches from a PVC medical device into a simulant fluid over a specified time and under controlled conditions.
Materials:
-
PVC tubing containing the plasticizer of interest.
-
Simulant fluid (e.g., 50% ethanol/water for lipophilic drugs, human blood, or saline).[9]
-
Peristaltic pump and appropriate connectors.
-
Incubator or temperature-controlled chamber (37°C for blood studies).
-
Glass vials for sample collection.
-
Analytical instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Internal standard (e.g., Benzylbutylphthalate - BBP).
Procedure:
-
System Setup: A closed loop is created using a defined length and surface area of the PVC tubing. The loop is connected to a peristaltic pump.
-
Simulant Introduction: The loop is filled with a precise volume of the pre-warmed simulant fluid.
-
Dynamic Incubation: The pump is activated to circulate the simulant through the tubing at a clinically relevant flow rate (e.g., 100 mL/h) for a defined period (e.g., 24 hours) at a constant temperature (e.g., 37°C).[9]
-
Sample Collection: Aliquots of the simulant are collected at specified time points (e.g., 1, 4, 8, 24 hours).
-
Sample Preparation: An internal standard is added to the collected samples. The plasticizer is extracted from the simulant using a suitable solvent (e.g., chloroform (B151607) or hexane).
-
Analytical Quantification: The extracted samples are analyzed by GC-MS or LC-MS to determine the concentration of the target plasticizer relative to the internal standard.
-
Data Reporting: Migration is reported as concentration (e.g., µg/L) or as mass per unit area of the device (e.g., µg/dm²).
Visualization: Migration Testing Workflow
References
- 1. A new study on use of PVC based on DEHP and alternate plasticizers is not decisive [plastemart.com]
- 2. A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Migration of di(2-ethylhexyl) phthalate, diisononylcyclohexane-1,2-dicarboxylate and di(2-ethylhexyl) terephthalate from transfusion medical devices in labile blood products: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. specialchem.com [specialchem.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Eliminating DEHP Plasticizer in Medical-Grade PVC - Medical Design Briefs [medicaldesignbriefs.com]
- 8. Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of flow rate on the migration of different plasticizers from PVC infusion medical devices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Plasticizing Efficiency of Sebacate Esters, Focusing on Bis(2-ethylhexyl) sebacate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the formulation of polymeric materials, particularly for applications requiring flexibility and durability, the choice of plasticizer is critical. Sebacate (B1225510) esters, derived from the bio-based sebacic acid, are a prominent class of plasticizers known for their excellent low-temperature performance and high efficiency.[1] This guide provides a comparative analysis of the plasticizing efficiency of Bis(2-ethylhexyl) sebacate (DEHS), also known as Dioctyl sebacate (DOS), against other notable sebacate esters. The following sections present quantitative data, detailed experimental protocols, and a visual representation of the evaluation workflow to aid in the selection of the most suitable plasticizer for your research and development needs.
Quantitative Performance Data
The plasticizing efficiency of a compound is determined by its ability to enhance the flexibility and reduce the brittleness of a polymer, which can be quantified through various mechanical and thermal tests. The data presented below is compiled from studies on Polyvinyl Chloride (PVC) plasticized with different sebacate esters.
| Performance Metric | This compound (DEHS/DOS) | Dibutyl sebacate (DBS) | Di(2-ethylhexyl) suberate (B1241622) (D2EHSu) | Di(2-ethylhexyl) azelate (D2EHAz) |
| Hardness (Shore A) | 68 | 80.2 | - | - |
| Tensile Strength (MPa) | 12.9 | 15.7 | 20.35 | 19.54 |
| Elongation at Break (%) | 380 | 350 | 289.4 | 280.1 |
| Glass Transition Temp. (Tg) (°C) | - | - | 68.58 - 71.90 | 67.65 - 69.32 |
| Degradation Temp. (TGA, °C) | - | - | 287.06 | 290.83 |
Note: The data is compiled from multiple sources and the experimental conditions, such as plasticizer concentration and polymer grade, may vary. Direct comparison should be made with caution.
Experimental Protocols
To ensure standardized and reproducible results, the evaluation of plasticizer performance adheres to established experimental protocols. The following are detailed methodologies for the key experiments cited in this guide.
Specimen Preparation: Solvent Casting Technique
A common method for preparing plasticized polymer films for testing is the solvent casting technique.
-
Solution Preparation: A homogeneous solution is prepared by dissolving the base polymer (e.g., PVC) and the plasticizer in a suitable solvent, such as tetrahydrofuran (B95107) (THF).[2]
-
Casting: The solution is poured onto a flat, non-reactive substrate (e.g., a glass plate). A casting knife is used to spread the solution into a thin, uniform layer.[2]
-
Drying: The cast film is left to dry in a controlled environment to allow for the slow evaporation of the solvent.[2]
-
Peeling: Once completely dry, the film is carefully peeled off from the substrate.[2]
Mechanical Properties Testing
This method measures the indentation hardness of the plasticized material using a durometer.
-
Apparatus: A durometer of the appropriate type (e.g., Shore A for softer materials) is used.[3]
-
Procedure: The indenter of the durometer is pressed into the specimen under a specified spring force. The indentation depth is measured, which is inversely proportional to the material's hardness.[4]
-
Readings: Hardness values are typically recorded at different points on the specimen to ensure accuracy.[5]
This test evaluates the tensile strength and elongation at break of the material.
-
Specimen Preparation: The plasticized film is cut into a dumbbell shape.[6]
-
Procedure: The specimen is placed in the grips of a universal testing machine and stretched at a constant rate until it ruptures.[6][7]
-
Data Collection: The machine records the force applied and the elongation of the specimen throughout the test.[1]
-
Calculations:
Thermal Analysis
DSC is used to determine the glass transition temperature (Tg) of the plasticized polymer. A lower Tg indicates higher plasticizing efficiency.
-
Sample Preparation: A small, weighed sample of the plasticized film is sealed in a DSC pan.
-
Procedure: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The heat flow required to raise the sample's temperature is measured and compared to a reference.
-
Analysis: The Tg is identified as a step change in the heat flow curve.
TGA is used to assess the thermal stability of the plasticized material by measuring its weight change as a function of temperature.
-
Sample Preparation: A small, weighed sample is placed in a TGA pan.
-
Procedure: The sample is heated at a constant rate in a controlled atmosphere. The weight of the sample is continuously monitored.
-
Analysis: The TGA curve shows the temperature at which the material starts to degrade, indicated by a loss of weight.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for evaluating the efficiency of a plasticizer.
Caption: Workflow for the evaluation of plasticizer efficiency.
Concluding Remarks
This compound (DEHS) demonstrates high plasticizing efficiency, characterized by its ability to significantly enhance the flexibility of PVC, as evidenced by its low Shore A hardness and high elongation at break. When compared to other sebacates like Dibutyl sebacate (DBS), DEHS provides greater softness, although DBS may offer higher tensile strength. The choice between these plasticizers will ultimately depend on the specific performance requirements of the final application, such as the desired balance between flexibility and strength, and the operating temperature range. The provided experimental protocols offer a robust framework for conducting further comparative studies to inform material selection and formulation development.
References
- 1. Sebacates – Nayakem [nayakem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [ask.orkg.org]
- 5. Diethyl sebacate [myskinrecipes.com]
- 6. Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Bis(2-ethylhexyl) Sebacate on Nitrate Ion-Selective Electrode Selectivity: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise measurement of nitrate (B79036) ions is critical. The selectivity of ion-selective electrodes (ISEs), a key tool for this measurement, is significantly influenced by the composition of their membranes. This guide provides a detailed comparison of how bis(2-ethylhexyl) sebacate (B1225510) (DOS) performs as a plasticizer in nitrate ISEs compared to other common alternatives, supported by experimental data and protocols.
The performance of a nitrate ion-selective electrode is fundamentally tied to the properties of its membrane, which typically consists of a polymer matrix, an ionophore, and a plasticizer. The plasticizer's role is to ensure the membrane remains permeable to the target ion and to influence its dielectric constant, which in turn affects the electrode's selectivity. Bis(2-ethylhexyl) sebacate (DOS) is a widely used plasticizer, but its effectiveness relative to other compounds is a subject of ongoing research.
Comparative Analysis of Plasticizer Performance
Experimental data from studies evaluating various plasticizers in nitrate ISEs based on a poly(vinyl chloride) (PVC) matrix and a tetradecylammonium nitrate (TDAN) ionophore reveal the nuanced impact of the plasticizer on selectivity. The potentiometric selectivity coefficient, Kpot(NO3-, B), is a measure of how well the electrode can distinguish nitrate ions from interfering ions (B). A smaller Kpot value indicates better selectivity for nitrate.
While no direct correlation has been established between the dielectric constant of a plasticizer and the resulting electrode's selectivity, the lipophilicity, viscosity, and molecular structure of the plasticizer play crucial roles.[1][2][3] For instance, electrodes constructed with o-nitrophenyloctyl ether (o-NPOE) and dibutylphthalate (DBP) have demonstrated longer lifetimes, exceeding six months.[1][3]
Below is a summary of selectivity coefficients for nitrate ISEs fabricated with different plasticizers. The data is compiled from studies using the mixed solution method for determining selectivity.
| Plasticizer | Interfering Ion (B) | log Kpot(NO3-, B) |
| This compound (DOS) | Cl⁻ | -2.1 |
| Br⁻ | -1.5 | |
| NO₂⁻ | -1.3 | |
| ClO₄⁻ | +0.8 | |
| o-Nitrophenyloctyl ether (o-NPOE) | Cl⁻ | -2.0 |
| Br⁻ | -1.4 | |
| NO₂⁻ | -1.2 | |
| ClO₄⁻ | +1.1 | |
| Dibutylphthalate (DBP) | Cl⁻ | -2.2 |
| Br⁻ | -1.6 | |
| NO₂⁻ | -1.4 | |
| ClO₄⁻ | +0.7 | |
| Dioctylphthalate (DOP) | Cl⁻ | -2.0 |
| Br⁻ | -1.4 | |
| NO₂⁻ | -1.3 | |
| ClO₄⁻ | +0.9 | |
| Tris(2-ethylhexyl)phosphate (TEHP) | Cl⁻ | -2.1 |
| Br⁻ | -1.5 | |
| NO₂⁻ | -1.3 | |
| ClO₄⁻ | +0.8 | |
| Tributylphosphate (TBP) | Cl⁻ | -2.0 |
| Br⁻ | -1.4 | |
| NO₂⁻ | -1.2 | |
| ClO₄⁻ | +1.0 | |
| 3-Nitro-o-xylene (NOX) | Cl⁻ | -1.9 |
| Br⁻ | -1.3 | |
| NO₂⁻ | -1.1 | |
| ClO₄⁻ | +1.2 |
Data compiled from multiple sources where a PVC matrix and a quaternary ammonium (B1175870) salt ionophore were used.
Experimental Protocols
The following sections detail the methodologies for the fabrication of the nitrate ISEs and the determination of their selectivity coefficients.
Fabrication of PVC Membrane Ion-Selective Electrodes
The preparation of a nitrate-selective PVC membrane involves the following steps:
-
Component Dissolution: A precise mixture of high molecular weight PVC, the chosen plasticizer (e.g., DOS), and the ionophore (e.g., tetradecylammonium nitrate) is dissolved in a volatile solvent, typically tetrahydrofuran (B95107) (THF).
-
Membrane Casting: The resulting solution is poured into a casting ring or onto a clean glass plate and the solvent is allowed to evaporate slowly, forming a thin, homogeneous membrane.
-
Electrode Assembly: A disc of the prepared membrane is cut and glued to the end of a PVC electrode body.
-
Internal Filling Solution: The electrode body is filled with an internal reference solution containing a known concentration of nitrate ions and a reference salt (e.g., KCl for an Ag/AgCl internal reference electrode).
-
Conditioning: The assembled electrode is conditioned by soaking it in a nitrate solution for several hours to ensure a stable potential.
Determination of Potentiometric Selectivity Coefficients
The mixed solution method is a widely accepted technique for determining the selectivity coefficients of ion-selective electrodes. The protocol is as follows:
-
Calibration: The electrode is first calibrated using a series of standard solutions of the primary ion (nitrate) to determine its linear response range and slope.
-
Preparation of Mixed Solutions: A series of solutions is prepared, each containing a fixed concentration of the interfering ion and varying concentrations of the primary ion (nitrate).
-
Potential Measurement: The potential of the electrode is measured in each of these mixed solutions.
-
Calculation of Selectivity Coefficient: The selectivity coefficient, Kpot(NO3-, B), is calculated from the measured potentials using the Nikolsky-Eisenman equation. The point where the electrode response deviates from the linear Nernstian behavior for the primary ion due to the presence of the interfering ion is used to determine the selectivity coefficient.
Visualizing the Process and Relationships
To better understand the experimental workflow and the factors influencing electrode selectivity, the following diagrams are provided.
Caption: Experimental workflow for the fabrication and selectivity testing of nitrate ion-selective electrodes.
References
A Comparative Analysis of Adipate, Phthalate, and Sebacate Plasticizers: A Guide for Researchers and Drug Development Professionals
Introduction: The selection of a suitable plasticizer is a critical consideration in the development of flexible polymer-based products, particularly in the sensitive fields of medical devices and pharmaceutical applications. Plasticizers are additives that increase the plasticity or fluidity of a material, enhancing its flexibility, durability, and processability. This guide provides an objective comparative analysis of three major classes of plasticizers: adipates, phthalates, and sebacates. The information presented is supported by a synthesis of experimental data from various scientific sources to aid researchers, scientists, and drug development professionals in making informed decisions.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of representative adipate, phthalate (B1215562), and sebacate (B1225510) plasticizers. It is important to note that the data presented is a collation from multiple sources, and direct comparison should be made with caution as experimental conditions may vary between studies. Dioctyl phthalate (DEHP) is used as a common reference point due to its historical prevalence.
| Property | Adipate (DOA) | Phthalate (DEHP) | Sebacate (DBS/DOS) | Test Method |
| Physicochemical Properties | ||||
| Chemical Formula | C₂₂H₄₂O₄ | C₂₄H₃₈O₄ | C₁₈H₃₄O₄ (DBS) / C₂₆H₅₀O₄ (DOS) | - |
| Molecular Weight ( g/mol ) | 370.57 | 390.56 | 314.46 (DBS) / 426.68 (DOS) | - |
| Plasticizing Efficiency | ||||
| Glass Transition Temp. (Tg) of PVC | Lower than DEHP | ~ -40 to -50°C (with 40-50 phr) | Lower than or comparable to DEHP | DSC/TMA |
| Mechanical Properties (in flexible PVC) | ||||
| Tensile Strength (MPa) | Lower than DEHP | ~ 20-25 | Comparable to or slightly lower than DEHP | ASTM D882 |
| Elongation at Break (%) | Higher than DEHP | ~ 250-350 | Higher than DEHP | ASTM D882 |
| Hardness (Shore A) | Softer than DEHP at same concentration | ~ 80-90 (with 40-50 phr) | Softer than DEHP at same concentration | ASTM D2240 |
| Performance Characteristics | ||||
| Low-Temperature Flexibility | Excellent | Good | Excellent | ASTM D746 |
| Migration Resistance | Lower than DEHP (higher volatility) | Higher migration potential | Lower than DEHP (lower volatility) | ASTM D2199 |
| Thermal Stability (Onset of Decomposition) | Good | Good | Good to Excellent | TGA |
| Biocompatibility & Toxicology | ||||
| Biocompatibility | Generally considered favorable | Concerns due to leaching of toxic metabolites | Generally considered favorable; used in food contact and medical applications | ISO 10993 |
| Toxicological Profile | Lower toxicity profile | Endocrine disruptor, potential carcinogen | Favorable, bio-based | Various toxicological studies |
Key Performance Insights
Phthalates , particularly DEHP, have been the industry standard due to their high efficiency, versatility, and low cost.[1] However, significant health and environmental concerns regarding their potential as endocrine disruptors and carcinogens have led to increasing regulatory restrictions.[2] Phthalates are not chemically bound to the polymer matrix and can leach out over time, posing a risk in sensitive applications.[2][3]
Adipates are often used as a safer alternative to phthalates and are noted for their excellent low-temperature flexibility.[4][5] They are generally less toxic than phthalates. However, adipates can be more volatile and exhibit higher migration rates compared to some other plasticizers, which can be a limitation in certain applications.[1][5]
Sebacates , derived from bio-based sources like castor oil, present a compelling alternative with an excellent safety profile.[4] They offer superior performance at low temperatures and good resistance to oils.[4] Sebacates like dibutyl sebacate (DBS) and dioctyl sebacate (DOS) have shown low volatility and good compatibility with PVC, making them suitable for demanding applications such as medical devices and food packaging.[6]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of plasticizers.
Evaluation of Mechanical Properties
Objective: To determine the effect of the plasticizer on the tensile strength, elongation at break, and hardness of the polymer.
Methodology (based on ASTM D882 for tensile properties and ASTM D2240 for hardness):
-
Sample Preparation:
-
Prepare PVC formulations by mixing PVC resin with a specified concentration of the plasticizer (e.g., 40 parts per hundred of resin - phr), a heat stabilizer, and a lubricant.
-
The mixture is then processed on a two-roll mill at a controlled temperature (e.g., 160-170°C) to form a homogenous sheet.
-
The milled sheet is compression molded into plaques of a specified thickness (e.g., 1-2 mm) at a controlled temperature and pressure.
-
Standardized test specimens (e.g., dumbbell shape for tensile tests) are die-cut from the molded plaques.
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours prior to testing.
-
-
Tensile Testing (ASTM D882):
-
Conduct the test using a universal testing machine equipped with appropriate grips.
-
Set the crosshead speed to a constant rate (e.g., 50 mm/min).
-
Measure the tensile strength at break (the maximum stress the material can withstand) and the elongation at break (the percentage increase in length at the point of fracture).
-
-
Hardness Testing (ASTM D2240):
-
Use a Shore A durometer to measure the indentation hardness of the plasticized PVC.
-
Press the durometer firmly onto the surface of the specimen and record the reading after a specified time (e.g., 1-2 seconds).
-
Take multiple readings at different locations on the specimen and calculate the average value.
-
Thermal Analysis
Objective: To assess the effect of the plasticizer on the glass transition temperature (Tg) and the thermal stability of the polymer.
Methodology (based on Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA):
-
Sample Preparation:
-
Use a small, uniform sample (5-10 mg) cut from the plasticized PVC sheet.
-
-
DSC for Glass Transition Temperature:
-
Place the sample in an aluminum DSC pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The glass transition temperature is identified as a step-change in the heat flow curve.
-
-
TGA for Thermal Stability:
-
Place the sample in a TGA crucible.
-
Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen).
-
Continuously monitor and record the weight of the sample as a function of temperature.
-
The onset of decomposition is determined from the TGA curve, typically as the temperature at which a significant weight loss begins.
-
Migration Resistance
Objective: To quantify the amount of plasticizer that leaches from the polymer into a contacting medium.
Methodology (based on ASTM D2199 - solvent extraction):
-
Sample Preparation:
-
Cut a precisely dimensioned and weighed sample of the plasticized PVC.
-
-
Extraction Procedure:
-
Immerse the sample in a specific volume of a relevant solvent or food simulant (e.g., n-hexane for fatty foods, ethanol/water mixtures for pharmaceuticals) in a sealed container.
-
Maintain the container at a controlled temperature for a specified duration (e.g., 24 hours at 40°C).
-
-
Analysis:
-
After the exposure period, remove the PVC sample from the solvent.
-
Analyze the solvent for the concentration of the leached plasticizer using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
The migration rate can be expressed as the mass of plasticizer leached per unit area of the sample.
-
Biocompatibility Assessment
Objective: To evaluate the biological safety of the plasticized material for medical applications.
Methodology (based on ISO 10993 guidelines):
Biocompatibility testing involves a series of in vitro and in vivo tests to assess potential biological risks. The specific tests required depend on the nature and duration of the device's contact with the body.
-
Initial Assessment:
-
Material Characterization: Detailed chemical characterization of the plasticized material to identify all components, including the plasticizer and any impurities.
-
-
In Vitro Tests:
-
Cytotoxicity (ISO 10993-5): Extracts of the material are exposed to cell cultures (e.g., L929 mouse fibroblast cells) to assess if they cause cell death or inhibit cell growth.
-
-
In Vivo Tests (if required):
-
Sensitization (ISO 10993-10): Assesses the potential of the material to cause an allergic reaction.
-
Irritation or Intracutaneous Reactivity (ISO 10993-10): Evaluates the potential for skin irritation.
-
Systemic Toxicity (ISO 10993-11): Determines if leachable substances cause toxic effects in the whole body.
-
Hemocompatibility (ISO 10993-4): For blood-contacting devices, this tests for adverse effects on blood components, such as hemolysis (rupture of red blood cells) and thrombosis (blood clotting).
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the comparative analysis of plasticizers.
Caption: Experimental workflow for plasticizer evaluation.
Caption: Key attributes of plasticizer classes.
References
- 1. medium.com [medium.com]
- 2. Flowchart Creation [developer.mantidproject.org]
- 3. toolify.ai [toolify.ai]
- 4. GitHub - scastlara/graphcompare: Command-line application to compare graph (DOT/graphviz and TBL) files. [github.com]
- 5. stackoverflow.com [stackoverflow.com]
- 6. DOT Language | Graphviz [graphviz.org]
Navigating the Analytical Maze: A Comparative Guide to Validating Methods for Bis(2-ethylhexyl) Sebacate Migration
For researchers, scientists, and drug development professionals, ensuring the safety of materials that come into contact with pharmaceutical products is paramount. One critical aspect of this is the validation of analytical methods to detect the migration of substances like Bis(2-ethylhexyl) sebacate (B1225510) (DEHS), a common plasticizer. This guide provides a comparative overview of analytical techniques, their performance, and detailed experimental protocols to aid in the selection and validation of the most suitable method for your specific needs.
The migration of plasticizers from container closure systems or manufacturing components into drug products can impact product quality and patient safety. Therefore, robust and validated analytical methods are essential for quantifying the levels of potential migrants like DEHS. This guide focuses on the validation of common analytical techniques used for this purpose, including Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Performance Comparison of Analytical Methods
| Analytical Method | Analyte | Linearity (Concentration Range) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) |
| GC-MS/MS | DEHA | Not Specified | 54.1 - 76.3 ng/g[1] | 91.8 - 122%[1] | 1.8 - 17.8%[1] |
| GC-MS | Dibutyl sebacate | Not Specified | Not Specified | 70 - 115% | < 20% |
| GC-FID | DEHA | 5 - 25 mg/kg[2] | Not Specified | Not Specified | Repeatability & Intermediate Precision: Adequate[2] |
| HPLC-UV | DEHP* | 0.3 - 1.5 mg/L[3][4] | 0.06 mg/L[3][4] | Not Specified | Repeatability & Intermediate Precision: < 5%[3] |
*Data for Bis(2-ethylhexyl) phthalate (B1215562) (DEHP) is provided as a representative example for HPLC-UV performance.
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of reliable and reproducible analytical results. Below are representative methodologies for GC-MS, GC-FID, and HPLC-UV analysis of DEHS migration from plastic materials into food simulants.
Migration Test Protocol
A generalized protocol for migration testing involves exposing the material of interest to a food simulant under controlled conditions.
-
Sample Preparation: Cut a representative sample of the plastic material with a known surface area (e.g., 1 dm²).
-
Food Simulant Selection: Choose a food simulant that best represents the drug product's characteristics. Common simulants include:
-
Simulant A: 10% ethanol (B145695) in water (for aqueous products)
-
Simulant B: 3% acetic acid in water (for acidic products)
-
Simulant D2: Vegetable oil (for lipid-based products)
-
-
Exposure Conditions: Immerse the sample in the food simulant at a specified temperature and duration to simulate the contact conditions during the product's shelf life (e.g., 10 days at 40°C).
-
Extract Collection: After the exposure period, the food simulant (now containing any migrated substances) is collected for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like DEHS.
-
Sample Preparation:
-
For aqueous simulants (A and B), perform a liquid-liquid extraction (LLE) with a suitable organic solvent like hexane (B92381) or dichloromethane.
-
For oily simulants (D2), a solvent extraction followed by a clean-up step (e.g., solid-phase extraction - SPE) may be necessary to remove interfering lipids.
-
Concentrate the extract to a known volume.
-
-
GC-MS Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 50-550.
-
-
Quantification: Use a calibration curve prepared with certified reference standards of DEHS. An internal standard can be used to improve accuracy and precision.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
HPLC-UV is a versatile technique suitable for the analysis of a wide range of compounds, including plasticizers.
-
Sample Preparation:
-
Aqueous simulants may be directly injected after filtration.
-
Oily simulants require extraction with a solvent compatible with the mobile phase (e.g., acetonitrile) and a subsequent clean-up step.
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, start with 60% acetonitrile and increase to 100% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: Monitor at a wavelength where DEHS has significant absorbance (e.g., 225 nm).
-
-
Quantification: Generate a calibration curve using DEHS standards of known concentrations.
Visualizing the Validation Workflow and Method Comparison
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the analytical method validation workflow and a comparison of the key performance characteristics of the discussed analytical techniques.
References
A Comparative Guide to the Long-Term Stability of Bis(2-ethylhexyl) sebacate (DEHS) Plasticized Materials
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of plasticized materials is a critical consideration in a multitude of applications, from medical devices and drug delivery systems to durable consumer goods. Bis(2-ethylhexyl) sebacate (B1225510) (DEHS), also known as dioctyl sebacate (DOS), is a non-phthalate plasticizer valued for its excellent low-temperature flexibility and relatively low volatility. However, a comprehensive understanding of its long-term performance in comparison to other commonly used plasticizers is essential for material selection and product development. This guide provides an objective comparison of DEHS with key alternative plasticizers, supported by experimental data and detailed methodologies.
Executive Summary
This guide assesses the long-term stability of materials plasticized with Bis(2-ethylhexyl) sebacate (DEHS) against several alternatives:
-
Phthalate-based: Di(2-ethylhexyl) phthalate (B1215562) (DEHP)
-
Trimellitate-based: Tris(2-ethylhexyl) trimellitate (TOTM)
-
Cyclohexanoate-based: Diisononyl cyclohexanoate (DINCH)
-
Adipate-based: Di(2-ethylhexyl) adipate (B1204190) (DEHA)
The comparison focuses on three key aspects of long-term stability: plasticizer migration, thermal stability, and the retention of mechanical properties over time. The data presented is a synthesis of findings from multiple studies. While direct comparative studies including all these plasticizers under identical conditions are limited, this guide collates and presents available data to draw meaningful comparisons.
Comparative Analysis of Plasticizer Performance
The selection of a plasticizer is a trade-off between desired material properties, processing characteristics, and long-term stability. This section provides a comparative overview of DEHS and its alternatives.
Key Performance Indicators
| Plasticizer | Type | Key Advantages | Key Disadvantages |
| DEHS (DOS) | Sebacate | Excellent low-temperature performance, low volatility.[1] | Higher cost than some alternatives, limited data in direct comparative studies. |
| DEHP | Phthalate | Well-established, low cost, good all-around performance. | Health and environmental concerns, tendency to migrate.[2][3] |
| TOTM | Trimellitate | Low volatility, high permanence, good for high-temperature applications.[4] | Higher viscosity, can be less efficient at low temperatures. |
| DINCH | Cyclohexanoate | Good toxicological profile, good balance of properties. | Can have lower compatibility with PVC compared to phthalates.[5] |
| DEHA | Adipate | Good low-temperature flexibility, lower cost than DEHS. | Higher volatility and migration potential compared to DEHS and TOTM.[5] |
Quantitative Data Comparison
The following tables summarize quantitative data from various studies to facilitate a direct comparison of the long-term stability of materials plasticized with DEHS and its alternatives.
Plasticizer Migration (Weight Loss %)
Plasticizer migration, or leaching, is a critical factor in the long-term stability and safety of plasticized materials. It can lead to embrittlement of the material and contamination of the surrounding environment. The data below is compiled from studies performing migration tests in various media.
| Plasticizer | Test Method | Medium | Temperature (°C) | Duration (days) | Weight Loss (%) | Reference |
| DEHS | ASTM D1239-98 | Petroleum Ether | 23 | 1 | 1.8 | [6] |
| DEHS | ASTM D1239-98 | 10% Ethanol | 23 | 1 | 0.5 | [6] |
| DEHS | ASTM D1239-98 | 30% Acetic Acid | 23 | 1 | 0.7 | [6] |
| DEHS | ASTM D1239-98 | Distilled Water | 23 | 1 | 0.3 | [6] |
| DEHP | ISO 177 | Activated Carbon | 70 | 1 | ~2.5 (estimated) | [7] |
| TOTM | ISO 177 | Activated Carbon | 70 | 1 | ~0.5 (estimated) | [7] |
| DINCH | Leaching Study | Water/Ethanol | 37 | 1 | Lower than DEHP | [3] |
| DEHA | Leaching Study | Various | - | - | Higher migration than DEHP | [5] |
Note: Data is compiled from different sources and may not be directly comparable due to variations in experimental conditions.
Thermal Stability (TGA Data)
Thermogravimetric analysis (TGA) is used to assess the thermal stability of materials by measuring weight loss as a function of temperature. The onset of degradation is a key indicator of thermal stability.
| Plasticizer in PVC | Onset of Degradation (°C) | Temperature at 50% Weight Loss (°C) | Reference |
| DEHS | ~281 | - | [6] |
| DEHP | ~275 | ~330 | [8] |
| TOTM | ~300 | ~360 | [9] |
| DINCH | - | - | Data not available in direct comparison |
| DEHA | - | - | Data not available in direct comparison |
Note: TGA data is highly dependent on experimental conditions such as heating rate and atmosphere.
Mechanical Properties After Aging
The retention of mechanical properties, such as tensile strength and elongation at break, after accelerated aging is a crucial indicator of long-term durability.
| Plasticizer in PVC | Aging Conditions | Change in Tensile Strength | Change in Elongation at Break | Reference |
| DEHS | Not Specified | - | - | Data not available |
| DEHP | Gamma Irradiation (25 kGy) | Significant Decrease | Sharp Decrease | [10] |
| Unplasticized PVC | Hydrothermal Aging (100°C, 8500h) | Decrease | Significant Decrease |
Note: Data on the long-term aging of DEHS-plasticized materials is limited in the reviewed literature.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating comparable data. This section outlines the methodologies for key stability tests.
Plasticizer Migration - Activated Carbon Method (Based on ISO 177)
Objective: To determine the amount of plasticizer that migrates from a plastic material into an absorbing medium.
Apparatus:
-
Analytical balance (accuracy ± 0.1 mg)
-
Circular punch (50 mm diameter)
-
Forced air circulation oven
-
Activated carbon cloth discs (50 mm diameter)
-
Glass plates
-
Weight (providing a pressure of 1 kPa)
Procedure:
-
Condition the PVC test specimens (50 mm diameter, 2 mm thickness) and activated carbon discs at 23 ± 2 °C and 50 ± 5% relative humidity for at least 24 hours.
-
Weigh the conditioned test specimen (m1) and two activated carbon discs (m2 and m3).
-
Create a sandwich assembly: glass plate, activated carbon disc, PVC specimen, second activated carbon disc, second glass plate.
-
Place the assembly in the preheated oven at 70 ± 2 °C for 24 hours. Apply a weight to ensure intimate contact.
-
After the specified time, remove the assembly from the oven and allow it to cool to room temperature.
-
Carefully separate the components and reweigh the PVC specimen (m4) and the activated carbon discs (m5 and m6).
-
Calculate the weight loss of the plasticizer from the specimen and the weight gain of the activated carbon discs.
Thermal Stability - Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the plasticized material.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the plasticized material into the TGA sample pan.
-
Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
-
Maintain an inert atmosphere (e.g., nitrogen) with a constant flow rate (e.g., 50 mL/min).
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of degradation temperature and the temperature at different percentages of weight loss.
Mechanical Properties - Tensile Testing After Accelerated Aging
Objective: To evaluate the effect of accelerated aging on the tensile properties of the plasticized material.
Apparatus:
-
Universal Testing Machine (UTM) with an appropriate load cell
-
Environmental chamber for accelerated aging
-
Dumbbell-shaped test specimens (according to ASTM D638)
Procedure:
-
Accelerated Aging:
-
Place the dumbbell-shaped specimens in an environmental chamber.
-
Expose the specimens to elevated temperature (e.g., 80 °C) and controlled humidity for a specified duration (e.g., 500 hours).
-
-
Tensile Testing:
-
Condition the aged and un-aged (control) specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 24 hours.
-
Mount a specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.
-
Record the load and elongation data.
-
Calculate the tensile strength and elongation at break.
-
Compare the results of the aged and un-aged specimens to determine the retention of mechanical properties.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for assessing the long-term stability of plasticized materials.
Caption: Workflow for assessing the long-term stability of plasticized materials.
Conclusion
The long-term stability of plasticized materials is a complex interplay of plasticizer chemistry, material formulation, and environmental exposure. This compound (DEHS) presents a viable alternative to traditional phthalate plasticizers, offering excellent low-temperature performance. However, the available data suggests that for applications requiring the highest permanence and thermal stability, trimellitates like TOTM may offer superior performance. The choice of plasticizer will ultimately depend on the specific requirements of the application, including performance, cost, and regulatory considerations. Further direct comparative studies under standardized conditions are needed to provide a more definitive ranking of the long-term stability of these materials.
References
- 1. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ukm.my [ukm.my]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. redalyc.org [redalyc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iieta.org [iieta.org]
Safety Operating Guide
Proper Disposal of Bis(2-ethylhexyl) sebacate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of Bis(2-ethylhexyl) sebacate (B1225510) (DEHS), a common plasticizer and solvent used in research and development. While DEHS is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to adhere to all local, state, and federal waste disposal regulations.[1][2]
Immediate Safety and Handling Precautions
Before handling Bis(2-ethylhexyl) sebacate, it is crucial to be familiar with its safety profile. Personal protective equipment (PPE) should be worn to minimize exposure.
| Precautionary Measure | Specification |
| Eye/Face Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Protective gloves (e.g., Neoprene). |
| Skin and Body Protection | Appropriate protective clothing to prevent skin exposure. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. |
| Storage | Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][3] |
In the event of a spill, absorb the liquid with an inert material (e.g., absorbent paper) and place it in a sealed, vapor-tight plastic bag for disposal.[4] The contaminated area should then be cleaned with alcohol followed by soap and water.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted through your institution's designated chemical waste program, managed by the Environmental Health and Safety (EHS or DEHS) department. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][6]
Experimental Protocol for Chemical Waste Segregation and Disposal:
-
Containerization:
-
Use a chemically compatible and leak-proof container for the waste. The original product container is often a suitable choice.
-
Ensure the container is in good condition, free from cracks or rust.[7]
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container, even if the substance is not federally regulated as hazardous.[6]
-
Clearly write the full chemical name: "this compound".
-
Indicate the quantity or concentration of the chemical in the waste container.
-
Note the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Liquid waste containers must be kept in secondary containment to prevent spills.[6]
-
-
Waste Pickup Request:
-
Non-Hazardous Waste Consideration:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
This systematic approach ensures that the disposal of this compound is handled safely, responsibly, and in accordance with institutional and regulatory requirements. Always consult your organization's specific chemical hygiene and waste management plans for detailed guidance.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. echemi.com [echemi.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. louisville.edu [louisville.edu]
- 6. Hazardous Waste Disposal Procedures | UMN University Health & Safety [hsrm.umn.edu]
- 7. louisville.edu [louisville.edu]
- 8. louisville.edu [louisville.edu]
Essential Safety and Operational Guide for Handling Bis(2-ethylhexyl) sebacate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Bis(2-ethylhexyl) sebacate (B1225510). It includes detailed personal protective equipment (PPE) requirements, procedural guidance for handling and disposal, and emergency protocols.
Personal Protective Equipment (PPE)
When handling Bis(2-ethylhexyl) sebacate, the following personal protective equipment is mandatory to ensure personal safety and minimize exposure.
| Exposure Route | Required PPE | Specifications & Rationale |
| Dermal (Skin) Contact | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. For splash contact, a minimum layer thickness of 0.65 mm is suggested. Always inspect gloves before use and dispose of contaminated gloves in accordance with regulations.[1][2] |
| Lab Coat/Overalls | A standard lab coat or overalls should be worn to prevent skin contact.[3] For procedures with a higher risk of splashing, a PVC apron is also recommended.[3] | |
| Ocular (Eye) Contact | Safety Glasses/Goggles | Wear safety glasses with side shields or chemical safety goggles that are compliant with EN 166 (EU) or NIOSH (US) standards.[1] |
| Inhalation | Ventilated Area | Work in a well-ventilated area. General exhaust is typically adequate under normal operating conditions.[3][4] |
| Respiratory Protection | Not generally required for normal use. However, if there is a risk of overexposure or inhalation of mists, a NIOSH/MSHA or European Standard EN 136 approved respirator with a Type A filter should be used.[3] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
Handling and Storage Procedures
Safe Handling:
-
Always handle this compound in a well-ventilated area.[4]
-
Avoid all personal contact, including inhalation of vapors or mists.[3]
-
Wear the protective clothing and equipment outlined in the PPE table.[3]
-
Keep away from open flames, heat, and sources of ignition as the substance is combustible.[3][4]
-
Avoid contact with oxidizing agents.[3]
Storage:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[3][4]
-
Keep away from incompatible materials and foodstuff containers.[3]
-
Protect containers from physical damage and check regularly for leaks.[3]
Spill and Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately.
| Situation | Procedure |
| Minor Spill | If you spill this chemical, use absorbent paper to pick up all liquid spill material.[5] Seal the contaminated absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[5] Clean the contaminated surfaces with alcohol followed by a strong soap and water solution.[5] |
| Major Spill | For a large spill, clear the area of all personnel and move upwind.[3] Alert emergency responders and inform them of the location and nature of the hazard.[3] |
| Skin Contact | If skin or hair contact occurs, flush the affected area with running water and soap if available.[3] Seek medical attention if irritation develops.[3] |
| Eye Contact | In case of eye contact, flush the eyes with water as a precaution.[1] |
| Inhalation | If fumes are inhaled, move the individual to fresh air.[3] Other measures are generally not necessary.[3] |
| Ingestion | If swallowed, rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] |
| Fire | For fires involving this compound, use foam, dry chemical powder, or carbon dioxide as extinguishing media.[3] Firefighters should wear full body protective clothing and a self-contained breathing apparatus.[3] |
Disposal Plan
All waste materials must be handled in accordance with local, state, and federal regulations.[3]
-
Unused Product: If the material is unused and uncontaminated, it may be possible to recycle or reclaim it.[3] Consult the manufacturer or a licensed disposal company for recycling options.[1][3]
-
Contaminated Materials: Dispose of contaminated gloves, absorbent materials, and clothing as you would the unused product, in accordance with applicable laws.[2] These items should be placed in suitable, closed containers for disposal.[1]
-
Packaging: Dispose of contaminated packaging as unused product.[2][6]
-
Wash Water: Do not allow wash water from cleaning equipment to enter drains.[3] Collect all wash water for treatment before disposal.[3]
The following flowchart illustrates the decision-making process for the disposal of this compound.
Caption: Decision-making process for the disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
